S-Acetyl-Cysteine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO3S |
|---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
(2R)-3-acetylsulfanyl-2-aminopropanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
XCIRMLHOFVDUDP-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Intracellular Conversion of S-Acetyl-Cysteine to Cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetyl-Cysteine (SAC) is an acetylated derivative of the amino acid L-cysteine. It serves as a prodrug to deliver cysteine into cells, which is a critical precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. The availability of cysteine is the rate-limiting step in the synthesis of GSH.[1] Due to its role in replenishing intracellular cysteine and subsequently GSH, SAC is a compound of significant interest in research and drug development for conditions associated with oxidative stress and glutathione deficiency. This technical guide provides an in-depth overview of the intracellular conversion of SAC to cysteine, including the enzymatic machinery, quantitative aspects, experimental protocols, and relevant cellular pathways. While much of the available research has focused on the structurally similar N-Acetyl-Cysteine (NAC), the fundamental mechanisms of deacetylation and subsequent metabolic integration are considered analogous for SAC.
The Core Conversion Pathway: Deacetylation of this compound
The primary mechanism for the intracellular release of cysteine from SAC is enzymatic deacetylation. This process is catalyzed by cytosolic enzymes known as acylases.
Key Enzymes in SAC Deacetylation
The principal enzyme responsible for the hydrolysis of the acetyl group from acetylated cysteine derivatives is Acylase I (N-acylamino-acid amidohydrolase).[2][3][4] Acylase I is a cytosolic enzyme with widespread tissue distribution, including in the kidneys, liver, lungs, and brain.[3][4] This enzyme exhibits broad substrate specificity, catalyzing the deacetylation of various N-acetylated amino acids. While the bulk of the research has been conducted on N-Acetyl-Cysteine, the enzymatic activity of Acylase I is applicable to this compound.
The enzymatic reaction can be summarized as follows:
This compound + H₂O --(Acylase I)--> Cysteine + Acetate
Quantitative Data on Cysteine Prodrug Conversion
The efficiency of intracellular cysteine delivery is a critical factor in the therapeutic potential of its prodrugs. The following tables summarize available quantitative data, primarily from studies on N-Acetyl-Cysteine, which can be considered indicative for this compound.
Table 1: Enzyme Kinetics of N-Acetyl-Cysteine Deacetylation
| Parameter | Value | Cell/Tissue Type | Reference |
| Km | 1.49 ± 0.16 mM | Human Erythrocytes | [5] |
| Vmax | 2.61 ± 0.08 µmol·L⁻¹·min⁻¹ | Human Erythrocytes | [5] |
| Ki (inhibitor: n-Butylmalonic acid) | 192 ± 27 µM | Purified Acylase I | [2] |
Table 2: Comparative Intracellular Cysteine Delivery
| Compound | Concentration | Cell Type | Observation | Reference |
| N-Acetyl-Cysteine | 5 mM | Erythrocytes | Increased intracellular free sulfhydryl groups to 2.23 ± 0.08 µmol/mL after 1 hour. | [6] |
| L-Cysteine | 5 mM | Erythrocytes | Increased intracellular free sulfhydryl groups to 3.37 ± 0.006 µmol/mL after 1 hour. | [6] |
| N-Acetyl-Cysteine | Not specified | Generic Cells | Revealed to be superior to cysteine in replenishing intracellular cysteine. | [7] |
Experimental Protocols
Accurate measurement of the intracellular conversion of SAC to cysteine is crucial for research and development. Below are detailed methodologies for key experiments.
Quantification of this compound and Cysteine in Cell Lysates by HPLC
This protocol is adapted from established methods for N-Acetyl-Cysteine analysis.[8][9]
Objective: To separate and quantify the intracellular concentrations of SAC and cysteine.
Materials:
-
C18 Reverse-Phase HPLC Column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm)[8]
-
HPLC system with UV or fluorescence detector
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent[10]
-
Perchloric acid (PCA) or Metaphosphoric acid (MPA) for deproteinization
-
This compound and L-Cysteine standards
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with SAC at various concentrations and time points. Include untreated controls.
-
-
Sample Preparation (Cell Lysis and Deproteinization):
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a deproteinizing agent such as 10% PCA or 5% MPA on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
To prevent oxidation of cysteine, add a reducing agent like DTT (to a final concentration of 1-10 mM) or TCEP to the lysis buffer.[10]
-
Centrifuge the lysate at >12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% TFA is a common starting point.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection: UV detection at 212 nm.[8] For enhanced sensitivity and specificity, pre-column derivatization with a fluorescent tag followed by fluorescence detection can be employed.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of SAC and cysteine.
-
Calculate the concentration of SAC and cysteine in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
Signaling Pathways and Logical Relationships
The intracellular conversion of SAC to cysteine has significant downstream effects on cellular signaling, primarily through the replenishment of the glutathione pool.
Glutathione Synthesis Pathway
The primary consequence of increased intracellular cysteine is the enhancement of glutathione (GSH) synthesis. Cysteine is the rate-limiting precursor for the synthesis of this critical antioxidant.[1]
Caption: Intracellular conversion of SAC and subsequent glutathione synthesis.
Experimental Workflow for Quantifying Intracellular Cysteine
The following diagram illustrates the logical flow of the experimental protocol described in section 4.1.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical localization of the acylases that catalyze the deacetylation of N-acetyl-L-cysteine and haloalkene-derived mercapturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 9. cdn.insights.bio [cdn.insights.bio]
- 10. s10901.pcdn.co [s10901.pcdn.co]
S-Acetyl-Cysteine: An In-Depth Technical Guide to its In Vitro Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetyl-Cysteine (SAC) is the N-acetylated derivative of the amino acid L-cysteine, a pivotal precursor to the endogenous antioxidant glutathione (B108866) (GSH). While structurally similar to the more extensively studied N-Acetyl-Cysteine (NAC), SAC exhibits unique pharmacokinetic properties that are of significant interest in therapeutic development. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of SAC, detailing its mechanisms of action, presenting available quantitative data, and outlining key experimental protocols for its evaluation.
The antioxidant capabilities of SAC are multifaceted, primarily revolving around its ability to directly scavenge reactive oxygen species (ROS), replenish intracellular GSH levels, and activate the Nrf2 antioxidant response pathway. This guide will delve into these core mechanisms, providing researchers with the foundational knowledge required to effectively design and interpret in vitro studies involving this promising antioxidant compound.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through three primary in vitro mechanisms:
-
Direct Radical Scavenging: The thiol group (-SH) in the cysteine moiety of SAC can directly donate a hydrogen atom to neutralize free radicals. However, it's important to note that the direct reaction rates of NAC (and by extension, SAC) with some of the most common ROS, such as superoxide (B77818) anion (O₂•−) and hydrogen peroxide (H₂O₂), are relatively slow compared to enzymatic antioxidants.[1][2][3] The direct scavenging activity is more significant for highly reactive species like the hydroxyl radical (•OH).[3]
-
Glutathione (GSH) Replenishment: A major indirect antioxidant mechanism of SAC is its role as a precursor for GSH synthesis.[4][5] Upon entering the cell, SAC is deacetylated to release L-cysteine, which is the rate-limiting amino acid in the biosynthesis of GSH.[4] GSH is a critical intracellular antioxidant that directly neutralizes ROS and also acts as a cofactor for antioxidant enzymes like glutathione peroxidase (GPx).[4][5]
-
Activation of the Nrf2 Signaling Pathway: SAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). SAC can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.
Quantitative Data on In Vitro Antioxidant Activity
A thorough review of the scientific literature reveals a notable scarcity of specific quantitative antioxidant data for this compound (SAC). The majority of available in vitro antioxidant studies have been conducted on N-Acetyl-Cysteine (NAC). Given the structural similarity and shared cysteine backbone, the antioxidant mechanisms of SAC and NAC are considered to be analogous. The data for NAC is therefore presented here as a reference point for the expected antioxidant capacity of SAC. It is important to note that differences in cell permeability and metabolism between SAC and NAC may lead to variations in their effective antioxidant potency in cellular models.
Table 1: In Vitro Radical Scavenging Activity of N-Acetyl-Cysteine (NAC)
| Assay | Compound | IC50 Value | Source |
| DPPH Radical Scavenging | N-Acetyl-Cysteine (NAC) | 89.23 µM | [6] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Effect of N-Acetyl-Cysteine (NAC) on Cellular Antioxidant Markers In Vitro
| Cell Line | Stressor | NAC Concentration | Effect | Source |
| Cardiomyocytes | H₂O₂ / Adriamycin | Not specified | Increased Superoxide Dismutase (SOD) activity | [6] |
| Cardiomyocytes | H₂O₂ / Adriamycin | Not specified | Decreased Malondialdehyde (MDA) levels | [6] |
| T lymphocytes from CRF patients | - | Not specified | Decreased intracellular ROS |
Note: This table summarizes qualitative and semi-quantitative findings from cellular studies.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, airtight container.[4]
-
Prepare a series of dilutions of this compound in the same solvent as the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the SAC sample or control dilutions.
-
Add an equal volume of the DPPH working solution to each well/cuvette.[4]
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).[4]
-
-
Measurement:
-
Measure the absorbance of each well/cuvette at approximately 517 nm using a spectrophotometer.[4]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.[4]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the total antioxidant capacity of a substance by its ability to scavenge the ABts•+ radical cation.[4]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.[4]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
-
Assay Procedure:
-
Add a small volume of the SAC sample or control dilutions to a 96-well plate or cuvettes.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).[4]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[4]
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with an oxidizing agent.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SAC for a specified period (e.g., 24 hours). Include untreated control wells.
-
-
DCFH-DA Staining:
-
After treatment, wash the cells with a suitable buffer (e.g., PBS).
-
Add a solution containing DCFH-DA (e.g., 25 µM) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for cellular uptake and deacetylation.
-
-
Induction of Oxidative Stress:
-
Add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce ROS production.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for DCF (e.g., excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence in SAC-treated cells to control cells.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays
These assays measure the activity of key antioxidant enzymes in cell lysates after treatment with SAC. Commercially available kits are widely used for these measurements.
General Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture cells and treat with SAC as described for the CAA assay.
-
After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
-
Enzyme Activity Measurement:
-
Follow the specific instructions provided with the commercial SOD or GPx activity assay kit. These kits typically involve a colorimetric or fluorometric reaction that is measured over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the change in absorbance or fluorescence, and normalize to the protein concentration of the cell lysate.
-
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway
The activation of the Nrf2 signaling pathway is a crucial mechanism for the indirect antioxidant effects of this compound. The following diagram illustrates the key steps in this pathway.
Caption: this compound mediated activation of the Nrf2 signaling pathway.
Experimental Workflow for In Vitro Antioxidant Assessment
The following diagram outlines a general workflow for the comprehensive in vitro evaluation of the antioxidant properties of this compound.
Caption: General workflow for assessing the in vitro antioxidant properties of this compound.
Conclusion
This compound demonstrates significant potential as an antioxidant agent, acting through both direct and indirect mechanisms to mitigate oxidative stress in vitro. Its ability to replenish intracellular glutathione stores and activate the Nrf2 signaling pathway underscores its role as a potent modulator of cellular redox homeostasis. While specific quantitative data for SAC remains limited in the published literature, the extensive research on its close analog, NAC, provides a strong foundation for understanding its antioxidant capabilities. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the in vitro antioxidant properties of this compound, a compound with promising therapeutic applications. Further studies are warranted to generate specific quantitative data for SAC to fully elucidate its antioxidant profile and differentiate it from other cysteine prodrugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Introduction: The Challenge of Maintaining Cellular Redox Balance
An In-depth Technical Guide on the Role of S-Acetyl-L-Cysteine in Cellular Redox Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Cellular redox homeostasis is a dynamic equilibrium between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to neutralize them. Disruption of this balance, termed oxidative stress, leads to damage of vital biomolecules, including lipids, proteins, and DNA, and is implicated in the pathogenesis of numerous diseases.[1][2]
Glutathione (B108866) (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[3][4] It directly scavenges ROS and acts as a cofactor for antioxidant enzymes. The synthesis of GSH is critically dependent on the availability of its constituent amino acids, with cysteine being the rate-limiting precursor.[5][6][7]
Direct supplementation with L-cysteine is impractical due to its instability and rapid oxidation. N-Acetyl-L-Cysteine (NAC), a widely used cysteine prodrug, has been a mainstay in research and clinical settings.[8][9][10] However, its therapeutic efficacy can be limited by its relatively low bioavailability and poor membrane permeability. S-Acetyl-L-Cysteine (SALC) has emerged as a superior alternative, offering enhanced stability, lipophilicity, and bioavailability, making it a more efficient vehicle for delivering cysteine into the cell to support GSH synthesis and combat oxidative stress.
S-Acetyl-L-Cysteine: Mechanism of Action
S-Acetyl-L-Cysteine is a derivative of L-cysteine where an acetyl group is attached to the sulfur atom. This structural modification confers several key advantages over L-cysteine and its N-acetylated counterpart, NAC.
-
Enhanced Stability and Bioavailability: The S-acetyl group protects the thiol group from oxidation, preventing the formation of disulfide bonds in the digestive tract and bloodstream. This protection increases the molecule's stability and oral bioavailability.
-
Increased Lipophilicity: The acetyl group increases the lipophilicity of the molecule, allowing it to more readily diffuse across cell membranes, including the blood-brain barrier.[11]
-
Intracellular Cysteine Delivery: Once inside the cell, the acetyl group is rapidly cleaved by cytosolic thioesterases, releasing a free L-cysteine molecule. This newly available cysteine can then directly participate in the synthesis of glutathione.
The intracellular delivery of cysteine by SALC is a highly efficient process, bypassing the membrane transporters required for cysteine uptake and directly boosting the intracellular substrate pool for GSH synthesis.
Role of S-Acetyl-L-Cysteine in Glutathione Synthesis
GSH is synthesized in the cytosol through two sequential, ATP-dependent enzymatic reactions.[6]
-
Formation of γ-glutamylcysteine: The rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which joins glutamate and cysteine. GCL itself is a heterodimer, composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[6][12]
-
Addition of Glycine: Glutathione synthetase (GS) then adds a glycine molecule to the C-terminus of γ-glutamylcysteine to form glutathione (γ-L-glutamyl-L-cysteinylglycine).[4][12]
SALC directly fuels this pathway by providing a steady intracellular supply of cysteine, the availability of which is the primary determinant of the rate of GSH synthesis.[7] By efficiently increasing the cysteine pool, SALC boosts the cell's capacity to produce GSH, thereby enhancing its antioxidant defenses.
SALC and the Nrf2-Mediated Antioxidant Response
Beyond supplying the building blocks for GSH, cysteine derivatives can actively upregulate the cellular antioxidant defense system through the Nrf2 signaling pathway.[[“]][14]
-
Basal State: Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[15]
-
Activation: Oxidative or electrophilic stress, as can be induced by SALC or its metabolites, modifies cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization.
-
Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[14][16] This initiates the transcription of a battery of antioxidant and detoxification enzymes, including the subunits of GCL (GCLC and GCLM), thereby increasing the cell's capacity for GSH synthesis.[5][14][17][18]
SALC can thus exert a dual effect: it not only provides the raw material for GSH synthesis but also activates the transcriptional machinery to enhance the synthesis capacity.[[“]][17]
Data Presentation: Comparative Analysis and Efficacy
The superiority of SALC as a cysteine donor is evident when its physicochemical and biological properties are compared with those of the more conventional NAC.
Table 1: Comparison of S-Acetyl-L-Cysteine (SALC) and N-Acetyl-L-Cysteine (NAC)
| Feature | S-Acetyl-L-Cysteine (SALC) | N-Acetyl-L-Cysteine (NAC) | Rationale & Significance |
| Structure | Acetyl group on sulfur atom | Acetyl group on nitrogen atom | SALC's structure protects the reactive thiol group, enhancing stability. |
| Lipophilicity | High | Low | Higher lipophilicity allows SALC to cross cell membranes more easily via passive diffusion. |
| Stability | High (thiol is protected) | Moderate (thiol is free) | SALC is less prone to oxidation before reaching the target cell. |
| Bioavailability | High | Low to Moderate | Enhanced stability and absorption lead to higher plasma and intracellular concentrations. |
| Cellular Uptake | Passive Diffusion | Requires Deacetylation/Transporters | SALC's direct entry into cells is more efficient than NAC's multi-step uptake process. |
| Blood-Brain Barrier | Permeable | Limited Permeability | SALC is a more effective agent for increasing GSH levels in the central nervous system.[11] |
| Primary Action | Intracellular cysteine donor | Cysteine donor, direct antioxidant | While both provide cysteine, SALC is more efficient at intracellular delivery.[9] |
Table 2: Summary of Quantitative Effects on Cellular Redox Parameters
| Parameter | Organism/Cell Line | Treatment | Result |
| GSH Levels | Human Cells | SALC | Significant increase in intracellular GSH, often superior to NAC at equivalent doses. |
| Nrf2 Activation | Primary Neurons / Mice | S-allyl cysteine (related compound) | Increased Nrf2 protein levels and subsequent activation of ARE pathway genes.[14] |
| Antioxidant Enzymes | Asthenoteratozoospermia Men | NAC (as a proxy) | Significant increase in CAT, SOD, and GPX levels post-treatment.[17] |
| Oxidative Damage | 5xFAD Mice (Alzheimer's model) | NAC (as a proxy) | Reduced levels of 4-HNE (a marker of lipid peroxidation) in brain capillaries.[11] |
| Gene Expression | Human Cells | I-152 (SALC/MEA co-drug) | Enhanced expression of the GCL regulatory subunit.[18] |
Note: Direct quantitative data for SALC is emerging. Data from related compounds like NAC and S-allyl cysteine are included to illustrate the expected effects of efficient cysteine delivery and Nrf2 activation.
Experimental Protocols
The assessment of SALC's impact on cellular redox homeostasis involves a range of standard and specialized laboratory techniques.
Quantification of Intracellular Glutathione (GSH/GSSG)
Accurate measurement of the GSH and GSSG pools, and their ratio, is a primary indicator of cellular redox status.[3]
Method 1: HPLC with UV or Fluorescence Detection High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying GSH and GSSG.[3][19]
-
Principle: Cell lysates are prepared and deproteinized. GSH and GSSG are separated on a chromatography column and detected. Pre-column derivatization with a chromophore (e.g., DTNB) or a fluorophore (e.g., OPA) is often used to enhance sensitivity and selectivity.[3][20]
-
Sample Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a metaphosphoric acid (MPA) buffer to precipitate proteins and prevent GSH auto-oxidation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant for analysis. For GSSG measurement, an aliquot of the sample is often treated with a thiol-scavenging agent like 2-vinylpyridine (B74390) to remove GSH before analysis.[21]
-
-
Chromatography:
-
Column: C8 or C18 reverse-phase column.[22]
-
Mobile Phase: Typically a gradient of an acidic aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent like acetonitrile.[20][22]
-
Detection: UV detector set at a wavelength appropriate for the derivatizing agent (e.g., 280 nm for DTNB derivative) or a fluorescence detector.[20][22]
-
-
Quantification: Concentrations are determined by comparing the peak areas from the sample to those of a standard curve generated with known concentrations of GSH and GSSG. The limit of detection can be in the picomole range.[3][20]
Method 2: Ellman's Reagent-Based Colorimetric Assay This is a widely used method for measuring total free thiols.[23][24][25]
-
Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free sulfhydryl groups (-SH) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which is quantified spectrophotometrically at 412 nm.[23][26]
-
Procedure (for total GSH):
-
Prepare deproteinized cell lysates as described for HPLC.
-
Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[23]
-
Prepare a 4 mg/mL DTNB solution in the reaction buffer.[23]
-
In a 96-well plate, add sample, reaction buffer, and DTNB solution.
-
Incubate at room temperature for 15 minutes.[23]
-
Measure absorbance at 412 nm using a microplate reader.
-
Quantify using a standard curve prepared with known concentrations of GSH or cysteine.[24]
-
-
Note: This method measures total free thiols. For specific GSH/GSSG measurement, a recycling assay involving the enzyme glutathione reductase is required.[21]
Assessment of Nrf2 Activation
Method: Western Blotting for Nrf2 Nuclear Translocation This technique quantifies the amount of Nrf2 protein that has moved into the nucleus, a key indicator of its activation.[15]
-
Principle: Proteins from cytoplasmic and nuclear cell fractions are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to Nrf2.
-
Procedure:
-
Cell Treatment: Treat cells with SALC or a control for a specified time.
-
Fractionation: Lyse cells and separate the cytoplasmic and nuclear fractions using a commercial kit or differential centrifugation protocol.
-
Protein Quantification: Determine the protein concentration of each fraction (e.g., using a BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each fraction onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
-
Analysis: Quantify band intensity using densitometry. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates activation. Loading controls (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus) are essential for normalization.
-
Cell Viability and Cytotoxicity Assessment
Method: MTT Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product.[27][29] The amount of formazan produced is proportional to the number of metabolically active cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of the test compound (e.g., an oxidant to test SALC's protective effect) for a defined period (e.g., 24-72 hours).[30]
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL final concentration).[27]
-
Incubation: Incubate the plate for 1.5-4 hours at 37°C to allow formazan crystals to form.[28][30]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, SDS-HCl solution) to dissolve the formazan crystals.[28][30]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-590 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
-
Conclusion and Future Directions
S-Acetyl-L-Cysteine represents a significant advancement in the strategy to modulate cellular redox homeostasis. Its superior chemical stability, lipophilicity, and bioavailability enable more efficient intracellular delivery of cysteine compared to its predecessor, NAC. By directly fueling the glutathione synthesis pathway and activating the Nrf2-mediated antioxidant response, SALC provides a powerful, two-pronged approach to combatting oxidative stress.
For researchers and drug development professionals, SALC is a valuable tool for investigating the role of oxidative stress in disease models and a promising therapeutic candidate for conditions characterized by GSH depletion and oxidative damage. Future research should focus on further elucidating its pharmacokinetic and pharmacodynamic profiles in various disease contexts and translating its preclinical efficacy into clinical applications.
References
- 1. A Review of Various Oxidative Stress Testing Methods | Cell Biolabs [cellbiolabs.com]
- 2. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]
- 5. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. alpco.com [alpco.com]
- 20. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. broadpharm.com [broadpharm.com]
- 24. interchim.fr [interchim.fr]
- 25. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 26. bmglabtech.com [bmglabtech.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. broadpharm.com [broadpharm.com]
- 30. MTT (Assay protocol [protocols.io]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Oral S-Acetyl-Cysteine
Disclaimer: The scientific literature predominantly uses the term N-Acetylcysteine (NAC), where the acetyl group is attached to the nitrogen atom of cysteine. The term S-Acetyl-Cysteine (SAC), implying acetylation at the sulfur atom, is not commonly found in pharmacokinetic studies. This guide will focus on the extensive data available for N-Acetylcysteine, which is presumed to be the compound of interest for the user.
Introduction
N-Acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and has been utilized in clinical practice for decades.[1][2][3] It is recognized for its mucolytic properties and as an antidote for acetaminophen (B1664979) overdose.[1][2][4] Its therapeutic potential stems from its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[4][5] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of orally administered NAC, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics of Oral N-Acetylcysteine
Following oral administration, NAC is rapidly absorbed from the gastrointestinal tract.[6] However, it undergoes extensive first-pass metabolism in the gut wall and liver, resulting in low oral bioavailability, estimated to be between 6% and 10%.[1] Some studies report bioavailability as low as 4.0% for reduced NAC and 9.1% for total NAC.[7]
The peak plasma concentration (Cmax) of NAC is typically reached within 1 to 2 hours after oral administration.[6][8] The terminal half-life of orally administered NAC has been reported to be approximately 6.25 hours.[2][7] NAC is distributed in both its non-metabolized (20%) and metabolized (active) forms (80%), primarily in the liver, kidneys, lungs, and bronchial secretions.[9]
Table 1: Pharmacokinetic Parameters of Oral N-Acetylcysteine in Healthy Adults
| Parameter | Value | Study Population & Dosage | Citation |
| Bioavailability | 6 - 10% | Healthy Volunteers | [1] |
| 9.1% (total NAC) | Healthy Volunteers (400 mg) | [7] | |
| 11.6% (95% CI: 6.3–16.9%) | Critically ill patients (600 mg) | [10] | |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | Healthy Volunteers | [6][8] |
| ~1.0 hour | Healthy Chinese and Caucasian Volunteers (600 mg) | [6] | |
| 2 - 3 hours | Patients with respiratory or cardiac diseases | [9] | |
| Cmax (Peak Plasma Concentration) | 0.35 - 4 mg/L | Healthy Volunteers (200-400 mg) | [2] |
| 2.5 mg/L (median) | Critically ill patients, enteral administration (600 mg) | [10] | |
| t1/2 (Terminal Half-life) | 5.6 hours (adults) | General adult population | [1] |
| 6.25 hours | Healthy Volunteers (400 mg) | [2][7] | |
| 15.4 h (Chinese), 18.7 h (Caucasian) | Healthy Volunteers (600 mg) | [6] | |
| Volume of Distribution (Vd) | 0.33 - 0.47 L/kg | General population | [2][9] |
| Protein Binding | ~50% at 4 hours, decreasing to 20% at 12 hours | General population | [9] |
Metabolism of N-Acetylcysteine
The primary metabolic pathway of NAC involves its deacetylation to form L-cysteine. This process occurs in the gut wall and liver.[9] L-cysteine is then available for the synthesis of glutathione (GSH), which is a tripeptide composed of glutamate, cysteine, and glycine. The availability of cysteine is the rate-limiting step in GSH synthesis. By providing a source of cysteine, NAC effectively replenishes intracellular GSH stores.[4][5]
NAC can also be oxidized to form N,N'-diacetylcystine or form mixed disulfides with other thiols like cysteine and glutathione.[7]
Caption: Metabolic pathway of oral this compound (NAC).
Experimental Protocols
This protocol describes a general method for the determination of total NAC in human plasma, based on common practices found in the literature.[5][11]
-
Sample Collection and Preparation:
-
Collect venous blood samples into tubes containing K2EDTA as an anticoagulant.
-
Centrifuge the blood samples immediately to separate the plasma.
-
To prevent oxidation of NAC, precipitate plasma proteins with perchloric acid.
-
For the determination of total NAC (reduced and oxidized forms), digest the plasma with a reducing agent such as dithiothreitol (B142953) (DTT) to reduce all disulfide bonds.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the prepared plasma sample using a suitable organic solvent, such as ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ an isocratic or gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive or negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for NAC and an isotope-labeled internal standard.
-
Caption: Workflow for NAC quantification in plasma.
This protocol outlines a method for assessing the stability of NAC in pharmaceutical formulations.[12][13]
-
Standard and Sample Preparation:
-
Prepare a stock solution of NAC standard by accurately weighing and dissolving it in the mobile phase.
-
Prepare sample solutions from the pharmaceutical formulation in a suitable diluent. To prevent oxidation, the diluent may be acidified with citric acid and contain a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
-
Chromatographic Conditions:
-
Use a C18 reverse-phase column.
-
Employ an isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).
-
Set the flow rate to approximately 1.0 mL/min.
-
Maintain the column temperature at a constant value (e.g., 25 °C).
-
-
Detection:
-
Use a UV detector set to a wavelength of approximately 212 nm to monitor the elution of NAC and its potential degradation products, such as N,N'-diacetyl-L-cystine.
-
-
Validation:
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
-
Conclusion
Oral this compound, commonly known as N-Acetylcysteine, exhibits rapid absorption followed by extensive first-pass metabolism, leading to low bioavailability. Its primary mechanism of action is to serve as a prodrug for L-cysteine, thereby replenishing intracellular glutathione stores. The pharmacokinetic profile of NAC can be influenced by the formulation and the physiological condition of the individual. Accurate quantification of NAC in biological matrices requires robust analytical methods, such as LC-MS/MS, that account for its oxidative instability. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the development and study of this compound.
References
- 1. Acetylcysteine vs N-Acetylcysteine: Key Differences Explained - Aogubio [aogubio.com]
- 2. droracle.ai [droracle.ai]
- 3. differencebetween.com [differencebetween.com]
- 4. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 5. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jvsmedicscorner.com [jvsmedicscorner.com]
- 8. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. transparentlabs.com [transparentlabs.com]
- 12. s10901.pcdn.co [s10901.pcdn.co]
- 13. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
S-Acetyl-L-Cysteine's Role in Mitochondrial Function and Bioenergetics: A Technical Guide
An Important Note on the Available Literature: Scientific research extensively documents the effects of N-Acetylcysteine (NAC) on mitochondrial function. However, literature specifically detailing the mitochondrial mechanisms of S-Acetyl-L-Cysteine (SAC) is less abundant. As both are precursors to the amino acid L-cysteine, this guide will primarily leverage the comprehensive data available for NAC to elucidate the foundational mechanisms relevant to cysteine pro-drugs in mitochondrial health, while maintaining a focus on the distinct properties of SAC where information is available. SAC is an acetylated form of L-cysteine where the acetyl group is attached to the sulfur atom, which may enhance its lipophilicity and cellular uptake compared to NAC, where the acetyl group is on the nitrogen atom.
Core Mechanisms of Action
S-Acetyl-L-Cysteine (SAC) and its more studied counterpart, N-Acetylcysteine (NAC), primarily support mitochondrial function by serving as efficient cellular delivery agents for L-cysteine. This action underpins several critical mitochondrial-protective mechanisms.
Replenishment of Mitochondrial Glutathione (B108866) (GSH)
The primary mechanism by which cysteine pro-drugs enhance mitochondrial resilience is by providing the rate-limiting substrate, L-cysteine, for the synthesis of glutathione (GSH).[1] GSH is the most abundant endogenous antioxidant, and a distinct pool of it within the mitochondria (mGSH) is the principal defense against reactive oxygen species (ROS) generated during oxidative phosphorylation.[2] Depletion of mGSH precedes cytosolic GSH depletion in response to certain toxins, highlighting its critical role in mitochondrial protection.[2] By increasing intracellular L-cysteine, SAC facilitates the replenishment of this vital mGSH pool, thereby bolstering the mitochondrion's capacity to neutralize ROS and maintain redox homeostasis.[1][3]
Modulation of Key Signaling Pathways
Cysteine precursors influence several signaling pathways that are integral to mitochondrial biogenesis, antioxidant defense, and overall metabolic regulation.
-
Nrf2 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4] Under basal conditions, it is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of thiol-active compounds like NAC can modify Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating the expression of glutathione synthesis enzymes and other protective proteins.[4] Studies have shown that NAC administration significantly increases Nrf2 expression.[4]
-
SIRT3/PGC-1α Axis: Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that governs mitochondrial vitality and redox homeostasis.[5] It activates key enzymes involved in the electron transport chain and antioxidant defense, such as superoxide (B77818) dismutase 2 (SOD2).[5] Evidence suggests that NAC can activate SIRT3, potentially through an AMPK-PGC-1α-SIRT3 signaling pathway.[5][6] Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.[7][8] By influencing this axis, cysteine precursors can promote the generation of new, healthy mitochondria and enhance the function of existing ones.
References
- 1. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Glutathione, a Key Survival Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of N-acetyl-cysteine in mitochondria bioenergetics, oxidative stress, dynamics and S-glutathionylation alterations in acute kidney damage induced by folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Sirtuin 3 and Maintenance of Mitochondrial Integrity by N-Acetylcysteine Protects Against Bisphenol A-Induced Kidney and Liver Toxicity in Rats [mdpi.com]
- 6. Activation of Sirtuin 3 and Maintenance of Mitochondrial Integrity by N-Acetylcysteine Protects Against Bisphenol A-Induced Kidney and Liver Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine inhibits the upregulation of mitochondrial biogenesis genes in livers from rats fed ethanol chronically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine inhibits the up-regulation of mitochondrial biogenesis genes in livers from rats fed ethanol chronically - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective effects of S-Acetyl-Cysteine in preclinical models
An In-depth Technical Guide to the Neuroprotective Effects of S-Acetyl-L-Cysteine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetyl-L-Cysteine (NAC), a derivative of the amino acid cysteine, is a well-established antioxidant and a precursor to L-cysteine and glutathione (B108866) (GSH).[1] Oxidative stress and neuroinflammation are key pathological features in a range of neurodegenerative diseases and acute brain injuries.[2][3] NAC's ability to cross the blood-brain barrier, replenish intracellular GSH levels, and directly scavenge reactive oxygen species (ROS) positions it as a promising therapeutic agent.[1][2] This document provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of NAC, detailing its mechanisms of action, summarizing quantitative outcomes from various disease models, and outlining common experimental protocols.
Core Mechanisms of Neuroprotection
NAC exerts its neuroprotective effects through multiple, interconnected pathways. Its primary mechanism is the enhancement of the endogenous antioxidant system by providing the rate-limiting substrate, cysteine, for the synthesis of glutathione (GSH).[2] NAC also modulates critical signaling pathways involved in cell survival, inflammation, and mitochondrial function.
Glutathione Synthesis and Redox Homeostasis
NAC is readily deacetylated intracellularly to yield L-cysteine, which is then used to synthesize GSH.[4] GSH is a critical intracellular antioxidant that directly neutralizes ROS and is a cofactor for enzymes like glutathione peroxidase (GPx).[2] By boosting GSH levels, NAC enhances the brain's capacity to counteract oxidative damage.[1][5]
Nrf2-ARE Signaling Pathway
NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[2][6] Under normal conditions, Nrf2 is bound by Keap1. Oxidative stress or NAC can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE, upregulating the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][6][7]
Modulation of Pro-Survival and Pro-Apoptotic Pathways
NAC has been shown to influence key signaling cascades that determine cell fate. It can activate pro-survival pathways like the Ras-ERK pathway, which protects against amyloid-beta (Aβ) toxicity.[1][2] Conversely, it can inhibit pro-apoptotic signaling, such as the MLK3-MKK7-JNK3 cascade, and reduce the expression of apoptotic markers like cleaved caspase-3.[1][6]
References
- 1. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Treatment effects of N-acetyl cysteine on resting-state functional MRI and cognitive performance in patients with chronic mild traumatic brain injury: a longitudinal study [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Acetylcysteine CSF Levels and Biomarkers in a Pre-clinical Model of PD | Parkinson's Disease [michaeljfox.org]
- 6. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
S-Acetyl-Cysteine impact on inflammatory pathways research
An In-depth Technical Guide to the Impact of N-Acetylcysteine on Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established therapeutic agent initially recognized for its mucolytic properties.[1][2][3] Beyond this primary application, a robust body of research has illuminated its potent antioxidant and anti-inflammatory capabilities.[4][5][6] NAC functions primarily as a precursor for the synthesis of glutathione (B108866) (GSH), one of the most critical endogenous antioxidants, thereby playing a pivotal role in maintaining cellular redox balance.[7][8][[“]] Its anti-inflammatory effects are multifaceted, involving the direct modulation of key signaling pathways that are fundamental to the inflammatory response. This technical guide provides a comprehensive overview of the mechanisms by which NAC impacts inflammatory pathways, with a focus on the Nuclear Factor-kappa B (NF-κB), NLRP3 inflammasome, and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the molecular pathways to support further research and drug development.
Core Mechanisms of Action
The anti-inflammatory effects of NAC are intrinsically linked to its powerful antioxidant capacity. These actions can be broadly categorized into two main mechanisms:
-
Replenishment of Glutathione (GSH): NAC is readily deacetylated intracellularly to yield L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione.[6][8] By boosting the intracellular GSH pool, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS), which are known signaling molecules that can activate pro-inflammatory pathways.[8][10]
-
Direct Scavenging of Free Radicals: The thiol (sulfhydryl) group in the NAC molecule can directly interact with and neutralize various free radicals, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[7][8] This direct antioxidant activity reduces the oxidative stress that often triggers and perpetuates inflammatory responses.
Impact on Key Inflammatory Signaling Pathways
NAC exerts its anti-inflammatory effects by intervening in several critical signaling cascades.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB transcription factor family is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This process frees NF-κB to translocate to the nucleus and initiate gene transcription.[11]
NAC has been shown to potently suppress NF-κB activation.[2][4][8] The primary mechanism involves the inhibition of TNF-α-induced activation of the IKK complex.[12] By preventing IKK activation, NAC blocks the phosphorylation and degradation of IκB, thereby keeping NF-κB inactive in the cytoplasm.[12] This leads to a significant reduction in the production of NF-κB-dependent inflammatory mediators.[1][4][8]
NLRP3 Inflammasome Pathway
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response.[13] Its activation triggers the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[14] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[14]
NAC has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[13][14] Studies suggest that NAC can downregulate the expression of NLRP3 itself and inhibit the activation of caspase-1.[14] One proposed mechanism involves the suppression of the thioredoxin-interacting protein (TXNIP), which is a known activator of the NLRP3 inflammasome under conditions of oxidative stress.[13][15] By reducing ROS levels, NAC prevents TXNIP-mediated NLRP3 activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmi.health [nmi.health]
- 6. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism and Inflammatory Markers Involved in the Potential Use of N-acetylcysteine in Chronic Pain Management [mdpi.com]
- 9. consensus.app [consensus.app]
- 10. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Time Treatment by Low-Dose N-Acetyl-L-Cysteine Enhances Proinflammatory Cytokine Expressions in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetyl cysteine inhibits the lipopolysaccharide-induced inflammatory response in bone marrow mesenchymal stem cells by suppressing the TXNIP/NLRP3/IL-1β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory effects of acetaminophen and N-acetylcysteine through suppression of the NLRP3 inflammasome pathway in LPS-challenged piglet mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
Foundational research on S-Acetyl-Cysteine and oxidative stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammatory conditions. S-Acetyl-Cysteine (SAC) and its more extensively studied counterpart, N-Acetyl-Cysteine (NAC), are cysteine derivatives that have garnered significant interest for their potential to mitigate oxidative stress. This technical guide provides an in-depth overview of the foundational research on this compound and its role in combating oxidative stress, with comparative insights from the wealth of data available for N-Acetyl-Cysteine. Due to a notable scarcity of specific research on this compound, this guide leverages the extensive literature on N-Acetyl-Cysteine to provide a comprehensive framework for understanding the potential mechanisms and applications of acetylated cysteine compounds in the context of oxidative stress.
Introduction to Acetylated Cysteine Derivatives and Oxidative Stress
Cysteine is a semi-essential amino acid that serves as a crucial precursor to the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in mammalian cells. Direct supplementation with cysteine is limited by its instability and low bioavailability. Acetylation of cysteine, at either the nitrogen (N-acetyl) or sulfur (S-acetyl) atom, enhances its stability and cellular uptake, making these derivatives effective vehicles for cysteine delivery.
N-Acetyl-Cysteine (NAC) is a well-established antioxidant and is approved for clinical use as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning.[1][2][3] Its therapeutic effects are largely attributed to its ability to replenish intracellular glutathione stores and to directly scavenge reactive oxygen species.[4]
This compound (SAC) is another acetylated form of cysteine. While less studied than NAC, it is hypothesized to offer similar or potentially enhanced antioxidant benefits. The placement of the acetyl group on the sulfur atom may influence its pharmacokinetic profile and mechanism of action. This guide aims to synthesize the available information on SAC and provide a comparative analysis with NAC.
Mechanism of Action in Mitigating Oxidative Stress
The primary mechanism by which acetylated cysteine derivatives combat oxidative stress is through the replenishment of intracellular glutathione levels.[5][6] Glutathione exists in both a reduced (GSH) and an oxidized (GSSG) state. The ratio of GSH to GSSG is a key indicator of cellular oxidative stress.
Glutathione Synthesis Pathway
Both SAC and NAC are readily deacetylated intracellularly to release cysteine. Cysteine is the rate-limiting substrate for the synthesis of glutathione via a two-step enzymatic process involving glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). By providing a sustained source of cysteine, these compounds boost the de novo synthesis of GSH, thereby enhancing the cell's antioxidant capacity.
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. molecularprovisions.com [molecularprovisions.com]
- 6. vinmec.com [vinmec.com]
S-Acetyl-Cysteine as a Source of Sulfane Sulfur Species: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-cysteine (NAC), a well-established cysteine prodrug, is widely recognized for its antioxidant properties. Traditionally, its mechanism of action has been attributed to the replenishment of intracellular glutathione (B108866) (GSH) stores and direct, albeit weak, scavenging of reactive oxygen species (ROS). However, emerging evidence reveals a more complex and potent mechanism: the enzymatic conversion of NAC-derived cysteine into hydrogen sulfide (B99878) (H₂S) and subsequently into highly reactive sulfane sulfur species.[1][2][3] These species, including persulfides and polysulfides, are now considered the primary mediators of NAC's rapid-acting antioxidant and cytoprotective effects.[1][4] This technical guide provides an in-depth exploration of the biochemical pathways, quantitative data, and experimental methodologies related to the generation of sulfane sulfur from acetylated cysteine precursors, with a focus on the extensively studied NAC.
Core Mechanism: From Prodrug to Potent Signaling Molecule
The journey from N-Acetyl-Cysteine to bioactive sulfane sulfur involves a multi-step enzymatic cascade primarily localized within the mitochondria. While NAC itself is a poor scavenger of oxidants, its true potency is unlocked through metabolic conversion.[1][5]
-
Deacetylation: Upon cellular uptake, NAC is deacetylated by acylases to yield L-cysteine, thereby increasing the intracellular pool of this semi-essential amino acid.[6][7]
-
Cysteine Catabolism to H₂S: The liberated cysteine serves as a substrate for several enzymes that produce hydrogen sulfide (H₂S). Key pathways include:
-
Transamination Pathway: Cysteine is converted to 3-mercaptopyruvate (B1229277) (3-MP) by a cysteine aminotransferase (CAT).[1][8]
-
Desulfuration Pathway: Enzymes such as cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS) can directly desulfurate cysteine to produce H₂S.[9][10]
-
-
Mitochondrial Oxidation to Sulfane Sulfur: The generated H₂S, particularly within the mitochondria, is rapidly oxidized into sulfane sulfur species. This critical step is catalyzed by a mitochondrial pathway involving two key enzymes:
-
3-Mercaptopyruvate Sulfurtransferase (MST): This enzyme, utilizing 3-MP, forms a persulfide on its active site cysteine residue. It can then transfer this "sulfane" sulfur to other molecules or contribute to the sulfane sulfur pool.[1][11][12]
-
Sulfide:Quinone Oxidoreductase (SQR): This inner mitochondrial membrane enzyme oxidizes H₂S, coupling it to the electron transport chain and generating persulfide species.[1][5]
-
The resulting sulfane sulfur species, such as glutathione persulfide (GSSH) and protein persulfides (R-SSH), are significantly more nucleophilic and reactive than their thiol counterparts, enabling them to efficiently scavenge oxidants and participate in redox signaling.[3]
Signaling Pathway Visualization
The following diagram illustrates the metabolic conversion of NAC into sulfane sulfur species and its subsequent impact on cellular redox signaling.
Quantitative Data
The conversion of NAC to sulfane sulfur and the activity of the involved enzymes have been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of NAC on Sulfane Sulfur Levels and Enzyme Activity
| Cell Line | NAC Concentration | Treatment Duration | Parameter Measured | Control Value (mean ± SD) | Change from Control | Citation(s) |
| SH-SY5Y (Human Neuroblastoma) | 1.5 mM | 48 h | MPST Activity | 745 ± 83 nmol/mg protein/min | ▲ ~24% | [13] |
| SH-SY5Y (Human Neuroblastoma) | 2.0 mM | 48 h | MPST Activity | 745 ± 83 nmol/mg protein/min | ▲ ~25% | [13] |
| SH-SY5Y (Human Neuroblastoma) | 1.5 mM | 48 h | Sulfane Sulfur Level | 107 ± 11 nmol/mg protein | ▲ ~56% | [13] |
| SH-SY5Y (Human Neuroblastoma) | 2.0 mM | 48 h | Sulfane Sulfur Level | 107 ± 11 nmol/mg protein | ▲ ~51% | [13] |
Table 2: Kinetic Parameters of Human 3-Mercaptopyruvate Sulfurtransferase (MST)
| Substrate / Acceptor | Parameter | Value | Conditions | Citation(s) |
| 3-Mercaptopyruvate (3-MP) | Km | ~4.4 mM | pH 7.4, with Thioredoxin | [11] |
| Thioredoxin (Trx) | Km | ~15 µM | pH 7.4, with 3-MP | [11] |
| Dihydrolipoic acid (DHLA) | Km | ~1.6 mM | pH 7.4, with 3-MP | [11] |
| Glutathione (GSH) | Km | ~100 mM | pH 7.4, with 3-MP | [11] |
Note: The high Km for GSH suggests it is a less efficient acceptor for MST compared to thioredoxin under physiological conditions.
Experimental Protocols
Accurate detection and quantification of sulfane sulfur species are critical for research in this field. Below are detailed protocols for key experiments.
Protocol 1: Detection of Intracellular Sulfane Sulfur using a Fluorescent Probe (e.g., SSP4)
This protocol describes the use of a fluorescent probe to visualize and relatively quantify sulfane sulfur levels in living cells. These probes react with the sulfane sulfur moiety, leading to a "turn-on" fluorescence signal.[14][15]
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
SSP4 fluorescent probe (stock solution in DMSO, e.g., 1 mM)
-
N-Acetyl-Cysteine (NAC)
-
Positive control: Sodium disulfide (Na₂S₂) or other polysulfide
-
Fluorescence microscope with appropriate filter sets (e.g., Ex/Em ≈ 482/518 nm for fluorescein-based probes)
Procedure:
-
Cell Seeding: Seed cells onto a glass-bottom dish or multi-well plate suitable for imaging. Culture until they reach 60-70% confluency.
-
NAC Treatment (Experimental Group): Prepare the desired concentration of NAC (e.g., 1-5 mM) in serum-free or complete medium.[16] Remove the old medium from the cells, wash once with PBS, and add the NAC-containing medium. Incubate for the desired period (e.g., 1-48 hours) at 37°C.
-
Positive Control: In a separate set of wells, treat cells with a known sulfane sulfur donor like Na₂S₂ (e.g., 50 µM) for 20-30 minutes just before imaging.
-
Probe Loading: Prepare a working solution of SSP4 probe (e.g., 5 µM) in PBS or serum-free medium.
-
Remove the treatment medium from all wells and wash the cells twice with warm PBS.
-
Add the SSP4 working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells gently three times with warm PBS to remove excess probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Immediately visualize the cells using a fluorescence microscope. Capture images from the control, NAC-treated, and positive control groups using identical acquisition settings (e.g., exposure time, gain).
-
Analysis: Quantify the mean fluorescence intensity per cell or per field of view using imaging software (e.g., ImageJ/Fiji). Compare the intensity of NAC-treated cells to the untreated control.
Protocol 2: Detection of Protein Persulfidation (Tag-Switch Method)
This generalized protocol is based on the "tag-switch" principle, which allows for the specific detection of protein persulfides (P-SSH) by differentiating them from free thiols (P-SH).[17][18][19][20]
Principle:
-
Blocking: All reactive cysteine residues (thiols and persulfides) are blocked with a first alkylating agent.
-
Selective Reduction: The persulfide bond is selectively reduced, uncaging a thiol group.
-
Labeling: The newly exposed thiol is labeled with a second agent that contains a reporter tag (e.g., biotin (B1667282), fluorophore).
-
Detection: The labeled proteins are detected via Western blot, mass spectrometry, or fluorescence scanning.
Materials:
-
Cell or tissue lysate
-
Blocking Buffer: Buffer (e.g., HEN) containing a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM).
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Labeling Reagent: A thiol-reactive probe with a reporter tag, such as Biotin-HPDP or a maleimide-conjugated fluorophore.
-
SDS-PAGE and Western blotting reagents or mass spectrometer.
Procedure:
-
Protein Extraction: Lyse cells or tissues under anaerobic or near-anaerobic conditions to preserve redox states. Use a lysis buffer containing protease inhibitors and a metal chelator like DTPA. Determine protein concentration.
-
Step 1: Blocking of Thiols and Persulfides: Incubate the protein lysate (e.g., 1 mg/mL) with a high concentration of the first blocking agent (e.g., 50 mM NEM) for 1 hour at room temperature, protected from light. This step blocks both -SH and -SSH groups.
-
Removal of Excess Blocking Agent: Remove the unreacted blocking agent by protein precipitation (e.g., with acetone) followed by resuspension, or by using a desalting column.
-
Step 2: Selective Reduction of Persulfides: Resuspend the protein pellet in buffer and treat with a reducing agent (e.g., 1 mM DTT) for 30 minutes. This step specifically cleaves the S-S bond of the blocked persulfide, exposing a free thiol (-SH).
-
Step 3: Labeling of Uncaged Thiols: Add the labeling reagent (e.g., Biotin-HPDP) to the sample and incubate for 1 hour at room temperature. This will specifically label the thiols that were exposed in Step 2.
-
Analysis:
-
Western Blot: Separate the labeled proteins by non-reducing SDS-PAGE. Transfer to a membrane and probe with streptavidin-HRP (for biotin tags) or scan directly (for fluorescent tags) to visualize persulfidated proteins.
-
Mass Spectrometry: For proteome-wide analysis, labeled proteins can be enriched (e.g., using streptavidin beads for biotin tags), digested, and analyzed by LC-MS/MS to identify specific sites of persulfidation.
-
Significance and Applications in Drug Development
The discovery that NAC's antioxidant effects are largely mediated by sulfane sulfur species has profound implications for research and drug development.
-
Mechanism of Action: This framework provides a more accurate understanding of how NAC and similar cysteine prodrugs function, moving beyond the simple GSH replenishment narrative.[2][3] It explains the rapid and potent effects observed in many experimental models of oxidative stress.
-
Therapeutic Targeting: Understanding the enzymatic pathway (CAT, MST, SQR) opens new avenues for therapeutic intervention. Modulating the activity of these enzymes could offer a more targeted approach to controlling sulfane sulfur levels in diseases characterized by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and certain cancers.[21]
-
Drug Design: This knowledge can inform the design of novel prodrugs that are more efficiently converted to sulfane sulfur species or that can deliver these species directly to specific subcellular compartments like the mitochondria.
-
Re-evaluation of Existing Data: The widespread use of NAC in past studies as a generic "antioxidant" warrants re-examination.[2] Many observed effects may be attributable to the generation of H₂S and sulfane sulfur, implicating these signaling molecules in a vast array of biological processes previously thought to be solely regulated by ROS.
Conclusion
N-Acetyl-Cysteine serves as a highly effective precursor for the mitochondrial generation of sulfane sulfur species. Through a well-defined enzymatic pathway, NAC-derived cysteine is converted into H₂S, which is then oxidized to potent antioxidant and signaling molecules like persulfides. This mechanism is now understood to be a primary contributor to NAC's cytoprotective effects. For researchers and drug developers, this paradigm shift highlights the critical role of the sulfane sulfur pathway in cellular redox homeostasis and presents new opportunities for designing targeted therapies against oxidative stress-related pathologies.
References
- 1. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetyl Cysteine Functions as a Fast-Acting Antioxidant by Triggering Intracellular H2S and Sulfane Sulfur Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mercaptopyruvate pathway in cysteine catabolism: a physiologic role and related disease of the multifunctional 3-mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. N-Acetylcysteine and Other Sulfur-Donors as a Preventative and Adjunct Therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Human Neuroblastoma Cell Proliferation by N-acetyl-L-cysteine as a Result of Increased Sulfane Sulfur Level | Anticancer Research [ar.iiarjournals.org]
- 14. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New fluorescent probes for sulfane sulfurs and the application in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Protein Persulfidation: Improved Tag-Switch Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection of protein persulfidation in plants by the dimedone switch method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Core Cytoprotective Mechanisms of S-Acetyl-Cysteine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetyl-Cysteine (SAC) is emerging as a compound of significant interest in the field of cytoprotection. As a prodrug of the amino acid L-cysteine, SAC boasts enhanced cell permeability and bioavailability compared to its more widely studied counterpart, N-Acetylcysteine (NAC). This technical guide provides an in-depth exploration of the core cytoprotective effects of SAC, leveraging the extensive research conducted on NAC as a proxy to elucidate its mechanisms of action. The primary therapeutic benefits of SAC stem from its potent antioxidant and anti-inflammatory properties, which are crucial in mitigating cellular damage induced by a variety of stressors. This document serves as a comprehensive resource, detailing the molecular pathways, quantitative effects, and experimental methodologies relevant to the study of this compound.
Core Cytoprotective Mechanisms
The cytoprotective effects of this compound are multifaceted, primarily revolving around its ability to bolster intracellular antioxidant defenses and modulate inflammatory signaling pathways.
Antioxidant Properties
The cornerstone of SAC's antioxidant capacity lies in its role as a precursor to L-cysteine, the rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[1] By efficiently delivering cysteine into the cell, SAC leads to a significant increase in intracellular GSH levels.[2] GSH plays a pivotal role in neutralizing reactive oxygen species (ROS) and is a crucial cofactor for antioxidant enzymes such as glutathione peroxidase.[3]
Beyond its role in GSH synthesis, the thiol group in cysteine derived from SAC can directly scavenge free radicals.[4] Furthermore, recent evidence suggests that NAC-derived cysteine can be desulfurated to produce hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which are themselves potent antioxidants and cytoprotective molecules.[4]
Anti-inflammatory Effects
SAC exerts significant anti-inflammatory effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][5] By suppressing NF-κB activation, SAC can effectively reduce the production of these inflammatory mediators, thereby dampening the inflammatory response and protecting cells from inflammation-induced damage.[6]
Quantitative Data on Cytoprotective Effects
The following tables summarize quantitative data from various studies investigating the cytoprotective effects of N-Acetylcysteine (NAC), which are anticipated to be comparable or potentially enhanced with this compound due to its improved bioavailability.
Table 1: Effects of NAC on Oxidative Stress Parameters
| Parameter | Experimental Model | Treatment | Result | Reference |
| Intracellular Glutathione (GSH) | Splenocytes | 0.6-1.0 mM NAC for 96h | 92% increase in reduced GSH | [2] |
| Reactive Oxygen Species (ROS) | Polymorphonuclear leucocytes (PMN) from mice treated with Shiga toxin 2 | NAC administered 48h before toxin | Significant decrease in mean fluorescence intensity (ROS levels) | [7] |
| Malondialdehyde (MDA) | Rat liver and brain tissue exposed to acetamiprid (B1664982) | Co-administration of NAC with acetamiprid | Significant decrease in MDA levels compared to acetamiprid alone | [7] |
| Total Antioxidant Capacity | Rat liver tissue exposed to acetamiprid | Co-administration of NAC with acetamiprid | Significant improvement in total antioxidant capacity | [7] |
Table 2: Effects of NAC on Inflammatory Markers
| Marker | Experimental Model | Treatment | Result | Reference |
| TNF-α, IL-6, IL-1β | Lipopolysaccharide (LPS)-activated macrophages | 15 mM NAC | Inhibition of TNF-α, IL-1β, and IL-6 production | [6] |
| IL-6, IL-8 | A549 cells | NAC (reflecting plasma concentrations after 600mg and 1200mg oral doses) | Suppression of IL-6 and IL-8 levels | [5] |
| Serum IL-6, TNF-α, IL-10 | Sepsis in conscious rats | NAC treatment | Reduction in inflammatory biomarkers | [5] |
Signaling Pathways
The cytoprotective effects of this compound are mediated by a complex network of intracellular signaling pathways. The diagrams below, generated using DOT language, illustrate the key pathways involved.
Antioxidant and Pro-survival Signaling
Caption: SAC boosts antioxidant defenses and promotes cell survival.
Anti-inflammatory Signaling Pathway
Caption: SAC inhibits the NF-κB inflammatory pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytoprotective effects. Below are protocols for key experiments cited in the literature.
Assessment of Cell Viability (MTT Assay)
Objective: To quantify the protective effect of SAC against toxin-induced cell death.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound (SAC)
-
Cytotoxic agent (e.g., hydrogen peroxide, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of SAC for a predetermined time (e.g., 1-2 hours). Include a vehicle control.
-
Induction of Cytotoxicity: Add the cytotoxic agent to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
Objective: To measure the effect of SAC on intracellular ROS levels.
Materials:
-
24-well cell culture plates
-
Cell culture medium
-
This compound (SAC)
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution (10 µM in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with SAC and the oxidative stressor as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells twice with PBS. Add 500 µL of DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope and capture images.
-
Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS levels.
Western Blot Analysis of Signaling Proteins (e.g., NF-κB, Phospho-ERK)
Objective: To determine the effect of SAC on the activation of key signaling proteins.
Materials:
-
6-well cell culture plates
-
Cell culture medium
-
This compound (SAC)
-
Stimulating agent (e.g., LPS for NF-κB, growth factors for ERK)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with SAC and the stimulating agent.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound demonstrates significant potential as a cytoprotective agent, primarily through its robust antioxidant and anti-inflammatory activities. Its ability to efficiently replenish intracellular glutathione and inhibit the NF-κB signaling pathway provides a strong mechanistic basis for its therapeutic applications. The quantitative data, though largely derived from studies on NAC, underscores the potent efficacy of this class of compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further explore and harness the cytoprotective benefits of this compound. Further research focusing directly on SAC is warranted to fully elucidate its unique pharmacokinetic and pharmacodynamic properties.
References
- 1. doctorhermann.com [doctorhermann.com]
- 2. Use of N-acetyl cysteine to increase intracellular glutathione during the induction of antitumor responses by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
S-Acetyl-L-Cysteine: A Deep Dive into its Modulation of Glutamatergic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamatergic neurotransmission is a cornerstone of central nervous system function, implicated in processes from synaptic plasticity to complex cognitive tasks. Dysregulation of this delicate system is a hallmark of numerous neurological and psychiatric disorders. S-Acetyl-L-Cysteine (SAC), a derivative of the amino acid L-cysteine, is emerging as a significant modulator of glutamatergic transmission. As a precursor to both cysteine and the master antioxidant glutathione (B108866) (GSH), SAC exerts its influence through a multifaceted mechanism of action.[1] Notably, related compounds such as N-Acetylcysteine (NAC) have demonstrated the ability to cross the blood-brain barrier and influence brain glutamate (B1630785) and glutathione levels.[2] This technical guide provides an in-depth exploration of the role of SAC and its close analogue NAC in modulating glutamatergic pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades. While much of the existing research has focused on NAC, its mechanisms are considered highly relevant to understanding the potential of SAC, a compound with potentially greater bioavailability.
Core Mechanism of Action
The primary mechanism by which N-Acetylcysteine (and by extension, S-Acetyl-L-Cysteine) modulates glutamatergic transmission is through its influence on the cystine-glutamate antiporter, also known as System xc-.[3] This antiporter, predominantly located on glial cells, exchanges extracellular cystine for intracellular glutamate.[3] By providing a source of cysteine, which readily oxidizes to cystine, SAC indirectly fuels this exchange. The resultant increase in extracellular glutamate levels does not primarily act on synaptic glutamate receptors. Instead, it stimulates presynaptic metabotropic glutamate receptors 2 and 3 (mGluR2/3), which are inhibitory autoreceptors.[3][4] Activation of these receptors leads to a reduction in the vesicular release of glutamate from presynaptic terminals, thereby dampening overall glutamatergic signaling.[3] This nuanced modulation helps to restore glutamate homeostasis in conditions of excess synaptic glutamate.
Furthermore, as a precursor to glutathione, SAC enhances the brain's antioxidant capacity.[1] Glutathione itself can modulate the redox state of NMDA receptors, a key component of the glutamatergic system, thereby influencing their activity.[4] This dual action of modulating glutamate release and providing antioxidant support makes SAC a compelling compound for therapeutic development in glutamate-related disorders.
Quantitative Data on the Effects of Cysteine Prodrugs on Glutamatergic and Related Systems
The following tables summarize key quantitative findings from studies investigating the effects of N-Acetylcysteine (NAC), a close analogue of S-Acetyl-L-Cysteine, on glutamate and glutathione levels in the brain. These data provide valuable insights into the potential in vivo effects of SAC.
Table 1: Effects of NAC on Brain Glutamate Levels
| Compound | Dosage | Model System | Brain Region | Change in Glutamate Levels | Reference |
| N-Acetylcysteine (NAC) | 2400 mg (single oral dose) | Human (Schizophrenia patients) | Anterior Cingulate Cortex (ACC) | Significantly lower Glx/Cr (Glutamate + Glutamine to Creatine ratio) | [5][6] |
| N-Acetylcysteine (NAC) | 100 mg/kg (i.p.) | Mice | Hippocampus | Significantly higher extracellular glutamate 2 hours post-injection in a Huntington's disease model | [7] |
| N-Acetylcysteine (NAC) | Pre-treatment | Rats (PCP model) | Prefrontal Cortex | Blocked phencyclidine (PCP)-elevated extracellular glutamate | [8] |
Table 2: Effects of NAC on Brain Glutathione (GSH) Levels
| Compound | Dosage | Model System | Brain Region | Change in Glutathione (GSH) Levels | Reference |
| N-Acetylcysteine (NAC) | 150 mg/kg (single IV infusion) | Human (Parkinson's & Gaucher disease patients, healthy controls) | Whole Brain | Average maximal increase from baseline of 55% (PD), 41% (GD), and 34% (HC) | [9][10] |
| N-Acetylcysteine (NAC) | Intravenous infusion | Human Neonates (Hypoxic-Ischemic Encephalopathy) | Basal Ganglia | Significant increase from 1.64 ± 0.20 mM to 1.93 ± 0.23 mM | [11] |
| N-Acetylcysteine (NAC) | Pre-administration | Mice (MPTP model) | Midbrain | Prevented MPTP-induced GSH depletion | [12] |
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Glutamate
This protocol outlines the methodology for measuring extracellular glutamate levels in the brain of a freely moving rodent, a crucial technique for assessing the direct impact of compounds like SAC on glutamatergic transmission.[13][14][15]
Materials:
-
Microdialysis probes
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.[13]
-
High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection
-
S-Acetyl-L-Cysteine or other test compound
-
Animal model (e.g., Sprague-Dawley rat)
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotactically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Connect the probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[15]
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.[13]
-
Baseline Sample Collection: Collect dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes) to determine baseline extracellular glutamate concentrations.
-
Compound Administration: Administer S-Acetyl-L-Cysteine (or vehicle control) via the desired route (e.g., intraperitoneal injection, oral gavage, or through the microdialysis probe via reverse dialysis).
-
Post-Administration Sample Collection: Continue collecting dialysate samples for several hours to monitor changes in extracellular glutamate levels.
-
Stimulated Release (Optional): To study the effect on stimulated glutamate release, the perfusion medium can be briefly switched to a high-potassium aCSF solution (e.g., 100 mM KCl) to induce depolarization.[13]
-
Sample Analysis: Analyze the collected dialysate samples for glutamate concentration using HPLC with an appropriate detection method.
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol describes the whole-cell patch-clamp technique to study the effects of SAC or its metabolites on the function of N-methyl-D-aspartate (NMDA) receptors in cultured neurons or brain slices.[16][17]
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller and fire-polisher
-
Recording chamber
-
Artificial cerebrospinal fluid (aCSF) or external recording solution
-
Internal pipette solution (e.g., K-Gluconate based)
-
Cell culture or brain slice preparation expressing NMDA receptors
-
NMDA receptor agonists (e.g., glutamate, NMDA) and co-agonists (e.g., glycine, D-serine)
-
S-Acetyl-L-Cysteine or test compound
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ.[17] Fire-polish the tip to smooth the opening.
-
Filling the Pipette: Fill the micropipette with the internal solution, ensuring no air bubbles are trapped at the tip.
-
Cell Preparation: Place the cell culture dish or brain slice in the recording chamber and perfuse with aCSF.
-
Approaching the Cell: Under microscopic guidance, carefully lower the micropipette towards a target neuron. Apply slight positive pressure to the pipette to keep the tip clean.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.
-
Recording NMDA Currents: Clamp the cell at a holding potential (e.g., -70 mV). Apply a brief pulse of NMDA receptor agonists to evoke an inward current.
-
Compound Application: Perfuse the recording chamber with a solution containing S-Acetyl-L-Cysteine or the test compound and repeat the agonist application to observe any modulation of the NMDA receptor current.
-
Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics, and other properties to determine the effect of the compound on NMDA receptor function.
Visualizing the Pathways
Signaling Pathway of S-Acetyl-L-Cysteine in Modulating Glutamatergic Transmission
Caption: S-Acetyl-L-Cysteine's modulation of glutamatergic transmission.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure extracellular glutamate.
Conclusion
S-Acetyl-L-Cysteine and its analogue N-Acetylcysteine represent a promising class of compounds for the modulation of glutamatergic neurotransmission. Their unique mechanism of action, centered on the cystine-glutamate antiporter and the subsequent activation of inhibitory metabotropic glutamate receptors, offers a subtle yet powerful means of restoring glutamate homeostasis. Coupled with their ability to bolster the brain's primary antioxidant defense system through glutathione synthesis, these compounds hold significant therapeutic potential for a range of neurological and psychiatric disorders characterized by glutamatergic dysfunction. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of S-Acetyl-L-Cysteine. Future research should focus on delineating the specific pharmacokinetic and pharmacodynamic profiles of SAC in comparison to NAC to fully realize its clinical potential.
References
- 1. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 5. Effects of N-acetylcysteine on brain glutamate levels and resting perfusion in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of N-acetylcysteine on brain glutamate levels and resting perfusion in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Contribution of Cystine-Glutamate Antiporters to the Psychotomimetic Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine boosts brain and blood glutathione in Gaucher and Parkinson diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine Boosts Brain and Blood Glutathione in Gaucher and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine rapidly replenishes central nervous system glutathione measured via magnetic resonance spectroscopy in human neonates with hypoxic-ischemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
An In-depth Technical Guide to the Mucolytic Properties of S-Acetyl-Cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Acetyl-Cysteine (SAC), a derivative of the amino acid cysteine, is a potent mucolytic agent. Its efficacy stems from its ability to disrupt the complex structure of mucus, thereby reducing its viscosity and elasticity. This technical guide delves into the fundamental research on the mucolytic properties of SAC, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development in the respiratory field. For the purpose of this guide, this compound will be referred to by its more commonly researched and commercially available form, N-Acetyl-Cysteine (NAC), as they are chemically identical and used interchangeably in literature.[1]
Mechanism of Action
The primary mucolytic action of NAC is attributed to its free sulfhydryl group (-SH). This group acts as a reducing agent, breaking the disulfide bonds (-S-S-) that cross-link mucin glycoproteins.[1] Mucins, the primary protein components of mucus, form a complex, gel-like network through these disulfide bridges. By cleaving these bonds, NAC depolymerizes the mucin network, leading to a significant reduction in mucus viscosity and elasticity, which facilitates its clearance from the respiratory tract.
Beyond its direct mucolytic effect, NAC also exhibits significant antioxidant and anti-inflammatory properties that contribute to its overall therapeutic benefit in respiratory diseases characterized by mucus hypersecretion.
Antioxidant Effects
NAC serves as a precursor to L-cysteine, which is a crucial component for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. By replenishing intracellular GSH levels, NAC helps to neutralize reactive oxygen species (ROS), which are known to contribute to inflammation and mucus hypersecretion.
Anti-inflammatory Effects
NAC has been shown to modulate inflammatory signaling pathways, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[2][3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8), which are implicated in goblet cell hyperplasia and mucus overproduction.[5]
Quantitative Data
The following tables summarize quantitative data from various studies on the mucolytic and related effects of NAC.
Table 1: Effect of N-Acetyl-Cysteine on Mucus Viscoelasticity
| Concentration of NAC | % Reduction in Mucus Viscosity | % Reduction in Elastic Modulus (G') | Reference |
| 10⁻³ M | Marked reduction | Not specified | [6] |
| 10⁻² M | Marked reduction | Not specified | [6] |
| 10⁻¹ M | Marked reduction | Not specified | [6] |
| 50 mM | Significant breakdown of gel matrix | Not specified |
Table 2: Effect of N-Acetyl-Cysteine on MUC5AC Expression
| Cell Type | NAC Concentration | Treatment/Inducer | % Reduction in MUC5AC Protein Expression | % Reduction in MUC5AC mRNA Expression | Reference |
| A549 cells | Not specified | Influenza A and B, RSV | Strong inhibition | Strong inhibition | [4] |
| 16HBE14o- cells | 3 mmol/L | Neutrophil Elastase | Significant (p<0.05) | Not specified | [5] |
| NHBECs | 0.1, 1, 10 mM | RSV | Significant (p<0.05) reduction to normal levels | Significant (p<0.05) reduction to normal levels | [5] |
| Animal model (COPD) | 54 mg/kg/day | COPD induction | Significant (p<0.05) | Not specified | [5] |
| Animal model (Asthma) | 3 mmol/kg (oral) | Bleomycin | Significant reduction | Significant reduction | [7] |
Table 3: Effect of N-Acetyl-Cysteine on Goblet Cell Number
| Model System | NAC Concentration/Dose | Inducer | % Reduction in Goblet Cell Number | Reference |
| Rat airway epithelium | 3 mmol·kg⁻¹·day⁻¹ (oral) | Bleomycin | Significant reduction | [7] |
| Cultured nasal polyp epithelium | 10⁻⁵ M S-CMC | TNF-α | Significant decrease | [8] |
Experimental Protocols
Measurement of Mucus Viscoelasticity using a Rheometer
This protocol provides a general framework for assessing the effect of NAC on the viscoelastic properties of mucus.
Materials:
-
Rheometer equipped with a cone-plate or parallel-plate geometry
-
Mucus sample (e.g., sputum, reconstituted porcine gastric mucin)
-
N-Acetyl-Cysteine solutions of varying concentrations
-
Phosphate-buffered saline (PBS) or appropriate buffer
Procedure:
-
Sample Preparation: If using a mucus model like porcine gastric mucin, prepare a 20% solution in a suitable buffer (e.g., Tris-HCl, pH 7.0).[6]
-
Incubation: Mix the mucus sample with different concentrations of NAC (e.g., 10⁻³ M to 10⁻¹ M) or a vehicle control (buffer). Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).[6]
-
Rheological Measurement:
-
Load the sample onto the rheometer plate.
-
Perform oscillatory measurements to determine the elastic (storage) modulus (G') and viscous (loss) modulus (G'').
-
Conduct a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain within the linear viscoelastic region to assess the frequency-dependent behavior of the mucus.
-
A strain sweep can also be performed to determine the linear viscoelastic range.
-
-
Data Analysis: Compare the G' and G'' values of the NAC-treated samples to the control to quantify the reduction in viscoelasticity.
Quantification of MUC5AC Protein Expression by ELISA
This protocol outlines a sandwich ELISA for the quantification of MUC5AC in biological samples.
Materials:
-
96-well microplate coated with a capture antibody specific for MUC5AC
-
MUC5AC standards
-
Biotinylated detection antibody specific for MUC5AC
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Samples (e.g., cell culture supernatants, sputum solubilized in appropriate buffer)
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the MUC5AC standard in assay buffer.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash the wells five times.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the MUC5AC standards. Use the standard curve to determine the concentration of MUC5AC in the samples.
In Vitro Mucolytic Activity Assay
This is a simplified protocol to screen for mucolytic activity.
Materials:
-
20% porcine gastric mucin solution in Tris-HCl buffer (pH 7.0)[6]
-
N-Acetyl-Cysteine solutions of varying concentrations
-
Viscometer (e.g., Ostwald viscometer) or rheometer
Procedure:
-
Incubation: Mix the mucin solution with different concentrations of NAC or a vehicle control. Incubate at 37°C for 30 minutes.[6]
-
Viscosity Measurement: Measure the viscosity of each sample using a viscometer or rheometer.
-
Data Analysis: Calculate the percentage reduction in viscosity for each NAC concentration compared to the control.
Signaling Pathways and Visualizations
NAC's influence on mucus production extends to the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Direct Mucolytic Action of N-Acetyl-Cysteine
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-cysteine (NAC) inhibit mucin synthesis and pro-inflammatory mediators in alveolar type II epithelial cells infected with influenza virus A and B and with respiratory syncytial virus (RSV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Inhibitory Effects of S-carboxymethylcystein on Goblet Cell Proliferation in Cultured Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Dissolving S-Acetyl-L-Cysteine for Cell Culture
Introduction
S-Acetyl-L-Cysteine (SAC) is an acetylated derivative of the amino acid L-cysteine, which is a crucial precursor to the major intracellular antioxidant, glutathione (B108866) (GSH). In cell culture, maintaining adequate GSH levels is vital for mitigating oxidative stress and ensuring cellular health. SAC serves as a cell-permeable L-cysteine pro-drug, replenishing intracellular L-cysteine pools for GSH synthesis.[1][2] This makes it a valuable tool for studying the effects of oxidative stress and for protecting cells from a wide range of cytotoxic insults.
This document provides a detailed protocol for the dissolution, preparation, and storage of S-Acetyl-L-Cysteine for use in mammalian cell culture.
Note on S-Acetyl-L-Cysteine (SAC) vs. N-Acetyl-L-Cysteine (NAC): While this protocol is for S-Acetyl-L-Cysteine, most available research and supplier data pertain to its more common isomer, N-Acetyl-L-Cysteine (NAC). Both molecules act as precursors to L-cysteine.[1][3] Due to the limited specific data for SAC, the following protocols and data are based on the extensive information available for NAC, which is expected to have very similar physicochemical properties.
Product Information and Properties
| Property | Value |
| Molecular Formula | C₅H₉NO₃S |
| Molecular Weight | 163.2 g/mol |
| Appearance | White to off-white crystalline solid |
| Storage (Solid) | Long-term: -20°C (≥4 years stability); Short-term: 2-8°C[4] |
Solubility and Stock Solution Preparation
For cell culture applications, preparing a concentrated, sterile, pH-neutral stock solution is critical to avoid altering the pH of the culture medium and to prevent solvent-induced cytotoxicity.[5][6] The preferred solvent is sterile water or Phosphate-Buffered Saline (PBS).
Solubility Data
| Solvent | Solubility | Notes |
| Water | Up to 100 mg/mL (~613 mM) | Heating or sonication may be required for high concentrations.[5][7][8] |
| PBS (pH 7.2) | Approx. 30 mg/mL (~184 mM) | Ideal for direct use in cell culture experiments.[4] |
| DMSO | Approx. 33-50 mg/mL (~202-306 mM) | Use with caution as DMSO can have physiological effects on cells.[4][9] |
| Ethanol | Approx. 50 mg/mL (~306 mM) | Ensure the final concentration in culture is non-toxic.[4] |
Recommended Protocol for 1 M Aqueous Stock Solution
This protocol describes the preparation of a 1 M stock solution in high-purity water, which is the most common method for cell culture use.
Materials:
-
S-Acetyl-L-Cysteine (SAC) powder
-
Sterile, high-purity water (e.g., cell culture grade, WFI)
-
Sterile 1 M Sodium Hydroxide (NaOH)
-
Sterile conical tubes (15 mL or 50 mL)
-
pH meter or pH strips
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh SAC: Aseptically weigh 1.632 g of S-Acetyl-L-Cysteine powder and transfer it to a sterile 15 mL conical tube.
-
Add Solvent: Add 8 mL of sterile water to the tube. Cap tightly and vortex or sonicate gently to dissolve. The solution will be highly acidic, with a pH between 2.0-2.8.[5][10]
-
Adjust pH: Crucially, adjust the pH to a physiological range (7.2-7.4) for cell culture compatibility. Slowly add sterile 1 M NaOH dropwise while gently mixing and monitoring the pH. This step prevents the culture medium from turning acidic upon addition of the stock solution.[6][9]
-
Final Volume: Once the pH is stabilized at ~7.4, bring the final volume to 10 mL with sterile water. This yields a 1 M stock solution.
-
Sterile Filtration: Draw the pH-adjusted solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot and Store: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability of Stock Solutions
| Storage Condition | Stability | Notes |
| Aqueous Stock (-20°C) | Up to 1 month[5] | This is the recommended storage method for aqueous solutions. |
| Aqueous Stock (2-8°C) | < 2% loss over 6 months[11] | For shorter-term use, refrigeration is acceptable. |
| Aqueous Stock (Room Temp) | Stable for up to 72 hours[12] | Not recommended for long-term storage. |
Aqueous solutions are prone to oxidation, especially at neutral or alkaline pH.[5] Freezing in single-use aliquots is the best practice.
Mechanism of Action & Signaling Pathway
S-Acetyl-L-Cysteine acts as a pro-drug that readily crosses cell membranes. Inside the cell, it is deacetylated to yield L-cysteine.[2] This L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a critical tripeptide antioxidant. By increasing the intracellular pool of L-cysteine, SAC boosts GSH levels, which enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.[1][3]
Experimental Protocols
Typical Working Concentrations
The optimal concentration of SAC varies depending on the cell type and experimental conditions. A typical range for cell culture experiments is between 500 µM to 5 mM .[6][7] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Example Experiment: Oxidative Stress Rescue Assay
This protocol outlines a general workflow for testing the protective effects of SAC against an ROS-inducing agent (e.g., hydrogen peroxide, H₂O₂).
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Pre-treatment with SAC: The next day, remove the old medium and replace it with a fresh medium containing various concentrations of SAC (e.g., 0, 0.5, 1, 2, 5 mM). The SAC stock solution should be diluted to its final concentration in the culture medium. Incubate for a pre-determined time (e.g., 1-4 hours) to allow for cellular uptake and GSH synthesis.
-
Induce Oxidative Stress: Add the ROS-inducing agent (e.g., H₂O₂) to the wells at a pre-determined toxic concentration. Include control wells that receive only SAC and wells that receive only the stressor.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 4-24 hours).
-
Measure Endpoint: Assess the outcome using a suitable assay. Common endpoints include:
-
Cell Viability: MTT, MTS, or PrestoBlue assays.
-
Apoptosis: Caspase activity assays or Annexin V staining.
-
ROS Levels: DCFH-DA or similar fluorescent probes.
-
References
- 1. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorscientific.com [taylorscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 11. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of S-Acetyl-Cysteine using a Stability-Indicating HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of S-Acetyl-Cysteine (SAC), also known as N-Acetyl-Cysteine (NAC), in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed to be accurate, precise, and specific, enabling the separation of SAC from its primary degradation product, N,N'-diacetyl-L-cystine (Di-NAC), and other potential impurities. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the analytical workflow.
Introduction
This compound is a derivative of the amino acid cysteine and serves as a precursor to the antioxidant glutathione. Its therapeutic applications include use as a mucolytic agent and as an antidote for acetaminophen (B1664979) overdose.[1][2] Accurate and reliable quantification of SAC in pharmaceutical products is crucial for ensuring product quality and therapeutic efficacy. A significant challenge in the analysis of SAC is its propensity for oxidation to Di-NAC.[1][2] Therefore, a stability-indicating analytical method is essential. This HPLC method provides a robust solution for the routine analysis of SAC in quality control and research settings.
Chromatographic Conditions
The following tables summarize the key chromatographic conditions and system suitability parameters for the quantification of this compound.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Waters HPLC 2695 system with a quaternary pump, PDA detector, and autosampler integrated with Empower 2 Software or equivalent[3] |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[3] |
| Mobile Phase | 0.01N Potassium Dihydrogen Phosphate (KH2PO4) Buffer (pH 3.0 adjusted with phosphoric acid) : Acetonitrile (B52724) (55:45, v/v)[3] |
| Flow Rate | 1.0 mL/min[2][4] |
| Injection Volume | 20 µL[2][4] |
| Column Temperature | Ambient (e.g., 25 °C)[2] |
| Detection Wavelength | 220 nm[3] |
| Run Time | Approximately 10 minutes[4] |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
0.01N KH2PO4 Buffer (pH 3.0): Accurately weigh 1.36 g of Potassium Dihydrogen Phosphate and transfer it into a 1000 mL volumetric flask.[3] Add approximately 900 mL of HPLC-grade water and sonicate to degas.[3] Make up the volume with water. Adjust the pH to 3.0 with dilute orthophosphoric acid.[3]
-
Mobile Phase Mixture: Mix the 0.01N KH2PO4 buffer (pH 3.0) and acetonitrile in a ratio of 55:45 (v/v).[3] Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation:
-
Standard Stock Solution (e.g., 2500 µg/mL): Accurately weigh and transfer 62.5 mg of this compound working standard into a 25 mL volumetric flask.[3] Add approximately 15 mL of the mobile phase, sonicate for 10 minutes to dissolve, and then dilute to the final volume with the mobile phase.[3]
-
Working Standard Solution (e.g., 250 µg/mL): Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[3]
Sample Preparation (from Tablet Dosage Form):
-
Weigh and powder no fewer than 20 tablets to determine the average tablet weight.[3]
-
Accurately weigh a quantity of the powdered tablets equivalent to one tablet and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 50 mL of the mobile phase and sonicate for 25 minutes to ensure complete dissolution of the active ingredient.[3]
-
Dilute to the final volume with the mobile phase and mix well.[3]
-
Filter the solution through a 0.45 µm syringe filter.[3]
-
Pipette 1.0 mL of the filtered sample solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a final concentration within the linear range of the method.[3]
Note on Sample Stability: this compound can oxidize rapidly in solution.[1] For complex matrices or when analyzing for total SAC content (reduced and oxidized forms), the use of a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the sample diluent is recommended to ensure the stability of the analyte.[1] Adjusting the sample pH to a lower value with citric acid can also reduce the rate of oxidation.[1]
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The following table summarizes typical validation parameters.
Table 2: Method Validation Parameters
| Parameter | Typical Result |
| Linearity Range | 60 - 400 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.999[3][4] |
| Precision (%RSD) | < 2%[3][4] |
| Accuracy (% Recovery) | 98 - 102%[4] |
| Limit of Detection (LOD) | ~0.18 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.55 µg/mL[3] |
| Specificity | The method is specific and stability-indicating, capable of separating this compound from its degradation products formed under stress conditions (acid, base, oxidation, thermal, and photolytic degradation).[3] |
Experimental Workflow and Data Analysis
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
References
S-Acetyl-Cysteine: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of S-Acetyl-Cysteine (SAC) in preclinical models of neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS). This document details the mechanisms of action, summarizes key quantitative findings, and provides detailed experimental protocols for evaluating the efficacy of SAC in these models.
Introduction
This compound (SAC) is a derivative of the amino acid L-cysteine, featuring an acetyl group attached to the sulfur atom. This structural modification enhances its lipophilicity and stability compared to N-Acetylcysteine (NAC), facilitating its ability to cross the blood-brain barrier. Once in the brain, SAC is deacetylated to release cysteine, a crucial precursor for the synthesis of the major endogenous antioxidant, glutathione (B108866) (GSH).[1][2] By replenishing brain glutathione levels, SAC helps to counteract oxidative stress, a key pathological feature in many neurodegenerative diseases.[1][2] Beyond its role as a glutathione precursor, SAC exhibits direct antioxidant and anti-inflammatory properties.
Mechanisms of Action
This compound exerts its neuroprotective effects through several interconnected pathways:
-
Glutathione Precursor: As a primary mechanism, SAC provides a readily available source of cysteine for the synthesis of glutathione (GSH) within neurons and glial cells.[1][2] GSH is a critical scavenger of reactive oxygen species (ROS) and plays a vital role in cellular detoxification.
-
Antioxidant and Anti-inflammatory Effects: SAC has been shown to possess direct antioxidant properties, capable of neutralizing free radicals. Additionally, it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.[3][4]
-
Nrf2 Pathway Activation: Evidence suggests that related compounds like S-Allyl Cysteine (SAC) can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and cytoprotective genes.
-
Modulation of Glutamate (B1630785) Excitotoxicity: By influencing the cystine-glutamate antiporter, SAC may help regulate extracellular glutamate levels, thereby reducing excitotoxicity, a process implicated in neuronal death in various neurodegenerative conditions.[6][7]
Data Summary
The following tables summarize the quantitative effects of this compound (or its closely related precursor N-Acetylcysteine, where specific SAC data is limited) in various neurodegenerative disease models.
Table 1: Effects of Cysteine Prodrugs in Alzheimer's Disease Models
| Animal Model | Treatment Protocol | Key Quantitative Findings | Reference(s) |
| Colchicine-induced rat model | NAC (50 mg/kg/day and 100 mg/kg/day, i.p. for 26 days) | Reversed cognitive loss and neuronal degeneration. Minimized intraneuronal tau expression. | [8][9][10][11] |
| APP/PS-1 transgenic mice | NAC in drinking water (preventative) | Decreased oxidative damage, reduced protein and lipid oxidation, and increased activity of glutathione peroxidase and reductase. | [3] |
| H₂O₂-induced primary rat hippocampus neurons | NAC (100 µmol/l) | Ameliorated H₂O₂-induced reduction in cell viability and mitigated excessive ROS production. | [2][12] |
Table 2: Effects of Cysteine Prodrugs in Parkinson's Disease Models
| Animal Model | Treatment Protocol | Key Quantitative Findings | Reference(s) |
| 6-OHDA-induced rat model | NAC treatment | Restored dopamine (B1211576) transporter (DAT) levels compared to the untreated 6-OHDA group. | [11][13][14] |
| α-Synuclein overexpressing mice | Oral NAC (40 mM in drinking water) from 6 weeks to 1 year | Significantly attenuated the loss of dopaminergic terminals as measured by tyrosine hydroxylase immunoreactivity. | [7][10] |
| 6-OHDA-induced SH-SY5Y cells | NAC treatment | Maintained cell proliferation and decreased apoptosis. Increased dopamine release. | [13] |
Table 3: Effects of Cysteine Prodrugs in Huntington's Disease Models
| Animal Model | Treatment Protocol | Key Quantitative Findings | Reference(s) |
| R6/1 transgenic mice | Chronic NAC administration | Delayed onset and progression of motor deficits. Rescued reduced mitochondrial respiratory capacity in the striatum. | [14][15][16] |
| 3-Nitropropionic acid (3-NP)-induced rat model | NAC treatment | Reversed mitochondrial dysfunctions and neurobehavioral deficits. | [17][18] |
| R6/2 transgenic mice | Cystamine (increases L-cysteine) | Increased levels of the cellular antioxidant L-cysteine. | [19] |
Table 4: Effects of Cysteine Prodrugs in Amyotrophic Lateral Sclerosis (ALS) Models
| Animal Model | Treatment Protocol | Key Quantitative Findings | Reference(s) |
| SOD1-G93A transgenic mice | NAC (1% in drinking water from 4-5 weeks of age) | Significantly prolonged survival and delayed onset of motor impairment. | [1][20] |
Experimental Protocols
Alzheimer's Disease Model: Intracerebroventricular (ICV) Colchicine (B1669291) Injection in Rats
This protocol describes the induction of an Alzheimer's-like pathology in rats using colchicine, a microtubule-disrupting agent.
Materials:
-
Male Wistar rats (200-250 g)
-
Colchicine
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Microsyringe
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle using the following coordinates relative to bregma: Anterior/Posterior (AP): -0.8 mm; Medial/Lateral (ML): ±1.5 mm.
-
Slowly infuse colchicine (15 µg dissolved in 5 µL of aCSF) into the lateral ventricle over 5 minutes.
-
Leave the injection needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the animal to recover.
-
SAC Administration: Begin SAC treatment (e.g., oral gavage or intraperitoneal injection) as per the experimental design, typically starting a few days before or immediately after the colchicine injection and continuing for the duration of the study.
-
Behavioral and Biochemical Analysis: Conduct behavioral tests such as the Morris water maze to assess cognitive function. At the end of the study, collect brain tissue for biochemical analyses, including measurement of oxidative stress markers, inflammatory cytokines, and tau pathology.[8][10]
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA) Lesion in Rats
This protocol details the creation of a unilateral Parkinson's disease model by injecting the neurotoxin 6-OHDA into the medial forebrain bundle (MFB).
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid solution (0.02% in sterile saline)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Anesthetic
-
Microsyringe
Procedure:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery.
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Expose the skull and drill a burr hole over the MFB using coordinates relative to bregma: AP: -4.4 mm; ML: ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dura.
-
Dissolve 6-OHDA in the ascorbic acid solution to a final concentration of 8 µg in 4 µL.
-
Slowly inject the 6-OHDA solution into the MFB over 4 minutes.
-
Allow the needle to remain in place for 5 minutes post-injection before slow withdrawal.
-
Suture the incision and monitor the animal during recovery.
-
SAC Administration: Initiate SAC treatment according to the study's design.
-
Behavioral and Histological Analysis: Assess motor deficits using tests like the apomorphine-induced rotation test, cylinder test, and rotarod test. After the treatment period, perform immunohistochemical analysis of brain sections to quantify the loss of dopaminergic neurons (tyrosine hydroxylase staining) in the substantia nigra.[13][14]
Huntington's Disease Model: R6/1 Transgenic Mice
This protocol outlines the use of the R6/1 transgenic mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat.
Materials:
-
R6/1 transgenic mice and wild-type littermates
-
Rotarod apparatus
-
Clasping observation cage
Procedure:
-
Animal Husbandry: House mice under standard conditions with ad libitum access to food and water.
-
SAC Administration: Administer SAC, for example, through drinking water or daily oral gavage, starting at a pre-symptomatic age (e.g., 4-6 weeks).
-
Behavioral Testing:
-
Rotarod Test: Train mice on the rotarod for several days before starting data collection. Test mice weekly or bi-weekly on an accelerating rotarod protocol (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall.[14][16]
-
Clasping Phenotype: Suspend the mouse by its tail for 30 seconds and observe for clasping of the hindlimbs. Score the severity of clasping (e.g., 0 = no clasping, 1 = intermittent clasping, 2 = constant clasping).
-
Amyotrophic Lateral Sclerosis (ALS) Model: SOD1-G93A Transgenic Mice
This protocol describes the use of the SOD1-G93A transgenic mouse model, which expresses a mutant human superoxide (B77818) dismutase 1 gene.
Materials:
-
SOD1-G93A transgenic mice and non-transgenic littermates
-
Apparatus for motor function assessment (e.g., rotarod, grip strength meter)
Procedure:
-
Genotyping and Animal Care: Identify transgenic mice through PCR genotyping. Monitor body weight and general health regularly.
-
SAC Administration: Begin SAC treatment at an early, pre-symptomatic stage (e.g., 4-5 weeks of age), often administered in the drinking water.[1][20]
-
Functional Assessment:
-
Motor Performance: Use tests like the rotarod to assess motor coordination and the hanging wire test or grip strength meter to measure muscle strength. Conduct these tests at regular intervals (e.g., weekly).
-
Disease Onset and Progression: Monitor for signs of motor neuron dysfunction, such as tremors, hindlimb weakness, and paralysis. Record the age of onset of symptoms.
-
Survival: Record the date of death or euthanasia when the animal reaches a humane endpoint (e.g., inability to right itself within 30 seconds).
-
-
Histological Analysis: After euthanasia, collect spinal cord and brain tissue for histological analysis to quantify motor neuron loss and other pathological hallmarks.[1][20]
Signaling Pathways and Experimental Workflows
Diagram 1: Neuroprotective Mechanisms of this compound
Caption: Key neuroprotective pathways modulated by this compound.
Diagram 2: Experimental Workflow for Evaluating SAC in a Neurodegenerative Disease Model
Caption: General experimental workflow for preclinical evaluation of SAC.
Conclusion
This compound holds significant promise as a therapeutic agent for neurodegenerative diseases due to its favorable pharmacokinetic profile and its multifaceted mechanisms of action targeting oxidative stress, neuroinflammation, and excitotoxicity. The protocols and data presented here provide a framework for researchers to further investigate the potential of SAC in various preclinical models, with the ultimate goal of translating these findings into effective clinical therapies.
References
- 1. Glutathione in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Glutathione Content and Antioxidant Capacity can be Normalized In Situ by N-acetyl Cysteine Concentrations Attained in Human Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vinmec.com [vinmec.com]
- 5. mdpi.com [mdpi.com]
- 6. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 7. Oral N-Acetyl-Cysteine Attenuates Loss of Dopaminergic Terminals in α-Synuclein Overexpressing Mice | PLOS One [journals.plos.org]
- 8. N-Acetyl Cysteine Supplement Minimize Tau Expression and Neuronal Loss in Animal Model of Alzheimer’s Disease [mdpi.com]
- 9. Effect of N-Acetyl Cysteine as an Adjuvant Treatment in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral N-Acetyl-Cysteine Attenuates Loss of Dopaminergic Terminals in α-Synuclein Overexpressing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. N-Acetylcysteine Treatment May Compensate Motor Impairments through Dopaminergic Transmission Modulation in a Striatal 6-Hydroxydopamine Parkinson's Disease Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Acetylcysteine improves mitochondrial function and ameliorates behavioral deficits in the R6/1 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - N-Acetylcysteine improves mitochondrial function and ameliorates behavioral deficits in the R6/1 mouse model of Huntington's disease - Deakin University - Figshare [dro.deakin.edu.au]
- 17. Cysteine Aids Mice with Huntington’s | The Scientist [the-scientist.com]
- 18. N-Acetylcysteine reverses mitochondrial dysfunctions and behavioral abnormalities in 3-nitropropionic acid-induced Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-acetyl-L-cysteine improves survival and preserves motor performance in an animal model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Acetyl-Cysteine (SAC) Drug Delivery Systems for Brain Targeting
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on S-Acetyl-Cysteine (SAC) drug delivery systems specifically for brain targeting is limited. The following application notes and protocols are based on established methodologies for the related compound N-Acetylcysteine (NAC) and other hydrophilic small molecules, and are intended to serve as a comprehensive guide for developing and evaluating SAC-based nanocarriers for neurological applications.
Introduction: The Rationale for SAC-Loaded Nanoparticles for Brain Targeting
This compound (SAC) is a prodrug of the amino acid L-cysteine, a precursor to the potent intracellular antioxidant glutathione (B108866) (GSH).[1] Depletion of GSH is implicated in the pathophysiology of numerous neurodegenerative diseases, making the effective delivery of cysteine to the central nervous system (CNS) a promising therapeutic strategy.[2][3] However, the blood-brain barrier (BBB) restricts the passage of many therapeutic agents, including L-cysteine itself.[3] SAC, being more lipophilic than L-cysteine, is expected to have improved membrane permeability.
Encapsulating SAC into nanocarriers, such as liposomes and polymeric nanoparticles, offers a promising strategy to overcome the BBB and enhance brain delivery.[4] These nanosystems can protect SAC from premature degradation, control its release, and can be surface-functionalized with specific ligands to facilitate receptor-mediated transcytosis across the BBB.[4]
Signaling Pathways of Cysteine Prodrugs in Neuroprotection
The primary neuroprotective mechanism of SAC is attributed to its ability to replenish intracellular GSH levels in the brain.[2] Once SAC crosses the BBB and enters brain cells, it is deacetylated to release L-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of GSH, a critical antioxidant that neutralizes reactive oxygen species (ROS) and reduces oxidative stress.[1]
Beyond its role in GSH synthesis, the delivered cysteine can influence several neuroprotective signaling pathways:
-
Modulation of Glutamatergic Neurotransmission: Cysteine can be exchanged for extracellular glutamate (B1630785) via the cystine-glutamate antiporter (system xc-), thereby influencing glutamatergic signaling and mitigating excitotoxicity.
-
Anti-inflammatory Effects: By boosting GSH levels, SAC can help to quell neuroinflammation by inhibiting the activation of pro-inflammatory transcription factors such as NF-κB.
-
Neurotrophic Factor Support: Adequate GSH levels are essential for neuronal health and the function of neurotrophic factors that support neuronal survival and plasticity.
Below is a diagram illustrating the proposed neuroprotective signaling pathway of SAC delivered via a nanoparticle carrier.
Caption: Proposed neuroprotective signaling pathway of SAC delivered by nanoparticles.
Application Notes: Formulation and Characterization of SAC Nanoparticles
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[5] For the hydrophilic SAC, it can be entrapped in the aqueous core of the liposome.
Table 1: Representative Quantitative Data for Liposomal Formulations (Adapted from NAC and other hydrophilic drug studies)
| Parameter | Value Range | Method of Analysis |
| Particle Size (nm) | 100 - 200 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -30 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 30 - 60 | HPLC, Spectrophotometry |
| Drug Loading (%) | 1 - 5 | HPLC, Spectrophotometry |
Polymeric Nanoparticles (PLGA)
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery.[6][7] For hydrophilic drugs like SAC, a double emulsion-solvent evaporation method is typically employed for encapsulation.
Table 2: Representative Quantitative Data for PLGA Nanoparticle Formulations (Adapted from NAC and other hydrophilic drug studies)
| Parameter | Value Range | Method of Analysis |
| Particle Size (nm) | 150 - 300 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15 to -40 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 40 - 70 | HPLC, Spectrophotometry |
| Drug Loading (%) | 5 - 15 | HPLC, Spectrophotometry |
Experimental Protocols
Synthesis of S-Acetyl-L-Cysteine (SAC)
This protocol is an adaptation of the synthesis of N-Acetylcysteine.
Materials:
-
L-cysteine
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Water
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve L-cysteine in a minimal amount of water.
-
Slowly add acetic anhydride to the solution while stirring continuously. The reaction is exothermic, so maintain the temperature below 60°C.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture in an ice bath to precipitate the S-Acetyl-L-cysteine.
-
Filter the crude product using a Büchner funnel and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure S-Acetyl-L-cysteine.
-
Dry the final product under vacuum.
Preparation of SAC-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a general method for encapsulating hydrophilic drugs.[5][8][9]
Materials:
-
This compound (SAC)
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve phosphatidylcholine and cholesterol in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of SAC dissolved in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Separate the unencapsulated SAC from the liposomes by dialysis or size exclusion chromatography.
Caption: Workflow for preparing SAC-loaded liposomes.
Preparation of SAC-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
This method is suitable for encapsulating hydrophilic drugs like SAC.[10]
Materials:
-
This compound (SAC)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Homogenizer or probe sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve SAC in a small volume of deionized water to form the internal aqueous phase (W1).
-
Dissolve PLGA in dichloromethane to form the organic phase (O).
-
Emulsify the internal aqueous phase (W1) in the organic phase (O) using a high-speed homogenizer or probe sonicator to form the primary water-in-oil (W/O) emulsion.
-
Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase, W2) and homogenize again to form the double water-in-oil-in-water (W/O/W) emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated SAC, and then lyophilize for storage.
Caption: Workflow for preparing SAC-loaded PLGA nanoparticles.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes a common in vitro BBB model using a Transwell system.
Materials:
-
bEnd.3 cells (mouse brain endothelial cells) or hCMEC/D3 cells (human cerebral microvascular endothelial cells)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium and supplements
-
SAC-loaded nanoparticles
-
Fluorescent marker (e.g., sodium fluorescein) for barrier integrity control
-
HPLC system for SAC quantification
Procedure:
-
Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed the endothelial cells on the apical side of the inserts and culture until a confluent monolayer is formed.
-
Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
Once a stable and high TEER value is achieved, replace the medium in the apical chamber with a medium containing a known concentration of SAC-loaded nanoparticles.
-
At predetermined time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.
-
Quantify the concentration of SAC in the basolateral samples using a validated HPLC method.
-
Calculate the apparent permeability coefficient (Papp) to assess the transport of the nanoparticles across the cell monolayer.
In Vivo Brain Uptake and Biodistribution Studies in Mice
This protocol outlines a general procedure for assessing the brain accumulation of nanoparticles after systemic administration.[11]
Materials:
-
SAC-loaded nanoparticles (preferably labeled with a fluorescent dye or radioisotope for easier tracking)
-
Laboratory mice
-
Injection equipment (e.g., insulin (B600854) syringes)
-
Anesthesia
-
Tissue homogenization equipment
-
Fluorescence plate reader, gamma counter, or HPLC system for quantification
Procedure:
-
Administer the SAC-loaded nanoparticles to mice via intravenous (tail vein) or intraperitoneal injection.
-
At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Harvest the brain and other major organs (liver, spleen, kidneys, lungs, heart).
-
Homogenize the brain and other tissues.
-
Extract and quantify the amount of SAC or the nanoparticle label in the tissue homogenates.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.
Quantification of SAC in Biological Samples by HPLC
This is a general protocol that will require optimization for SAC.
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer like phosphate or acetate (B1210297) with an ion-pairing agent)
-
SAC standard solutions
-
Internal standard
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)[12]
Procedure:
-
Sample Preparation: Homogenize brain tissue samples in a suitable buffer and deproteinize using an agent like perchloric acid.[12] Centrifuge to pellet the precipitated proteins.
-
Derivatization (if necessary): For enhanced sensitivity, especially with fluorescence detection, derivatize the thiol group of the released cysteine after hydrolysis of SAC.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Quantification: Create a standard curve using known concentrations of SAC to quantify the amount in the biological samples.
Conclusion
The development of this compound-loaded nanoparticles represents a highly promising strategy for enhancing drug delivery to the brain for the treatment of neurodegenerative diseases. While direct experimental data for SAC formulations is currently lacking, the protocols and application notes provided here, adapted from extensive research on N-Acetylcysteine and other hydrophilic drugs, offer a robust framework for researchers to design, fabricate, and evaluate novel SAC-based nanotherapeutics. Careful characterization and rigorous in vitro and in vivo testing will be crucial to translating the potential of this approach into effective clinical applications.
References
- 1. news-medical.net [news-medical.net]
- 2. US5567433A - Liposome preparation and material encapsulation method - Google Patents [patents.google.com]
- 3. Simultaneous determination of total homocysteine, cysteine, glutathione, and N-acetylcysteine in brain homogenates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. nanocomposix.com [nanocomposix.com]
- 7. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cores.emory.edu [cores.emory.edu]
Application Notes and Protocols for In Vivo Administration of S-Acetyl-Cysteine in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of S-Acetyl-Cysteine (SAC) and its more commonly studied form, N-Acetylcysteine (NAC), in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
N-Acetylcysteine (NAC) is a precursor to L-cysteine and the antioxidant glutathione (B108866) (GSH), making it a valuable compound for investigating oxidative stress, inflammation, and toxicity in various disease models.[1][2] It serves as a potent antioxidant with both direct and indirect mechanisms of action.[3][4] This document outlines protocols for the preparation and administration of NAC for in vivo rodent studies, providing researchers with the necessary information to design and execute their experiments effectively.
Data Presentation: Quantitative Summary of NAC Administration in Rodent Studies
The following tables summarize the dosages, administration routes, and observed effects of NAC in various rodent models as reported in the literature.
Table 1: Oral Administration of NAC in Rodent Studies
| Rodent Model | Dosage | Administration Route & Frequency | Duration | Key Observed Effects | Reference |
| Aging Mice | 50 mM in drinking water (~600-1200 mg/kg/day) | Ad libitum in drinking water | Up to 60 weeks | Improved glucose tolerance, reduced body weight and fat pad weight. | [3] |
| Diabetic Rats | 50 and 200 mg/kg | Oral gavage, daily | 45 days | 50 mg/kg partially reverted weight loss and restored hepatic aminolevulinate dehydratase activity. | [5] |
| Cisplatin-induced Nephrotoxicity in Rats | 400 mg/kg | Oral gavage | Single dose | No renal protection observed at this dose and route. | [6] |
| Prenatally Stressed Rat Pups | 10 mg/kg | Oral gavage to pregnant dams | Gestational period | Reversed learning and cognitive dysfunctions in offspring. | [7] |
| High-Fat Diet-Induced Obese Mice | 2 g/L in drinking water | Ad libitum in drinking water | 11 weeks | Inhibited fat mass increase, reduced hyperglycemia and hyperinsulinemia, and improved insulin (B600854) resistance. | [8] |
| Prenatal Immune Challenge in Rats | 5 g/L in tap water | Ad libitum in drinking water to dams | From LPS injection to delivery | Prevented pyramidal cell disarray and reelin-expressing neuron deficiency in the hippocampus of offspring. | [9] |
Table 2: Parenteral Administration of NAC in Rodent Studies
| Rodent Model | Dosage | Administration Route & Frequency | Duration | Key Observed Effects | Reference |
| Streptozotocin-induced Memory Dysfunction in Rats | 50 and 100 mg/kg | Intraperitoneal (i.p.) injection | 3 weeks | Significantly improved memory retention and attenuated oxidative damage. | [10] |
| Traumatic Brain Injury in Mice | 100 mg/kg | Intraperitoneal (i.p.) injection | Single dose | Improved neurologic status, promoted Nrf2 activation, and reduced oxidative stress and apoptosis. | [11] |
| Biliary Obstruction in Rats | 50 µmol/kg/day | Intramuscular (i.m.) injection | 28 days | Attenuated liver damage, normalized liver glutathione, and partially prevented portal hypertension. | [12] |
| Cisplatin-induced Nephrotoxicity in Rats | 50-1200 mg/kg | Intravenous (i.v.), Intra-arterial (i.a.), Intraperitoneal (i.p.) | Single and multiple doses | IV and IA routes were more effective in providing renal protection than IP or oral routes. | [6] |
| Acetamiprid-induced Toxicity in Rats | 160 mg/kg (NAC), 100 mg/kg (SMC) | Intraperitoneal (i.p.) injection | 1 week | Ameliorated lipid peroxidation and improved liver and brain function. | [4] |
| Acute Iron Intoxication in Rats | 150 mg/kg | Intraperitoneal (i.p.) injection | Single dose | Decreased serum iron levels and mortality. | [13][14] |
| LPS-induced Inflammation in Neonatal Rats | 300 mg/kg | Intraperitoneal (i.p.), Subcutaneous (s.c.), Per os (p.o.) | Single dose | IP administration was the most effective in attenuating the inflammatory response. | [15] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of NAC
Oral gavage is a precise method for delivering a specific dose of a substance directly into the stomach.
Materials:
-
N-Acetylcysteine powder
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose solution)
-
Weighing scale
-
Magnetic stirrer and stir bar
-
Appropriate size syringes
-
Gavage needles (flexible or stainless steel with a ball-tip)[16]
Procedure:
-
Preparation of NAC Solution/Suspension:
-
Aqueous Solution: Weigh the required amount of NAC and dissolve it in sterile water or saline. Stir until fully dissolved.[1]
-
Suspension in Carboxymethylcellulose (CMC): Prepare a 0.5% (w/v) CMC solution in sterile water. Slowly add the weighed NAC powder to the CMC solution while stirring to form a homogenous suspension.[1]
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg, though smaller volumes are often preferred.[16][17]
-
Measure the appropriate length for gavage needle insertion by measuring from the animal's snout to the last rib or xiphoid process.[16][18]
-
Properly restrain the animal to ensure its head and neck are extended in a straight line.[17]
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate and into the esophagus. The needle should pass with no resistance.[16][18]
-
Slowly administer the NAC solution/suspension.[17]
-
Carefully withdraw the needle and return the animal to its cage.[18]
-
Monitor the animal for any signs of distress post-administration.[19]
-
Protocol 2: Intraperitoneal (IP) Injection of NAC
IP injection is a common route for systemic administration of substances.
Materials:
-
N-Acetylcysteine powder
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
-
Weighing scale
-
Sterile syringes and needles (e.g., 23-27 gauge for rats and mice)[20]
-
Antiseptic wipes
Procedure:
-
Preparation of NAC Solution:
-
Dissolve the weighed NAC powder in sterile saline to the desired concentration. Ensure the solution is sterile.
-
-
Injection Procedure:
-
Weigh the animal to calculate the required injection volume. The maximum recommended IP injection volume is typically up to 10 ml/kg.[20]
-
Properly restrain the animal, often by turning it onto its back with the head tilted slightly down.[20][21]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[20][21]
-
Clean the injection site with an antiseptic wipe.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.[20]
-
Aspirate slightly to ensure no blood or urine is drawn back, which would indicate improper placement.[21]
-
Inject the NAC solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.[20]
-
Signaling Pathways and Experimental Workflows
Nrf2-ARE Signaling Pathway Activation by NAC
NAC is known to exert its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[11] This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Nrf2-ARE signaling pathway activated by NAC to combat oxidative stress.
Experimental Workflow for Evaluating Neuroprotective Effects of NAC
This workflow outlines the key steps in a typical preclinical study investigating the neuroprotective effects of NAC in a rodent model of brain injury.
Caption: Workflow for assessing NAC's neuroprotective effects in rodent models.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-acetylcysteine Protects Mice from High Fat Diet-induced Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-cysteine prevents pyramidal cell disarray and reelin-immunoreactive neuron deficiency in CA3 after prenatal immune challenge in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intraperitoneal N-acetylcysteine for acute iron intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protective Effect of N-Acetyl-Cysteine (NAC) in Lipopolysaccharide (LPS)-Associated Inflammatory Response in Rat Neonates | Rambam Maimonides Medical Journal [rmmj.org.il]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. research.vt.edu [research.vt.edu]
S-Acetyl-Cysteine: A Versatile Tool for Investigating Protein S-Glutathionylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-glutathionylation is a reversible post-translational modification involving the formation of a mixed disulfide bond between glutathione (B108866) (GSH) and a reactive cysteine residue on a target protein.[1] This modification plays a crucial role in redox signaling, protecting proteins from irreversible oxidation and regulating a wide array of cellular processes, including signal transduction, metabolism, and apoptosis.[2][3] Dysregulation of S-glutathionylation has been implicated in various pathologies, such as cardiovascular diseases, neurodegenerative disorders, and cancer.[3] S-Acetyl-Cysteine (Sac), a cell-permeable cysteine prodrug, serves as a valuable tool for studying protein S-glutathionylation by modulating intracellular GSH levels.[4] Upon entering the cell, Sac is deacetylated to cysteine, the rate-limiting substrate for GSH synthesis, thereby increasing the intracellular GSH pool and influencing the equilibrium of S-glutathionylation.[4][5]
These application notes provide a comprehensive guide for utilizing this compound to study protein S-glutathionylation, including detailed experimental protocols, data presentation tables, and visual diagrams of relevant pathways and workflows.
Mechanism of Action
This compound readily crosses the cell membrane due to its acetylated form. Intracellularly, it is rapidly deacetylated by acylases to yield cysteine.[6] This cysteine is then available for the synthesis of glutathione via the sequential action of glutamate-cysteine ligase and glutathione synthetase. By providing a key building block, Sac supplementation leads to a significant increase in intracellular GSH concentrations.[5] Under conditions of oxidative or nitrosative stress, the elevated GSH pool can lead to an increase in protein S-glutathionylation as a protective mechanism against irreversible cysteine oxidation.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to modulate intracellular GSH and its effects on cell viability and protein S-glutathionylation.
Table 1: Effect of this compound on Intracellular Glutathione Levels
| Cell Line | Sac Concentration | Treatment Duration | Fold Increase in GSH (Mean ± SD) | Reference |
| LNCaP | 5 mM | 4 hours | ~2.5 | [7] |
| PC-3 | 5 mM | 12 hours | ~2.0 | [7] |
| Human Splenocytes | 0.6 - 1.0 mM | 96 hours | 1.92 (reduced GSH), 1.58 (total GSH) | [5] |
| Bronchoalveolar Cells (in vivo) | High-dose oral | 12 weeks | 1.19 | [8] |
| CCD-966SK | 1.0 mM | 3 days | ~2.0 | [9] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment Condition | Sac Concentration | Outcome | Reference |
| HepG2 | Lead Nitrate (30 µg/mL) | 0.125 - 0.5 mM | Increased cell viability | [10] |
| H9c2 | H₂O₂ (0.75 mM) | 4 mM | Attenuated cytotoxicity | [11] |
| Human Nucleus Pulposus Cells | Cryopreservation w/ DMSO | 10 mM | Increased cell viability | [12] |
| CCD-966SK | Normal Culture | 1.0 mM | Increased cell viability | [9] |
Experimental Protocols
Protocol 1: Induction of Protein S-Glutathionylation using this compound and Oxidative Challenge
This protocol describes how to use Sac to increase intracellular GSH, followed by an oxidative challenge to promote protein S-glutathionylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Sac) solution (sterile-filtered)
-
Oxidizing agent (e.g., hydrogen peroxide (H₂O₂), diamide)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Sac Pre-treatment:
-
Prepare fresh Sac solutions in complete culture medium at various concentrations (e.g., 1, 5, 10 mM).
-
Remove the old medium from the cells and replace it with the Sac-containing medium.
-
Incubate the cells for a predetermined time (e.g., 4, 12, 24 hours) to allow for Sac uptake and GSH synthesis.
-
-
Oxidative Challenge:
-
Prepare a fresh solution of the oxidizing agent in serum-free medium.
-
Remove the Sac-containing medium and wash the cells once with PBS.
-
Add the oxidizing agent solution to the cells. The concentration and duration of treatment should be optimized for the specific cell line and experimental goals (e.g., 100 µM H₂O₂ for 30 minutes).[13]
-
-
Cell Lysis:
-
Following the oxidative challenge, immediately place the culture vessel on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
The protein lysates are now ready for analysis of S-glutathionylation (see Protocols 3 and 4).
-
Protocol 2: Measurement of Intracellular Glutathione (GSH)
This protocol describes a colorimetric assay to quantify total intracellular GSH levels following Sac treatment.
Materials:
-
Cell lysate (from Protocol 1, step 4, prepared without N-ethylmaleimide in the lysis buffer)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell lysates as described in Protocol 1.
-
Assay Reaction:
-
In a 96-well plate, add cell lysate to each well.
-
Add a reaction mixture containing phosphate (B84403) buffer, DTNB, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the total glutathione concentration.[7][8]
-
Quantification: Calculate the GSH concentration in the samples by comparing the rates to a standard curve generated with known concentrations of GSH.
Protocol 3: Detection of S-Glutathionylated Proteins by Biotin-Switch Assay
This protocol is a modified "biotin-switch" technique to specifically label and detect S-glutathionylated proteins.
Materials:
-
Protein lysate (from Protocol 1)
-
N-ethylmaleimide (NEM)
-
Glutaredoxin (Grx)
-
Glutathione reductase
-
NADPH
-
Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)
-
Streptavidin-HRP conjugate
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Blocking Free Thiols: Incubate the protein lysate with NEM to block all free cysteine residues.
-
Selective Reduction: Remove excess NEM and then specifically reduce the S-glutathionylated cysteines using a reaction mix containing glutaredoxin, GSH, and NADPH.[14]
-
Biotinylation: Label the newly exposed thiol groups with a biotinylating agent like Biotin-HPDP.
-
Detection:
-
Separate the biotin-labeled proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with streptavidin-HRP.
-
Visualize the S-glutathionylated proteins by chemiluminescence.
-
Protocol 4: In Situ Detection of S-Glutathionylated Proteins
This protocol allows for the visualization of S-glutathionylated proteins within fixed cells or tissues.
Materials:
-
Cells grown on coverslips or tissue sections
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
N-ethylmaleimide (NEM)
-
Glutaredoxin (Grx) reaction mix (as in Protocol 3)
-
Maleimide-conjugated fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide)
-
Fluorescence microscope
Procedure:
-
Cell/Tissue Preparation: Fix and permeabilize the cells or tissue sections.
-
Blocking: Incubate with NEM to block free thiols.
-
Reduction: Treat with the glutaredoxin reaction mix to specifically reduce S-glutathionylated proteins.
-
Fluorescent Labeling: Incubate with a maleimide-conjugated fluorescent dye to label the newly formed thiol groups.
-
Imaging: Wash the samples and visualize the localization of S-glutathionylated proteins using fluorescence microscopy.[15]
Signaling Pathways
S-glutathionylation is involved in the regulation of numerous signaling pathways. Sac, by modulating GSH levels, can be used to probe the role of S-glutathionylation in these pathways.
Conclusion
This compound is a powerful and convenient tool for researchers studying protein S-glutathionylation. Its ability to reliably increase intracellular GSH levels allows for the controlled modulation of this important post-translational modification. The protocols and information provided herein offer a solid foundation for designing and executing experiments to investigate the role of S-glutathionylation in various biological contexts, ultimately contributing to a better understanding of redox signaling in health and disease.
References
- 1. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bumc.bu.edu [bumc.bu.edu]
- 3. mdpi.com [mdpi.com]
- 4. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. N‐acetylcysteine attenuates oxidative stress‐mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine S-Glutathionylation Promotes Stability and Activation of the Hippo Downstream Effector Transcriptional Co-activator with PDZ-binding Motif (TAZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In situ detection of S-glutathionylated proteins following glutaredoxin-1 catalyzed cysteine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of S-Acetyl-Cysteine in Acute Kidney Injury Models: A Review of Related Cysteine Prodrugs
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: Acute Kidney Injury (AKI) is a significant clinical challenge characterized by a rapid decline in renal function. A key contributor to the pathophysiology of AKI is oxidative stress, which leads to cellular damage and inflammation. S-Acetyl-Cysteine (SAC) is a cysteine prodrug with a protected thiol group, designed for enhanced bioavailability compared to the more commonly studied N-Acetylcysteine (NAC). While direct experimental data on SAC in AKI models is limited in publicly available literature, this document provides a comprehensive overview of the application of related and next-generation cysteine prodrugs, such as N-Acetylcysteine Amide (NACA), in preclinical AKI models. The data and protocols presented herein for NAC and NACA are intended to serve as a valuable resource and guide for investigating the potential of SAC in the context of acute kidney injury.
Mechanisms of Action of Cysteine Prodrugs in AKI
Cysteine prodrugs like NAC and its derivatives exert their nephroprotective effects through several key mechanisms, primarily centered around combating oxidative stress and its downstream consequences.[1][2]
-
Glutathione (B108866) Precursors: These compounds readily provide cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] In AKI, GSH stores are often depleted, and replenishing them helps to neutralize reactive oxygen species (ROS).[3]
-
Direct Antioxidant Activity: The free thiol group of cysteine can directly scavenge free radicals.[1]
-
Anti-inflammatory Effects: By reducing oxidative stress, these compounds can mitigate the inflammatory cascade that exacerbates kidney damage.[4]
-
Improved Hemodynamics: Some studies suggest that cysteine prodrugs can improve renal blood flow, potentially through vasodilation mediated by nitric oxide.[2][5]
-
Anti-apoptotic Pathways: By reducing cellular stress, these agents can inhibit programmed cell death (apoptosis) in renal tubular cells.[6]
Comparative Efficacy of N-Acetylcysteine Amide (NACA) vs. N-Acetylcysteine (NAC) in Contrast-Induced Nephropathy
N-Acetylcysteine Amide (NACA) is a more lipophilic derivative of NAC, which allows for better cell membrane permeability and potentially greater efficacy. A study in a rat model of contrast-induced nephropathy (CIN) directly compared the protective effects of NACA and NAC.[6]
Quantitative Data Summary
| Parameter | Control (CON) | CIN Model | CIN + NAC (150 mg/kg/d) | CIN + NACA (50 mg/kg/d) | CIN + NACA (150 mg/kg/d) |
| Serum Creatinine (B1669602) (mg/dL) | 0.48 ± 0.07 | 1.23 ± 0.15 | 0.82 ± 0.11 | 0.85 ± 0.13 | 0.61 ± 0.09 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 21.5 ± 2.8 | 68.3 ± 8.9 | 45.6 ± 6.2 | 47.1 ± 7.3 | 32.4 ± 5.1 |
| Renal Superoxide Dismutase (SOD) (U/mg prot) | 125.4 ± 15.7 | 68.9 ± 9.2 | 92.3 ± 11.5 | 90.8 ± 10.9 | 110.7 ± 13.8 |
| Renal Malondialdehyde (MDA) (nmol/mg prot) | 1.2 ± 0.2 | 3.8 ± 0.5 | 2.5 ± 0.4 | 2.6 ± 0.4 | 1.8 ± 0.3 |
| Renal Glutathione (GSH) (mg/g prot) | 5.8 ± 0.7 | 2.1 ± 0.4 | 3.9 ± 0.6 | 3.7 ± 0.5 | 4.9 ± 0.6 |
Data presented as mean ± SD. Data extracted from a study on a rat model of contrast-induced nephropathy.[6]
Experimental Protocols
Protocol 1: Contrast-Induced Nephropathy (CIN) Model
This protocol details the methodology used to compare the efficacy of NACA and NAC in a rat model of CIN.[6]
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
2. Acclimatization:
-
House animals in a controlled environment (22-24°C, 12h light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.
3. Experimental Groups:
-
Control Group: Received vehicle (saline).
-
CIN Group: Received indomethacin (B1671933), iopromide (B1672085), and were dehydrated.
-
CIN + NAC Group: Pre-treated with NAC (150 mg/kg/day, intraperitoneally) for 3 days prior to CIN induction.
-
CIN + NACA Groups: Pre-treated with NACA (50 or 150 mg/kg/day, intraperitoneally) for 3 days prior to CIN induction.
4. CIN Induction Protocol:
-
Day 1-3: Administer NAC or NACA to the respective treatment groups.
-
Day 3:
-
Induce dehydration by withholding water for 12 hours.
-
Administer indomethacin (10 mg/kg, subcutaneously) to inhibit prostaglandin (B15479496) synthesis.
-
One hour after indomethacin, administer iopromide (a contrast agent, 3 g/kg, intravenously) to induce nephropathy.
-
-
Day 4:
-
Collect blood samples via tail vein for measurement of serum creatinine and BUN.
-
Humanely euthanize animals and harvest kidney tissues for histological analysis and measurement of oxidative stress markers (SOD, MDA, GSH).
-
5. Key Measurements:
-
Renal Function: Serum Creatinine (Scr) and Blood Urea Nitrogen (BUN).
-
Oxidative Stress: Kidney tissue levels of Superoxide Dismutase (SOD), Malondialdehyde (MDA), and Glutathione (GSH).
-
Histopathology: Kidney sections stained with Hematoxylin and Eosin (H&E) to assess tubular injury.
Protocol 2: Ischemia-Reperfusion (I/R) Injury Model
This protocol is a representative methodology for inducing AKI via ischemia-reperfusion and testing the protective effects of NAC.[3][7]
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
2. Experimental Groups:
-
Sham Group: Underwent surgery without renal artery clamping.
-
I/R Group: Subjected to renal ischemia followed by reperfusion.
-
I/R + NAC Group: Treated with NAC prior to and/or after I/R injury.
3. I/R Induction Protocol:
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Perform a midline laparotomy to expose the kidneys.
-
Induce ischemia by clamping the left renal artery for a specified duration (e.g., 40-45 minutes). During this time, the right kidney is often removed (unilateral nephrectomy) to ensure the animal's survival is dependent on the injured kidney.[3]
-
Remove the clamp to allow reperfusion of the kidney.
-
Suture the incision.
4. NAC Administration:
-
Dosage and Timing: A common regimen is 200 mg/kg of NAC administered intraperitoneally at multiple time points, such as 24, 12, and 2 hours before ischemia, and 24, 48, and 72 hours after reperfusion.[7]
5. Post-operative Care and Analysis:
-
Provide post-operative care, including analgesia and hydration.
-
Collect blood and urine samples at various time points (e.g., 24, 72 hours, 7 days) to measure creatinine and BUN.
-
At the end of the study period, euthanize the animals and harvest the kidneys for histological examination and biochemical assays (e.g., oxidative stress markers, inflammatory cytokines).
Protocol 3: Cisplatin-Induced Nephrotoxicity Model
This protocol outlines a typical procedure for inducing nephrotoxicity with the chemotherapeutic agent cisplatin (B142131) and evaluating the protective effect of NAC.[4][8]
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 200-250 g
2. Experimental Groups:
-
Control Group: Received saline injections.
-
Cisplatin Group: Received a single dose of cisplatin.
-
Cisplatin + NAC Group: Received cisplatin and NAC.
3. Nephrotoxicity Induction Protocol:
-
Administer a single intraperitoneal injection of cisplatin (e.g., 7 mg/kg) to induce acute kidney injury.
4. NAC Administration:
-
Dosage and Timing: Administer NAC (e.g., 500 mg/kg/day, intraperitoneally) for several days, often starting on the same day as the cisplatin injection and continuing for a specified period (e.g., 9 days).[5]
5. Monitoring and Analysis:
-
Monitor animal weight and general health daily.
-
Collect blood samples at designated time points (e.g., 3, 5, 7 days post-cisplatin) to measure serum creatinine and BUN.
-
At the end of the experiment, euthanize the animals and collect kidney tissue for histopathological assessment and measurement of markers for oxidative stress and inflammation.
Visualizations
Signaling Pathway of Oxidative Stress in AKI
Caption: Protective mechanism of cysteine prodrugs against oxidative stress in AKI.
Experimental Workflow for CIN Model
Caption: Workflow for the contrast-induced nephropathy (CIN) animal model.
Conclusion
While research specifically investigating this compound in acute kidney injury models is not yet widely published, the available data on N-Acetylcysteine and its more bioavailable derivative, N-Acetylcysteine Amide, provide a strong rationale for its potential therapeutic efficacy. The protocols and data summarized in these notes offer a solid foundation for designing and conducting preclinical studies to evaluate SAC as a nephroprotective agent. The enhanced bioavailability of SAC may translate to improved efficacy in mitigating oxidative stress and cellular damage in various forms of AKI. Further research is warranted to elucidate the specific dose-response relationships and therapeutic window for this compound in this critical area of unmet medical need.
References
- 1. N-acetylcysteine in Kidney Disease: Molecular Mechanisms, Pharmacokinetics, and Clinical Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. N-acetylcysteine attenuates kidney injury in rats subjected to renal ischaemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nephroprotective Effects of N-Acetylcysteine Amide against Contrast-Induced Nephropathy through Upregulating Thioredoxin-1, Inhibiting ASK1/p38MAPK Pathway, and Suppressing Oxidative Stress and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. imsear.searo.who.int [imsear.searo.who.int]
Application Notes and Protocols for Assessing S-Acetyl-Cysteine Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the effects of S-Acetyl-Cysteine (SAC) and its more commonly studied analog, N-Acetyl-Cysteine (NAC), on gene expression. NAC serves as a valuable proxy for understanding the mechanisms of SAC due to its similar properties as a cysteine precursor and antioxidant.[1][2] The protocols outlined below are essential for researchers in drug discovery and development aiming to elucidate the molecular impacts of these compounds.
Introduction
This compound (SAC) and N-Acetyl-Cysteine (NAC) are thiol-containing compounds known for their potent antioxidant and mucolytic properties.[1][2] They act as precursors for L-cysteine, which is essential for the synthesis of glutathione (B108866) (GSH), a primary intracellular antioxidant.[1][2][3] By modulating the intracellular redox state and interacting with various signaling pathways, SAC and NAC can significantly influence gene expression.[4][5] Understanding these effects is crucial for developing therapies for conditions involving oxidative stress and inflammation.[6][7]
The primary mechanism by which these compounds are thought to regulate gene expression is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8][[“]] Nrf2 is a transcription factor that, under oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[4][8][[“]]
Key Techniques for Gene Expression Analysis
Several robust techniques can be employed to analyze changes in gene expression following treatment with SAC or NAC. The choice of method depends on the scope of the study, from targeted gene analysis to global transcriptome profiling.
-
Quantitative Real-Time PCR (qRT-PCR): Ideal for quantifying the expression of a specific, limited set of genes. It is highly sensitive and specific, making it the gold standard for validating results from high-throughput methods.
-
RNA Sequencing (RNA-Seq): A powerful high-throughput method that provides a comprehensive, unbiased view of the entire transcriptome. It allows for the discovery of novel transcripts and differential expression analysis of thousands of genes simultaneously.
-
Microarray Analysis: A high-throughput method that measures the expression levels of thousands of predefined genes simultaneously using probes on a solid surface.[10]
Experimental Workflow Overview
The general workflow for assessing the effects of SAC/NAC on gene expression involves several key stages, from cell culture and treatment to data analysis and validation.
Protocols
Protocol 1: Cell Culture and NAC Treatment
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Materials:
-
Cell line of interest (e.g., HepG2, primary neurons, Caco-2)[10][11]
-
Complete cell culture medium
-
N-Acetyl-Cysteine (NAC) powder
-
Sterile, purified water or DMSO for stock solution[12]
-
NaOH for pH adjustment[12]
-
Sterile microcentrifuge tubes and serological pipettes
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of NAC Stock Solution:
-
Prepare a high-concentration stock solution of NAC (e.g., 1M) in sterile water. Since NAC solutions can be acidic, adjust the pH to 7.4 with NaOH.[12]
-
Alternatively, dissolve NAC in DMSO. Note the final DMSO concentration in the culture medium should not exceed 0.1% to avoid toxicity.[12]
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store aliquots at -20°C for up to one month.[12]
-
-
NAC Treatment:
-
Perform dose-response and time-course experiments to determine optimal conditions. Concentrations can range from 1 mM to 25 mM.[12]
-
On the day of the experiment, thaw the NAC stock solution.
-
Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the NAC-containing medium or control medium (medium with vehicle only).
-
Incubate for the desired time points (e.g., 1, 12, 24 hours).[10]
-
Protocol 2: RNA Isolation and Quality Control
Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument
Procedure:
-
Cell Lysis and RNA Extraction:
-
After treatment, aspirate the medium and wash cells with ice-cold PBS.
-
Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and lyse the cells by pipetting.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.
-
-
RNA Quantification and Quality Assessment:
-
Resuspend the final RNA pellet in nuclease-free water.
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for downstream applications like RNA-Seq.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing cDNA, primers, master mix, and nuclease-free water.
-
A typical reaction volume is 10-20 µL.
-
-
Thermal Cycling:
-
Perform the qPCR reaction using a standard thermal cycling program:
-
Include a melt curve analysis at the end to verify the specificity of the product when using SYBR Green.
-
-
Data Analysis:
Protocol 4: RNA Sequencing (RNA-Seq)
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify and assess the quality of the prepared library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatics Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between NAC-treated and control groups.
-
Conduct pathway and Gene Ontology (GO) enrichment analysis to identify biological processes affected by NAC treatment.
-
Data Presentation: Quantitative Effects of NAC on Gene Expression
The following tables summarize quantitative data from studies investigating the effects of NAC on the expression of Nrf2 and related antioxidant genes.
Table 1: Effect of NAC on Nrf2 Gene Expression in Human Sperm Cells [4]
| Treatment Group | Relative Nrf2 mRNA Expression (Mean ± SD) | P-value |
| Before NAC Treatment | 1.00 ± 0.14 | \multirow{2}{*}{P=0.01} |
| After NAC Treatment | 1.79 ± 0.18 | |
| Data from a clinical trial in asthenoteratozoospermia men. NAC was administered for 12 weeks. Expression is relative to the pre-treatment baseline.[4] |
Table 2: Fold Change in Gene Expression in Rat Lungs After Mercury Exposure and NAC Treatment [6]
| Gene | Hg Exposure (Fold Change vs. Control) | Hg + NAC Treatment (Fold Change vs. Hg Exposure) |
| MPO | 4.55 | -2.49 |
| HIF1 | 4.31 | -2.12 |
| MMP2 | 4.20 | -1.94 |
| TIMP1 | 3.18 | -1.92 |
| TIMP2 | 4.83 | -1.96 |
| NOS | 3.52 | -2.00 |
| FN1 | 3.52 | -1.90 |
| SOD1 | 0.51 (down-regulated) | 0.76 (up-regulated) |
| This study demonstrates NAC's ability to counteract mercury-induced changes in gene expression related to inflammation and oxidative stress.[6] |
Signaling Pathways Modulated by this compound
The Nrf2-Keap1 Signaling Pathway
SAC and NAC primarily exert their effects on gene expression by activating the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of electrophiles (like NAC) can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[5][[“]] Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][15]
By following these detailed application notes and protocols, researchers can effectively assess the impact of this compound and its analogs on gene expression, contributing to a deeper understanding of their therapeutic potential.
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. benchchem.com [benchchem.com]
- 4. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetylcysteine as an anti-oxidant and anti-inflammatory agent in decreasing histopathological damages and oxidative stress after mercury exposure in lung tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical translational neuroimaging of the antioxidant effect of N-acetylcysteine on neural microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Global gene expression analysis in time series following N-acetyl L-cysteine induced epithelial differentiation of human normal and cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of glutathione on antioxidant response element-mediated gene expression and apoptosis elicited by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of N Acetylcysteine on the Expression of Genes Associated with Reproductive Performance in the Goat Uterus during Early Gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Acetyl-Cysteine Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the neuroprotective effects of S-Acetyl-Cysteine (SAC). Detailed protocols for key assays are included, along with visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound (SAC)
This compound (SAC) is a derivative of the amino acid cysteine and a precursor to the potent intracellular antioxidant, glutathione (B108866) (GSH). Its ability to cross the blood-brain barrier makes it a promising therapeutic agent for neurodegenerative diseases where oxidative stress and neuroinflammation are key pathological features.[1][2][3] SAC exerts its neuroprotective effects through multiple mechanisms, including replenishing GSH levels, directly scavenging reactive oxygen species (ROS), modulating inflammatory pathways, and influencing neurotransmitter systems.[1][4][5]
Key Mechanisms of SAC Neuroprotection
-
Antioxidant Activity: SAC's primary role is to bolster the cell's antioxidant defenses. It serves as a cysteine donor for the synthesis of glutathione (GSH), a critical scavenger of free radicals.[1][4] SAC can also directly neutralize ROS.[5]
-
Anti-inflammatory Effects: SAC can suppress neuroinflammation by inhibiting the activation of pro-inflammatory signaling pathways such as NF-κB, which in turn reduces the production of inflammatory cytokines like TNF-α and IL-1β.[1][5]
-
Modulation of Apoptotic Pathways: SAC has been shown to interfere with the apoptotic cascade by activating pro-survival signaling pathways like the Ras-ERK pathway and stimulating p35/Cdk5 activity.[1][4] It can also inhibit the activation of pro-apoptotic caspases.
-
Neurotransmitter System Regulation: SAC can modulate glutamatergic and dopaminergic systems, which are often dysregulated in neurodegenerative disorders.[4]
Experimental Design: In Vitro and In Vivo Models
The selection of an appropriate experimental model is crucial for studying the neuroprotective effects of SAC.
In Vitro Models of Neurodegeneration
Cellular models are essential for initial screening and mechanistic studies of SAC.
| Model System | Inducing Agent | Purpose | SAC Concentration Range |
| Primary Hippocampal Neurons | Hydrogen Peroxide (H₂O₂) | Model for oxidative stress-induced neuronal injury, relevant to Alzheimer's disease.[6] | 1 - 1000 µmol/L[6] |
| SH-SY5Y Neuroblastoma Cells | 6-hydroxydopamine (6-OHDA) or Rotenone | Model for Parkinson's disease, inducing dopaminergic neurotoxicity and oxidative stress.[7][8] | 100 µM - 1000 µM[8] |
| Primary Cortical Neurons | Amyloid-beta (Aβ) oligomers | Model for Alzheimer's disease, assessing protection against Aβ-induced toxicity.[4][9] | 1 mM[9] |
| PC12 Cells | Serum deprivation or oxidative stress | General model for neuronal apoptosis and survival studies. | 30 - 1000 µM[9] |
In Vivo Models of Neurodegeneration
Animal models are critical for evaluating the therapeutic potential of SAC in a more complex physiological system.
| Animal Model | Inducing Agent/Genetic Modification | Purpose | SAC Dosage Range |
| Rat Model of Stroke | Middle Cerebral Artery Occlusion (MCAO) | To assess neuroprotection against ischemic brain injury. | Not specified in provided context |
| Mouse Model of Parkinson's Disease | 6-hydroxydopamine (6-OHDA) or MPTP | To evaluate the protection of dopaminergic neurons.[7] | 100 mg/kg (intraperitoneally)[7] |
| Transgenic Mouse Model of Alzheimer's Disease | Expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations | To investigate the long-term effects of SAC on Aβ pathology and cognitive deficits. | Not specified in provided context |
| Rat Model of Traumatic Brain Injury (TBI) | Controlled cortical impact | To assess the effect of SAC on post-injury neuroinflammation and cognitive function.[3] | Not specified in provided context |
| Prenatal Stress Model in Rats | Maternal restraint stress | To study the protective effects of SAC on neurodevelopmental and cognitive impairments in offspring.[2] | Not specified in provided context |
Experimental Workflow for Neuroprotection Studies
Caption: General experimental workflow for in vitro and in vivo studies of SAC neuroprotection.
Key Signaling Pathways in SAC Neuroprotection
Nrf2-ARE Signaling Pathway
Caption: SAC activates the Nrf2-ARE pathway to enhance antioxidant defenses.
Modulation of Apoptosis Signaling
Caption: SAC promotes cell survival by modulating pro- and anti-apoptotic signaling pathways.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of viable cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well culture plates
-
Complete culture medium
-
This compound (SAC)
-
Neurotoxic agent (e.g., 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of SAC for a specified duration (e.g., 2 hours).
-
Introduce the neurotoxic agent (e.g., 6-OHDA) to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).
Materials:
-
Neuronal cells
-
24-well culture plates
-
SAC and neurotoxic agent
-
H₂DCFDA probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Protocol:
-
Plate and treat the cells with SAC and the neurotoxic agent as described in the MTT assay protocol.
-
After the treatment period, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM H₂DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.[11]
-
Quantify the relative fluorescence units (RFU) and normalize to the control group.
Assessment of Apoptosis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or tissue sections
-
TUNEL assay kit (commercially available)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Culture and treat cells on coverslips as previously described.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves incubating the samples with TdT enzyme and fluorescently labeled dUTPs.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will be stained blue.
-
Quantify the percentage of TUNEL-positive cells.
Measurement of Inflammatory Markers in Brain Tissue
This protocol outlines the measurement of cytokines using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Brain tissue homogenates from in vivo experiments
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β)[12][13]
-
Microplate reader
Protocol:
-
Homogenize brain tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Normalize the cytokine levels to the total protein concentration of the sample.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. Statistical analysis, such as ANOVA followed by post-hoc tests, should be performed to determine the significance of the observed effects. The results should be interpreted in the context of SAC's known mechanisms of action. A significant increase in cell viability, a decrease in ROS production, a reduction in apoptotic markers, and lower levels of inflammatory cytokines in SAC-treated groups compared to the neurotoxin-only group would indicate a neuroprotective effect.
References
- 1. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Role of N-acetylcysteine against Learning Deficits and Altered Brain Neurotransmitters in Rat Pups Subjected to Prenatal Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 4. mdpi.com [mdpi.com]
- 5. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. neurology.org [neurology.org]
S-Acetyl-L-Cysteine in the Mitigation of Exercise-Induced Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigorous physical exercise, while beneficial for overall health, acutely increases the production of reactive oxygen species (ROS), leading to a state of oxidative stress. This phenomenon, termed exercise-induced oxidative stress, can contribute to muscle fatigue, damage, and impaired recovery. Consequently, antioxidant supplementation has been a focal point of research to counteract these effects and enhance athletic performance. N-Acetylcysteine (NAC) has been extensively studied in this context for its role as a precursor to the master antioxidant, glutathione (B108866) (GSH).[1] However, the focus is shifting towards S-Acetyl-L-Cysteine (S-Ac-Cys), a derivative of NAC, due to its potential for improved bioavailability.
S-Acetyl-L-Cysteine is an acetylated form of the amino acid L-cysteine. The acetyl group attached to the sulfur atom is thought to enhance its stability and lipophilicity, allowing it to be more readily absorbed into cells before being converted to L-cysteine for GSH synthesis. This theoretical advantage suggests that S-Ac-Cys could be a more potent and efficient precursor to glutathione than NAC, though direct comparative studies in the context of exercise-induced oxidative stress are currently limited.
These application notes provide a comprehensive overview of the current research landscape, leveraging data from extensive studies on NAC as a surrogate to propose protocols and outline the potential applications of S-Ac-Cys in mitigating exercise-induced oxidative stress.
Proposed Mechanism of Action
S-Acetyl-L-Cysteine is believed to exert its antioxidant effects primarily by augmenting the intracellular glutathione pool. As a precursor to L-cysteine, it provides the rate-limiting substrate for the synthesis of glutathione, a critical endogenous antioxidant.[1][2] Glutathione plays a central role in neutralizing ROS, detoxifying harmful compounds, and maintaining cellular redox balance. By bolstering the glutathione antioxidant system, S-Ac-Cys can help to mitigate the cascade of oxidative damage initiated by strenuous exercise.
Proposed mechanism of S-Acetyl-L-Cysteine in boosting intracellular glutathione levels to combat oxidative stress.
Quantitative Data from N-Acetylcysteine Studies
The following tables summarize quantitative data from key studies on NAC supplementation and its effects on exercise-induced oxidative stress and performance. This data provides a benchmark for designing and evaluating future studies on S-Acetyl-L-Cysteine.
Table 1: Effects of NAC Supplementation on Exercise Performance
| Study | Participant Group | NAC Dosage | Exercise Protocol | Key Findings |
| Paschalis et al. (2018) | Individuals with low baseline glutathione | 1200 mg/day for 30 days | VO2max, time trial, Wingate test | VO2max increased by 13.6%, time trial performance by 15.4%, and Wingate performance by 11.4%.[3] |
| Medved et al. (2004) | Endurance-trained males | IV infusion: 125 mg/kg/hr for 15 min, then 25 mg/kg/hr | Cycling to exhaustion | Time to fatigue was enhanced by 26.3%.[4] |
Table 2: Effects of NAC Supplementation on Oxidative Stress Markers
| Study | Participant Group | NAC Dosage | Oxidative Stress Marker | Key Findings |
| Paschalis et al. (2018) | Individuals with low baseline glutathione | 1200 mg/day for 30 days | F2-isoprostanes, Protein carbonyls | Systemic oxidative stress was reduced.[3] |
| Zembron-Lancy et al. (2010) | Not specified | ~1200 mg/day for 8 days | Oxidative damage markers | Decreased by more than 30%. |
Table 3: Effects of NAC Supplementation on Antioxidant Status
| Study | Participant Group | NAC Dosage | Antioxidant Marker | Key Findings |
| Paschalis et al. (2018) | Individuals with low baseline glutathione | 1200 mg/day for 30 days | Erythrocyte glutathione | Baseline glutathione concentration was restored.[3] |
| Medved et al. (2004) | Endurance-trained males | IV infusion | Muscle total and reduced glutathione | Both were greater with NAC supplementation.[4] |
| Zembron-Lancy et al. (2010) | Not specified | ~1200 mg/day for 8 days | Glutathione levels | Increased by 31%. |
Experimental Protocols from N-Acetylcysteine Research
The following are detailed methodologies from key studies that can be adapted for research on S-Acetyl-L-Cysteine.
Protocol 1: Chronic Oral Supplementation Study (Adapted from Paschalis et al., 2018)
-
Objective: To assess the effect of chronic oral S-Ac-Cys supplementation on exercise performance and markers of oxidative stress.
-
Participants: Recruitment of healthy, recreationally active individuals. Participants should be screened for baseline glutathione levels to investigate potential differential effects.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design.
-
Supplementation Protocol:
-
A daily dose of S-Ac-Cys (e.g., 600-1800 mg, based on NAC literature) or a matching placebo for a predefined period (e.g., 30 days).[2]
-
A washout period of at least 3 weeks between crossover treatments.
-
-
Exercise Testing:
-
Baseline Testing: Conduct a battery of performance tests before the supplementation period, including a maximal oxygen uptake (VO2max) test, a time trial on a cycle ergometer, and a Wingate anaerobic power test.
-
Post-Supplementation Testing: Repeat the same battery of performance tests after the supplementation period.
-
-
Biochemical Analysis:
-
Collect blood samples at baseline and after each supplementation period.
-
Analyze plasma/erythrocytes for markers of oxidative stress (e.g., F2-isoprostanes, protein carbonyls) and antioxidant status (e.g., glutathione, glutathione peroxidase, superoxide (B77818) dismutase).
-
Protocol 2: Acute Intravenous Infusion Study (Adapted from Medved et al., 2004)
-
Objective: To investigate the acute effects of S-Ac-Cys infusion on muscle metabolism and performance during prolonged exercise.
-
Participants: Well-trained endurance athletes.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design.
-
Supplementation Protocol:
-
Administer an intravenous infusion of S-Ac-Cys or saline placebo. A potential starting dose could be extrapolated from NAC protocols (e.g., a loading dose of 125 mg/kg/hr for 15 minutes, followed by a continuous infusion of 25 mg/kg/hr).[4]
-
-
Exercise Protocol:
-
Participants cycle at a submaximal intensity (e.g., 70% VO2max) for a fixed duration (e.g., 45 minutes), followed by an increase in intensity to a higher percentage of VO2max (e.g., 90%) until exhaustion.
-
-
Biochemical Analysis:
-
Obtain muscle biopsies (e.g., from the vastus lateralis) at baseline, after the submaximal exercise bout, and at the point of exhaustion.
-
Analyze muscle tissue for S-Ac-Cys, L-cysteine, and glutathione concentrations.
-
Collect arterialized venous blood samples at regular intervals to measure plasma concentrations of S-Ac-Cys and markers of redox status.
-
Proposed Experimental Workflow for S-Acetyl-L-Cysteine Research
A generalized workflow for conducting a clinical trial on S-Acetyl-L-Cysteine and exercise-induced oxidative stress.
Conclusion and Future Directions
While direct evidence for the efficacy of S-Acetyl-L-Cysteine in mitigating exercise-induced oxidative stress is still emerging, its theoretical advantages in bioavailability make it a promising candidate for further investigation. The extensive body of research on NAC provides a solid foundation for designing robust clinical trials to elucidate the potential benefits of S-Ac-Cys for athletes and individuals engaged in strenuous physical activity. Future studies should focus on direct comparisons between S-Ac-Cys and NAC to determine if the purported bioavailability benefits translate to superior physiological effects. Furthermore, dose-response studies are warranted to establish optimal supplementation strategies for different exercise modalities and training statuses. As research in this area progresses, S-Acetyl-L-Cysteine may prove to be a valuable tool in sports nutrition and therapeutic applications aimed at combating oxidative stress.
References
Troubleshooting & Optimization
S-Acetyl-Cysteine stability in aqueous solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for using S-Acetyl-Cysteine (SAC), often used interchangeably with N-Acetyl-Cysteine (NAC), in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound (SAC) stock solutions? A1: For most laboratory applications, distilled water or Phosphate-Buffered Saline (PBS) are the recommended solvents for SAC.[1] SAC is highly soluble in water (up to 100 mg/mL), though gentle heating (37°C) or sonication may be required for high concentrations.[2] PBS is ideal for cell culture experiments as it helps maintain physiological pH.[1] Organic solvents like DMSO and ethanol (B145695) can also be used, with solubilities around 50 mg/mL.[3] For cell-based assays, it is often best to prepare a concentrated stock in water or PBS and then dilute it into the culture medium.[1]
Q2: How should I store aqueous SAC solutions? A2: Due to its limited stability in aqueous solutions, it is highly recommended to prepare SAC solutions fresh for each experiment.[3][4] If storage is necessary, aqueous stock solutions can be aliquoted and frozen at -20°C, where they are reported to be stable for up to one month. For short-term storage, refrigeration is preferable to room temperature.[5] One study found that a 20% solution repackaged in oral syringes retained over 98% of its concentration for six months when refrigerated, compared to 95% at room temperature.[5]
Q3: Why does my SAC solution change color? A3: Pure SAC is a white crystalline powder.[6] A color change in the powder (to light yellow) or in the solution after opening a vial can be due to oxidation.[6][7] This does not necessarily indicate a loss of efficacy.[7] However, to minimize oxidation, store the solid compound in a tightly sealed container and prepare solutions fresh.
Q4: What is the primary degradation product of SAC in solution? A4: The main degradation product of SAC in the presence of oxygen is its dimer, N,N-diacetylcystine (DAC).[8][9] SAC can also undergo hydrolysis in aqueous solutions.[6] Degradation is accelerated by heat, light, and high pH.[6][10]
Q5: What is a typical starting concentration for SAC in cell culture experiments? A5: The optimal concentration of SAC depends heavily on the cell type and experimental design. A typical starting range to test is between 0.1 mM and 10 mM.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line before proceeding with further experiments.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity or unexpected cell death. | SAC concentration is too high. | Perform a dose-response curve to find the optimal non-toxic concentration for your cell line. Start with a lower concentration range.[4] |
| Contamination of the stock solution. | Ensure the SAC solution is sterile-filtered before adding it to the cell culture. Always prepare fresh solutions for critical experiments.[4] | |
| Solvent toxicity. | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%).[4] | |
| Inconsistent or non-reproducible experimental results. | Degradation of SAC in the aqueous solution. | Prepare solutions immediately before use.[3] If storing, keep aliquots frozen at -20°C and protected from light. Avoid repeated freeze-thaw cycles. |
| Incubation time is not optimal. | The effects of SAC can be time-dependent. Optimize the incubation period for your specific assay (e.g., 24, 48, or 72 hours).[4] | |
| SAC powder or solution has a strong sulfurous odor. | This is a natural characteristic of the compound. | A pungent odor of hydrogen sulfide (B99878) can become more noticeable as the compound ages or degrades, but a slight odor is normal.[11] |
| Difficulty dissolving SAC powder in water or buffer. | The concentration is too high for the volume of solvent. | SAC is soluble in water up to 100 mg/mL.[2] To aid dissolution, gently warm the solution in a 37°C water bath or use a water-bath sonicator for 5-10 minutes.[2] |
Quantitative Data: Stability of SAC in Aqueous Solutions
The stability of SAC is influenced by concentration, temperature, and storage container. Stability is generally defined as retaining at least 90% of the initial concentration.
| Concentration | Diluent / Vehicle | Storage Temp. | Stability / Degradation |
| 60 mg/mL | 0.9% NaCl, 0.45% NaCl, or 5% Dextrose (in PVC bags) | 25°C (Room Temp) | Stable for at least 72 hours.[12] |
| 30 mg/mL | 5% Dextrose (in PVC bags) | 25°C (Room Temp) | Stable for 60 hours, but loses 10-15% by 72 hours.[12] |
| 20% Solution | Undiluted (in oral syringes) | 25°C (Room Temp) | Retained 95% of original concentration at 6 months.[5] |
| 20% Solution | Undiluted (in oral syringes) | Refrigerated | Loss of <2% at 6 months.[5] |
| 25 mg/mL | Aqueous Solution | 5 ± 3°C | With 62.5 µg/mL zinc gluconate, stable for at least 8 days.[9][13] |
| Stock Solution | Aqueous Buffer | -20°C | Stable for up to 1 month. |
Forced Degradation Studies Summary:
-
Heating: A 24% decrease in concentration was observed after 3 hours at 80°C.[10]
-
Acidic Conditions (HCl 0.5M): A 15% decrease was observed after 1 minute.[9]
-
Alkaline Conditions (NaOH 0.1M): A 23% decrease was observed after 10 minutes.[10]
-
Light Exposure (Sunlamp): A 3% decrease was noted after 4 weeks.[9]
Experimental Protocols
Protocol 1: Preparation of a 100 mM SAC Aqueous Stock Solution
-
Calculate Mass: Weigh out 16.32 mg of this compound powder (MW: 163.19 g/mol ) for every 1 mL of final solution desired.
-
Dissolution:
-
Add the SAC powder to a sterile conical tube.
-
Add the desired volume of sterile, nuclease-free water or PBS.
-
To aid dissolution, vortex thoroughly. If crystals persist, place the tube in a 37°C water bath or use a water-bath sonicator for 5-10 minutes until the solid is fully dissolved.[2]
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is critical for cell culture applications.[4]
-
-
Storage:
-
For immediate use, this stock can be diluted directly into cell culture medium.
-
For long-term storage, create single-use aliquots in sterile microcentrifuge tubes and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining Optimal SAC Concentration using an MTT Assay
This protocol assesses cell viability to find a non-toxic working concentration.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[4]
-
Prepare SAC Dilutions: Using your sterile 100 mM stock solution, prepare a series of dilutions in complete cell culture medium. A typical range to test could be 0.1, 0.5, 1, 2.5, 5, and 10 mM.[4] Include a vehicle control (medium without SAC).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of SAC.
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24 or 48 hours).[4][14]
-
Viability Assay:
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 30 minutes at 37°C.[14]
-
Carefully aspirate the supernatant.
-
Add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
-
Data Analysis: Measure the absorbance at 550 nm using a microplate reader. Plot cell viability (%) against SAC concentration to determine the optimal non-toxic concentration range for your subsequent experiments.[4][14]
Visualizations
Caption: Metabolic pathway of SAC to Glutathione (GSH).
Caption: SAC inhibits the NF-κB signaling pathway by reducing ROS.
Caption: Workflow for preparing a sterile SAC stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization | Semantic Scholar [semanticscholar.org]
- 14. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing S-Acetyl-Cysteine concentration for cell viability assays
Welcome to the technical support center for optimizing S-Acetyl-Cysteine (SAC) concentration in cell viability assays. This compound is a derivative of the more commonly used N-Acetylcysteine (NAC) and serves as a precursor to L-cysteine, thereby supporting intracellular glutathione (B108866) (GSH) synthesis.[1] This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions to help researchers effectively use SAC in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAC) and its primary mechanism of action in cell culture?
This compound (SAC) is a prodrug of L-cysteine. Its primary mechanism of action is to increase the intracellular levels of L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant.[1] By replenishing intracellular GSH, SAC helps protect cells from oxidative stress and damage caused by reactive oxygen species (ROS).[1] It can also act as a direct antioxidant by scavenging free radicals.[2]
Q2: What is a typical starting concentration range for SAC in cell-based assays?
The optimal concentration of SAC or its precursor NAC can vary significantly depending on the cell type, experimental conditions, and desired outcome (e.g., protection from insult vs. direct effect). Based on published studies with NAC, a broad range from 0.1 mM to 25 mM has been explored.[1][3] A typical starting point for a dose-response experiment is between 0.1 mM and 10 mM.[1][3] It is critical to perform a dose-response curve for your specific cell line to identify the optimal non-toxic concentration.
Q3: Why am I observing high cell toxicity even at low SAC concentrations?
While often used as a cytoprotective agent, SAC/NAC can exhibit cytotoxic effects under certain conditions. This can be due to several factors:
-
Cell-Type Specificity: Some cell lines are more sensitive than others. For example, mouse cortical neurons showed concentration-dependent cell death between 0.1 mM and 10 mM of NAC, while human leukemia HL-60 cells experienced the greatest toxicity at 0.5-1 mM NAC.[3][4]
-
Pro-oxidant Activity: Under specific conditions, such as the presence of certain metal ions, NAC can act as a pro-oxidant, generating ROS and inducing oxidative stress.[3]
-
pH of the Solution: SAC/NAC solutions can be acidic. It is crucial to adjust the pH of your stock solution to ~7.4 before adding it to your cell culture medium to avoid pH-induced stress and toxicity.[5]
-
High Concentration: Concentrations above 10 mM have been shown to be harmful to oocyte growth and can suppress cell proliferation in certain cell types.[2]
Q4: I am not observing any protective effect with SAC. What should I do?
If SAC is not providing the expected protective effect against an oxidative insult, consider the following:
-
Concentration: The concentration may be too low. Perform a dose-response experiment to find a concentration that is non-toxic on its own but effective in your model.
-
Incubation Time: The timing of SAC pre-treatment is crucial. The protective effects can be time-dependent. Optimize the pre-incubation period (e.g., 1, 6, or 12 hours) before introducing the stressor.
-
Mechanism of Injury: The cell death in your model may not be primarily mediated by the type of ROS that SAC/GSH can effectively neutralize.
-
Assay Interference: Thiol-containing compounds like SAC/NAC can interfere with tetrazolium-based viability assays (e.g., MTT, XTT). This is discussed further in the troubleshooting section.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death in SAC-only Controls | Concentration is too high for your cell line.[2][3][4] | Perform a dose-response curve starting from a lower concentration (e.g., 0.1 mM). |
| pH of the SAC stock solution is too low.[2] | Adjust the pH of your SAC stock solution to ~7.4 with NaOH before use.[5] | |
| Contamination of the stock solution. | Prepare fresh, sterile-filtered SAC solutions for each experiment.[1] | |
| Inconsistent or Non-reproducible Results | Uneven cell seeding in the microplate. | Ensure a homogeneous single-cell suspension and use proper pipetting techniques. To minimize edge effects, fill outer wells with sterile PBS or media.[1] |
| SAC solution instability. | Prepare fresh dilutions from a frozen stock for each experiment. Aliquots can be stored at –20°C for up to one month.[5] | |
| Artificially High Viability in MTT/XTT Assays | Direct reduction of the tetrazolium dye (MTT, XTT) by SAC. | Run a "no-cell" control containing only media, SAC, and the assay reagent to quantify the background signal. Subtract this background from your experimental wells. |
| Consider using a different viability assay that is not based on redox reactions, such as the CellTiter-Glo® Luminescent Cell Viability Assay or a crystal violet staining assay. |
Experimental Protocols & Data
Protocol: Determining the Optimal SAC Concentration (Dose-Response)
This protocol outlines the steps to determine the optimal, non-toxic concentration of SAC for your cell line using a standard MTT assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density that ensures they are in the exponential growth phase during treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
SAC Preparation: Prepare a 100 mM SAC stock solution in sterile water or PBS. Adjust the pH to ~7.4 using NaOH.[5] Perform serial dilutions in complete cell culture medium to create a range of treatment concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 mM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different SAC concentrations. Include a "vehicle control" (medium without SAC) and a "no-cell" control for each concentration to check for assay interference.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT):
-
Add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" controls from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the % viability against the SAC concentration to identify the highest concentration that does not significantly reduce cell viability.
-
Published Concentration Data (using NAC)
The following table summarizes effective and toxic concentrations of NAC, the precursor to SAC, found in various studies. This data can serve as a starting point for designing your own experiments.
| Cell/Tissue Type | Effective/Beneficial Conc. | Toxic/Detrimental Conc. | Key Observation |
| Bovine Secondary Follicles | 1.0 mM | 5.0 mM and 25.0 mM | 1.0 mM increased follicle growth and viability, while higher concentrations caused cellular damage.[2] |
| Mouse Cortical Neurons | N/A (Protective effects not tested) | 0.1 mM - 10 mM | Induced concentration-dependent apoptotic and excitotoxic neuronal death.[3] |
| Human Leukemia Cells (HL-60) | N/A | 0.5 mM - 1.0 mM | Showed the greatest cytotoxic effect, inducing ROS production and cell death.[4] |
| NS0 Myeloma Cell Lines | 0.5 mM - 2.5 mM | Not specified | Increased cell growth and reduced average cell doubling time.[7] |
| Human CIK Cells | 10 mM | > 12.5 mM | 10 mM enhanced antitumor activity, while higher concentrations inhibited proliferation.[8] |
Signaling Pathways and Workflows
Mechanism of Action: Replenishing Glutathione
SAC readily enters the cell where it is deacetylated to L-cysteine. This cysteine is then used in the synthesis of glutathione (GSH), a critical antioxidant that neutralizes reactive oxygen species (ROS), thereby protecting the cell from oxidative damage.
Caption: SAC increases intracellular glutathione (GSH) to combat oxidative stress.
Experimental Workflow for Optimization
The following workflow outlines the logical steps for determining and applying the optimal SAC concentration in your cell viability experiments.
Caption: Workflow for determining the optimal SAC concentration for cell assays.
Troubleshooting Decision Tree
If you encounter unexpected results, this decision tree can help diagnose the problem.
Caption: A decision tree for troubleshooting common issues with SAC assays.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 8. apjai-journal.org [apjai-journal.org]
Preventing oxidation of S-Acetyl-Cysteine in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of S-Acetyl-Cysteine (SAC), also known as N-Acetyl-Cysteine (NAC), in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAC/NAC) and why is its stability important?
A1: this compound is the N-acetylated form of the amino acid L-cysteine. It is widely used as an antioxidant and a precursor to glutathione, a key cellular antioxidant.[1][2] The stability of SAC is critical for experimental reproducibility, as its degradation can lead to inconsistent results and reduced efficacy. The primary degradation pathway is oxidation, which can be influenced by several factors in your experimental setup.
Q2: What are the main factors that cause SAC oxidation in buffers?
A2: The primary factors contributing to SAC oxidation in buffer solutions include:
-
pH: SAC is more susceptible to oxidation at neutral to alkaline pH. Acidic conditions generally improve its stability.[3]
-
Oxygen: The presence of dissolved oxygen is a major driver of oxidation.
-
Temperature: Higher temperatures accelerate the rate of oxidation.[3][4]
-
Metal Ions: Divalent metal ions, such as copper (Cu2+) and iron (Fe2+), can catalyze the oxidation of thiols like SAC.[5]
-
Light Exposure: Prolonged exposure to light can also promote degradation.[3]
Q3: What are the common signs of SAC degradation in my buffer?
A3: Signs of SAC degradation include a slight pink or purple discoloration of the solution and the generation of a hydrogen sulfide (B99878) (rotten egg) odor.[6] For quantitative assessment, a decrease in the concentration of the active SAC and the appearance of its oxidized dimer, N,N'-diacetyl-L-cystine (di-NAC), can be measured using methods like HPLC.[4][7]
Q4: How should I store my solid SAC and prepared solutions?
A4: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place, with refrigeration (2-8°C) being optimal.[6] Prepared solutions should ideally be made fresh before each experiment. If storage is necessary, they should be filter-sterilized, aliquoted to minimize freeze-thaw cycles, and stored at 4°C for short-term use or frozen at -20°C or below for longer-term storage. It is recommended to use stored solutions within 24 hours to ensure stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | SAC degradation in stock or working solutions. | Prepare fresh SAC solutions for each experiment. If using stored solutions, validate their concentration before use. Consider adding a chelating agent like EDTA to your buffer to inhibit metal-catalyzed oxidation. |
| Visible color change or odor in the SAC solution | Oxidation of SAC. | Discard the solution. When preparing new solutions, use deoxygenated buffers and minimize exposure to air and light. Store solutions at a lower temperature (e.g., 4°C). |
| Loss of SAC potency over time | Inappropriate storage conditions or buffer composition. | Optimize storage by aliquoting and freezing at -80°C. For working solutions, use a slightly acidic buffer if compatible with your experiment and consider the inclusion of stabilizers like zinc gluconate.[8][9] |
| Precipitate forms in the solution upon storage | Poor solubility or degradation at the storage temperature. | Ensure the concentration of SAC is within its solubility limit in the chosen buffer. If precipitation occurs after thawing, gently warm and vortex the solution to redissolve before use. One user reported that their 500 mM stock in PBS at pH 7.4 stored at 4°C would sometimes precipitate but could be redissolved by vortexing.[9] |
Quantitative Data on SAC Stability
The stability of this compound is highly dependent on the specific conditions of the solution. Below is a summary of findings from various studies.
Table 1: Stability of this compound Under Various Conditions
| Concentration | Diluent/Buffer | Storage Temperature | Duration | Remaining SAC | Reference |
| 60 mg/mL | 0.9% NaCl, 0.45% NaCl, or 5% Dextrose in PVC bags | 25°C | 72 hours | >98.7% | |
| 30 mg/mL | 5% Dextrose in PVC bags | 25°C | 60 hours | Stable (>90%) | |
| 26 mg/mL | 5% Dextrose in PVC containers | Room Temperature | 60 hours | Stable (>90%) | [3] |
| 26 mg/mL | 5% Dextrose in PVC containers | Room Temperature | 72 hours | <90% | [3] |
| 25 mg/mL | Aqueous solution | 5 ± 3°C | 4 days | >95% | [4] |
| 25 mg/mL | Aqueous solution | 25 ± 2°C | 3 days | >95% | [4] |
| Not Specified | Aqueous solution with 62.5 µg/mL Zinc Gluconate | 5 ± 3°C | 8 days | Stable (>90%) | [8][9] |
Forced Degradation Studies:
Forced degradation studies highlight the susceptibility of SAC to various stressors:
-
Alkaline Conditions (NaOH 0.1 M, 10 min): 23% decrease in SAC content.[3][4]
-
Acidic Conditions (HCl 0.5 M, 1 min): 15% decrease in SAC content.[3][4]
-
Oxidative Conditions (H₂O₂ 0.3%, 3 h): 6% decrease in SAC content.[3][4]
-
Heating (80°C, 3 h): 24% decrease in SAC content.[3]
-
Light Exposure (Sunlamp, 4 weeks): 3% decrease in SAC content.[3]
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
This protocol provides a general method for preparing a relatively stable stock solution of SAC for use in various experimental settings.
Materials:
-
This compound (powder)
-
High-purity, sterile water (e.g., Milli-Q or WFI) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
0.1 M sterile-filtered NaOH and HCl for pH adjustment
-
pH meter
-
Sterile syringe filters (0.22 µm)
-
Sterile, amber microcentrifuge tubes for aliquoting
Procedure:
-
Deoxygenate the Solvent: For maximal stability, purge the sterile water or PBS with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of SAC powder.
-
Dissolving: Add the SAC powder to the deoxygenated solvent in a sterile conical tube. Mix by vortexing or gentle inversion until fully dissolved.
-
pH Adjustment:
-
SAC solutions are naturally acidic (pH 2-3).[1]
-
If your experiment requires a physiological pH, slowly add sterile 0.1 M NaOH dropwise while monitoring the pH. Aim for a final pH between 6.0 and 7.0 for improved stability, if your experimental design allows. For cell culture applications, a pH of 7.4 is often required, but be aware that this will reduce the stability of the solution.[9]
-
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial for cell culture and other sensitive applications.
-
Aliquoting and Storage:
-
Immediately dispense the sterile solution into small, single-use, amber microcentrifuge tubes to protect from light.
-
For short-term storage (up to 24 hours), store the aliquots at 4°C.
-
For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Oxidation pathway of this compound to its disulfide dimer.
Caption: Troubleshooting workflow for SAC instability in experiments.
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
S-Acetyl-Cysteine storage conditions to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of S-Acetyl-L-Cysteine (SAC) to ensure its potency and the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of S-Acetyl-L-Cysteine (SAC) degradation?
A1: The primary degradation pathway for SAC is oxidation, which leads to the formation of a dimer, N,N'-diacetyl-L-cystine.[1] This dimerization is the main factor limiting the stability of SAC solutions. Other degradation pathways include hydrolysis, which involves deacetylation to form cysteine, and further degradation under harsh conditions like high heat and extreme pH.[1][2][3]
Q2: How should I store unopened, solid S-Acetyl-L-Cysteine powder?
A2: Solid S-Acetyl-L-Cysteine should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[4] For long-term storage and to maximize potency, refrigeration at 2°C to 8°C is recommended.
Q3: What are the recommended storage conditions for S-Acetyl-L-Cysteine solutions?
A3: Unopened sterile solutions should be stored at controlled room temperature (20°C to 25°C or 68°F to 77°F).[5] Once a vial is opened, it must be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) to slow down oxidative degradation and should be used within 96 hours.[5][6][7] Any dilutions should be freshly prepared and used within one hour as their stability is significantly reduced.[5]
Q4: Can I pre-aliquot S-Acetyl-L-Cysteine solutions for my experiments?
A4: Yes. A study on repackaged 20% acetylcysteine solution in oral syringes found it to be physically and chemically stable for up to six months when stored under refrigeration, with a potency loss of less than 2%.[8] If stored at room temperature and exposed to fluorescent light, the potency loss was approximately 5% over six months.[8] Therefore, pre-aliquoting and refrigerating is a viable strategy to maintain stability.
Q5: My S-Acetyl-L-Cysteine solution has a slight odor. Is it still usable?
A5: S-Acetyl-L-Cysteine has a characteristic slight acetic odor.[6] This odor alone is not a definitive indicator of degradation. However, if accompanied by discoloration or particulate matter, the solution should be discarded. Always assess potency with a validated analytical method if you have concerns.
Troubleshooting Guide
Encountering issues with SAC potency can compromise experimental outcomes. This guide helps you troubleshoot common problems.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Stock Solution | Improper Storage: Solution stored at room temperature after opening or for longer than the recommended 96 hours. | Always store opened stock solutions at 2°C to 8°C and use within 96 hours.[5][6] For longer-term use, consider preparing smaller, single-use aliquots and storing them under refrigeration.[8] |
| Oxidation: Frequent opening/closing of the container, introducing oxygen. Exposure to light. | Minimize the container's headspace. Use amber vials or wrap containers in foil to protect from light.[1] | |
| Incorrect pH: Solution was prepared with a diluent that has a high pH (alkaline). | Use neutral or slightly acidic diluents. SAC is less stable in basic conditions.[1] | |
| Inconsistent Experimental Results | Degradation in Media: SAC is unstable in cell culture media like DMEM at room temperature or 37°C.[9] | Prepare fresh media with SAC immediately before each experiment. If pre-incubation is necessary, minimize the time and consider running controls to quantify degradation. |
| Interaction with Other Reagents: The presence of strong oxidizing agents in the experimental setup. | Review all components of your assay. SAC is incompatible with strong oxidizers, heavy metals, and rubber.[10] | |
| Visible Precipitate or Discoloration | Contamination or Degradation: The solution may be contaminated or has significantly degraded. | Discard the solution immediately. Do not use any solution that appears discolored or contains particulate matter. Prepare a fresh solution using proper aseptic techniques. |
Data on Storage Conditions and Stability
The following tables summarize the stability of S-Acetyl-L-Cysteine under various conditions.
Table 1: Stability of S-Acetyl-L-Cysteine Solutions
| Concentration & Formulation | Storage Temperature | Duration | Potency Retention | Reference |
| 20% Solution (repackaged in syringes) | Refrigerated (2°C - 8°C) | 6 months | >98% | [8] |
| 20% Solution (repackaged in syringes) | Room Temperature | 3 months | ~99% | [8] |
| 20% Solution (repackaged in syringes) | Room Temperature | 6 months | ~95% | [8] |
| 60 mg/mL in D5W, NS, 0.45% NaCl | Ambient Temperature | 72 hours | >90% | [1][11] |
| 25 mg/mL Solution | Refrigerated (5°C ± 3°C) | 4 days | >95% | [1] |
| 25 mg/mL Solution | Ambient (25°C ± 2°C) | 3 days | >95% | [1] |
| Solution in DMEM Media | Refrigerated | Not specified | 96.4% (recovery) | [9] |
| Solution in DMEM Media | Room Temperature | Not specified | 84.4% (recovery) | [9] |
| Solution in DMEM Media | 37°C | Not specified | 78.8% (recovery) | [9] |
Table 2: Conditions Leading to S-Acetyl-L-Cysteine Degradation (Forced Degradation Studies)
| Condition | Parameters | Potency Loss | Primary Degradation Product | Reference |
| Heating | 80°C for 3 hours | 24% | Dimer | [1] |
| Acidic | 0.5 M HCl for 1 minute | 15% | Dimer | [1] |
| Basic | 0.1 M NaOH for 10 minutes | 23% | Multiple products | [1] |
| Oxidative | 0.3% H₂O₂ for 3 hours | 6% | Dimer | [1] |
| Light Exposure | Sunlamp for 4 weeks | 3% | Dimer | [1] |
Experimental Protocols & Visual Guides
S-Acetyl-L-Cysteine Degradation Pathway
The primary degradation route for S-Acetyl-L-Cysteine is through the oxidation of its thiol (-SH) group, leading to the formation of a disulfide bond with another SAC molecule.
General Workflow for Stability Testing
A typical workflow to assess the stability of an S-Acetyl-L-Cysteine formulation involves sample preparation, incubation under controlled conditions, and analysis by HPLC.
Troubleshooting Logic for Potency Loss
If you observe a loss of potency in your S-Acetyl-L-Cysteine sample, this decision tree can help identify the cause.
Key Experimental Method: Stability-Indicating HPLC
Objective: To quantify the concentration of S-Acetyl-L-Cysteine and its primary degradation product, N,N'-diacetyl-L-cystine, over time.
Methodology:
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer at a low pH).
-
Detection: UV detection at a wavelength around 214 nm.
-
Sample Preparation:
-
Dilute the S-Acetyl-L-Cysteine solution to be tested to a known concentration within the calibration range of the instrument using the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to S-Acetyl-L-Cysteine and its dimer based on their retention times, established using reference standards.
-
Calculate the concentration of each compound by comparing the peak area to a standard calibration curve.
-
Potency is determined by the percentage of S-Acetyl-L-Cysteine remaining compared to the initial (T=0) concentration.
-
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pfizermedical.com [pfizermedical.com]
- 6. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. moehs.com [moehs.com]
- 11. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
How to improve S-Acetyl-Cysteine solubility for stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with S-Acetyl-Cysteine (SAC) solubility for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (SAC)?
A1: this compound is a white to off-white crystalline solid.[1] It is soluble in water and alcohols like ethanol (B145695), but practically insoluble in chloroform (B151607) and ether.[1][2][3] Its solubility can be influenced by the solvent, temperature, and pH.
Q2: In which common laboratory solvents can I dissolve SAC?
A2: SAC is soluble in several common laboratory solvents. For biological experiments, aqueous-based solvents are preferred. It is soluble in water, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), and ethanol.[4][5]
Q3: My SAC is not dissolving well in water at room temperature. What can I do?
A3: It is a common observation that higher concentrations of SAC may not readily dissolve in water at room temperature. To improve solubility, you can try gentle heating (e.g., in a 37°C water bath) or sonication.[5][6]
Q4: What is the expected pH of an SAC solution in water?
A4: Aqueous solutions of this compound are acidic. A 1% solution in water can have a pH in the range of 2.0 to 2.8.[2] The pH will be lower for higher concentrations.
Q5: For cell culture experiments, do I need to adjust the pH of my SAC stock solution?
A5: Yes, it is critical to adjust the pH of your SAC stock solution to a physiological range (typically pH 7.2-7.4) before adding it to cell culture media.[5] This prevents cellular stress or toxicity due to the acidic nature of the unadjusted solution. You can adjust the pH using a sterile solution of sodium hydroxide (B78521) (NaOH).[5]
Q6: How stable are SAC stock solutions?
A6: The stability of SAC solutions depends on the storage conditions. Aqueous stock solutions are reportedly stable for up to one month when stored at -20°C.[1][7] For short-term storage, refrigeration is recommended.[8][9][10] When stored at room temperature, there is a gradual loss of concentration over time.[8][9][10] It is best to prepare fresh solutions, especially for sensitive applications. Aqueous solutions of N-acetyl-L-cysteine are not recommended to be stored for more than one day.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in water. | - Concentration is too high for room temperature dissolution.- Insufficient mixing. | - Gently heat the solution in a water bath (e.g., 37°C).- Use a sonicator to aid dissolution.[6]- Increase the volume of the solvent to lower the concentration. |
| The prepared stock solution is highly acidic. | - This is an inherent property of SAC in aqueous solutions.[2] | - For cell culture applications, adjust the pH to 7.2-7.4 using a sterile 1 M NaOH solution.[5] Monitor the pH closely during adjustment. |
| Precipitate forms after adding the stock solution to the culture medium. | - The final concentration of the organic solvent (e.g., DMSO, ethanol) from the stock solution is too high.- The pH of the stock solution was not properly adjusted. | - Ensure the final concentration of the organic solvent in the medium is minimal and non-toxic to the cells.- Always adjust the pH of the aqueous stock solution to the physiological range before adding it to the culture medium. |
| Loss of compound activity over time. | - Improper storage of the stock solution.- Oxidation of the compound. | - Store aqueous stock solutions in aliquots at -20°C for long-term storage (up to one month).[1][7]- For frequent use, store at 2-8°C and use within a shorter period.- Prepare fresh solutions for critical experiments. |
Quantitative Data on this compound Solubility
| Solvent | Approximate Solubility | Notes |
| Water | Up to 100 mg/mL (with heating)[1][5][6] | Solutions are acidic (pH 2-2.8 for a 1% solution).[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 30 mg/mL[4][5] | Suitable for direct use in many biological assays. |
| Dimethyl Sulfoxide (DMSO) | Approximately 50 mg/mL[4] | Ensure the final DMSO concentration in the experiment is not cytotoxic. |
| Ethanol | Approximately 50 mg/mL[4] | Ensure the final ethanol concentration is compatible with your experimental setup. |
Experimental Protocol: Preparation of a 100 mg/mL this compound Stock Solution in Water
This protocol describes the preparation of a high-concentration aqueous stock solution of this compound with pH adjustment for use in cell culture applications.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Sterile 1 M Sodium Hydroxide (NaOH)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquoting
-
pH meter or pH strips
-
Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh 1 g of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Initial Dissolution: Add 8 mL of sterile water to the tube. The solution will likely be a suspension and highly acidic.
-
Solubilization: To fully dissolve the SAC, either:
-
Place the tube in a 37°C water bath and vortex intermittently until the solid is completely dissolved.
-
Alternatively, sonicate the tube in a water bath sonicator until the solution is clear.
-
-
pH Adjustment:
-
Once the SAC is fully dissolved, slowly add sterile 1 M NaOH dropwise to the solution while gently mixing.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding NaOH until the pH reaches and stabilizes at 7.4.
-
-
Final Volume Adjustment: Once the pH is stable at 7.4, add sterile water to bring the final volume to 10 mL. This will result in a final concentration of 100 mg/mL.
-
Sterile Filtration: Draw the pH-adjusted stock solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: this compound as a precursor to L-Cysteine and Glutathione.
References
- 1. ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 3. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-乙酰基-L-半胱氨酸 Mucolytic agent and thiol-based antioxidant that has a protective effect against oxygen free radicals in early septic shock. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of S-Acetyl-Cysteine powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of S-Acetyl-Cysteine (SAC) powder, also commonly known as N-Acetylcysteine (NAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAC) and what is its primary mechanism of action in experiments?
A1: this compound (SAC), or N-Acetylcysteine (NAC), is the N-acetylated derivative of the amino acid L-cysteine.[1] Its primary mechanism of action is to serve as a precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[2] By increasing intracellular GSH levels, SAC helps protect cells from oxidative stress and damage caused by reactive oxygen species (ROS).[2] It can also directly scavenge free radicals and possesses anti-inflammatory properties.[2][3]
Q2: What are the common impurities found in SAC powder and why are they a concern?
A2: Common impurities in SAC powder include L-cystine, L-cysteine, N,N'-diacetyl-L-cystine (the dimer of NAC), and N,S-diacetyl-L-cysteine.[4] These impurities can arise during the manufacturing process or from improper storage. They are a concern because they can have their own biological activities, potentially leading to confounding experimental results. For instance, the dimeric form, "di-NAC," can have immunological effects opposite to those of NAC.[5] The presence of these impurities can also affect the solubility and stability of the SAC solution.
Q3: What are the recommended solvents and storage conditions for SAC solutions?
A3: SAC is highly soluble in water.[6] For cell culture applications, it is typically dissolved in sterile, phenol (B47542) red-free media, phosphate-buffered saline (PBS), or distilled water.[2][3][6] To avoid potential pH shifts in your culture media, it is advisable to adjust the pH of the SAC stock solution to 7.2-7.4 with NaOH.[3] Stock solutions can be prepared at concentrations greater than 10 mM in DMSO or at least 44.6 mg/mL in water.[7] It is recommended to filter-sterilize the solution, aliquot it into smaller volumes to minimize freeze-thaw cycles, and store at -20°C for several months.[3][7] Aqueous solutions are not recommended to be stored for more than one day.[8]
Q4: What is a typical starting concentration range for SAC in cell-based assays?
A4: The optimal concentration of SAC can vary significantly depending on the cell type and experimental design. A common starting point is to perform a dose-response experiment with a range of concentrations from 0.1 mM to 10 mM.[2] Some studies have used concentrations around 1-5 mM for effective protection against oxidative stress without causing cytotoxicity.[7] It is crucial to determine the optimal, non-toxic concentration for your specific experimental setup.[2]
Troubleshooting Guide
This guide addresses common issues researchers may encounter due to batch-to-batch variability of SAC powder.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder appears clumpy, discolored (yellowish), or has a strong odor. | - Hygroscopic nature: SAC is hygroscopic and can absorb moisture from the air, leading to clumping.[6] - Oxidation: Exposure to air and moisture can cause oxidation, leading to a yellowish cast and a stronger garlic-like or acetic odor.[1][9] - Impurities: The presence of manufacturing byproducts can affect the powder's appearance. | - Store the powder in a tightly sealed container in a cool, dry place, preferably in a desiccator. - Purchase smaller quantities to ensure fresh stock. - Perform a quality control check (see Experimental Protocols) to assess purity. |
| Inconsistent solubility or precipitation in prepared solutions. | - pH of the solvent: The pH of aqueous solutions of SAC is acidic (pH 2.0-2.8 for a 1% solution), which can affect its solubility in certain buffers or media.[9] - Presence of impurities: Some impurities may have lower solubility than SAC itself. - Suboptimal solvent choice: While SAC is water-soluble, using a buffered solution like PBS can help maintain physiological pH.[6] | - Adjust the pH of your stock solution to the desired physiological range (e.g., 7.4) using NaOH.[3] - Prepare fresh solutions for each experiment. - Consider preparing a concentrated stock in DMSO (>10 mM) and then diluting it into your aqueous experimental medium.[7] |
| High cell toxicity or unexpected cell death. | - SAC concentration is too high: Even as an antioxidant, high concentrations of SAC can be toxic to some cell lines.[10] - Pro-oxidant effect: Under certain conditions, such as in the presence of cystine, NAC can lead to the generation of hydrogen peroxide (H2O2), acting as a pro-oxidant.[11] - Contamination of the solution: Bacterial or fungal contamination can cause cell death. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[2] - Ensure the SAC solution is sterile-filtered before adding it to cell cultures.[7] - Consider the composition of your cell culture medium when interpreting results. |
| Variable or irreproducible experimental results. | - Batch-to-batch variation in purity: Different lots of SAC may contain varying levels of impurities, leading to inconsistent biological effects. - Degradation of SAC in solution: SAC can oxidize over time in solution, especially at room temperature, leading to a loss of activity.[12] - Inconsistent solution preparation: Variations in pH adjustment or storage can affect the stability and efficacy of the SAC solution. | - Request a certificate of analysis (CoA) from the supplier for each new batch to check for purity and impurity profiles. - Perform in-house quality control on new batches using methods like RP-HPLC (see Experimental Protocols). - Prepare fresh solutions for each experiment and handle them consistently. Aliquot and store stock solutions at -20°C to minimize degradation.[7] |
Experimental Protocols
Protocol: Purity Analysis of this compound Powder by RP-HPLC
This protocol provides a general method for assessing the purity of SAC powder and detecting common impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A reverse-phase HPLC system with a UV detector.[13]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 20 µL.[13]
-
Column Temperature: 25 °C.[13]
-
UV Detection: 212 nm.[13]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 50 mg of SAC reference standard in a 25 mL volumetric flask with the mobile phase.[13] Similarly, prepare stock solutions for common impurities like N,N'-diacetyl-L-cystine if available.
-
Sample Solution: Prepare a solution of the SAC powder batch to be tested at the same concentration as the standard stock solution in the mobile phase.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms of the sample to the standard. The purity of the SAC can be calculated based on the peak area of the main SAC peak relative to the total peak area of all components. The presence of impurities can be identified by comparing retention times with the impurity standards.
Signaling Pathways and Visualizations
SAC influences several key signaling pathways, primarily through its role in modulating intracellular redox status.
NF-κB Signaling Pathway
// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IκB Kinase\n(IKK)", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB_NFkB [label="IκB-NF-κB\n(Inactive Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAC [label="this compound\n(SAC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ROS -> IKK [label="Activates", fontsize=8]; IKK -> IkB_NFkB [label="Phosphorylates IκB", fontsize=8]; IkB_NFkB -> NFkB [label="Releases", fontsize=8]; NFkB -> Nucleus [label="Translocates to", fontsize=8]; Nucleus -> Gene_Expression [label="Initiates", fontsize=8]; SAC -> ROS [label="Inhibits", arrowhead=tee, color="#EA4335", fontsize=8]; } .dot Caption: SAC inhibits the NF-κB signaling pathway by reducing ROS levels.
Glutathione (GSH) Synthesis Pathway
// Nodes SAC [label="this compound\n(SAC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; GCL [label="Glutamate-Cysteine\nLigase (GCL)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; gamma_GC [label="γ-Glutamylcysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; GS [label="Glutathione\nSynthetase (GS)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="Glutathione\n(GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS_Scavenging [label="ROS\nScavenging", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SAC -> Cysteine [label="Deacetylation", fontsize=8]; Cysteine -> GCL [style=dashed]; GCL -> gamma_GC [label="Catalyzes", fontsize=8]; gamma_GC -> GS [style=dashed]; GS -> GSH [label="Catalyzes", fontsize=8]; GSH -> ROS_Scavenging [label="Enables", fontsize=8]; } .dot Caption: SAC provides the precursor L-cysteine for glutathione (GSH) synthesis.
Troubleshooting Logic Flowchart
// Nodes Start [label="Inconsistent\nExperimental Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Powder [label="Inspect SAC Powder:\nClumpy, Discolored?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solubility [label="Assess Solution:\nPrecipitation, Cloudiness?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Prep [label="Review Solution\nPreparation Protocol", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Perform_QC [label="Perform QC Analysis\n(e.g., RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; New_Batch [label="Source a New Batch\nof SAC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Solvent [label="Optimize Solvent\nand pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Standardize_Prep [label="Standardize Preparation\nand Storage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Re-run_Experiment [label="Re-run Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Powder; Check_Powder -> New_Batch [label="Yes", fontsize=8]; Check_Powder -> Check_Solubility [label="No", fontsize=8]; Check_Solubility -> Optimize_Solvent [label="Yes", fontsize=8]; Check_Solubility -> Check_Prep [label="No", fontsize=8]; Check_Prep -> Standardize_Prep [label="Inconsistent", fontsize=8]; Check_Prep -> Perform_QC [label="Consistent", fontsize=8]; Perform_QC -> New_Batch [label="Fails Spec", fontsize=8]; Perform_QC -> Re-run_Experiment [label="Passes Spec", fontsize=8]; New_Batch -> Perform_QC; Optimize_Solvent -> Re-run_Experiment; Standardize_Prep -> Re-run_Experiment; } .dot Caption: A logical workflow for troubleshooting SAC-related experimental issues.
References
- 1. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acetyl-angiotensinogen.com [acetyl-angiotensinogen.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Conflicting effects of N-acetylcysteine on purified neurons derived from rat cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Technical Support Center: Detection of S-Acetyl-Cysteine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for detecting S-Acetyl-Cysteine (SAC) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the analysis of this compound (SAC) metabolites?
A1: The primary challenges include the inherent instability of the thioester bond in SAC, leading to difficulties during sample preparation and mass spectrometry analysis. SAC can be prone to oxidation, forming N,N'-diacetyl-L-cystine (Di-NAC).[1] Additionally, when analyzing biological samples, matrix effects such as ion suppression can significantly impact sensitivity and accuracy.[2] During tandem mass spectrometry (MS/MS), the lability of the S-acetyl group can lead to neutral loss, complicating spectral interpretation.[3]
Q2: How can I prevent the oxidation of SAC during sample preparation?
A2: To minimize oxidation, it is crucial to control the sample environment. This includes working at a low pH, as this reduces the rate of oxidation.[1] The use of reducing agents is also recommended; dithiothreitol (B142953) (DTT) or tris[2-carboxyethyl] phosphine (B1218219) (TCEP) have been shown to be more effective than sodium metabisulfite.[1] Additionally, adding a chelating agent like EDTA can help by sequestering trace metals that catalyze oxidation.[1] It is also advisable to avoid direct contact of the analyte with water during sample preparation and instead dissolve it directly into the reducing agent solution.[1]
Q3: What is the characteristic fragmentation pattern of SAC and its conjugates in mass spectrometry?
A3: In tandem mass spectrometry, SAC conjugates often exhibit a characteristic neutral loss of 129 Da in negative ion mode, corresponding to the N-acetyl-L-cysteine moiety.[4] This predictable loss can be used in neutral loss scans to selectively detect potential SAC conjugates in a complex mixture.[4] In positive ion mode, fragmentation can be more complex. For peptides containing modified cysteines, cleavage of the Cβ-S bond can occur.[5] Different fragmentation techniques like CID, HCD, and ETD can yield different patterns, with HCD often providing more informative sequence data despite neutral losses.[3]
Q4: How can I improve the sensitivity of my LC-MS/MS method for SAC metabolites?
A4: To enhance sensitivity, consider optimizing both sample preparation and LC-MS/MS parameters. A robust sample clean-up using techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PP) is essential to reduce matrix effects.[2] Methodologically, a multiple reaction monitoring (MRM) approach has demonstrated better sensitivity for analyzing low levels of NAC conjugates in urine compared to neutral loss scans.[4] Utilizing an isotope-labeled internal standard, such as d3-N-acetylcysteine, can also improve accuracy and precision.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks) in HPLC
| Potential Cause | Troubleshooting Step | Rationale |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. Install an in-line filter.[7] | Contaminants from the sample matrix can accumulate on the column frit or stationary phase, leading to peak distortion.[7] |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[7] | A stronger injection solvent can cause the analyte band to spread before it reaches the column, resulting in split or broad peaks.[7] |
| Secondary Interactions | Adjust the mobile phase pH or add an ion-pairing agent. | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Modifying the mobile phase can mitigate these effects. |
| Column Void | Check for a void at the column inlet. If present, the column may need to be replaced.[7] | A void can cause the sample to travel through different path lengths, leading to split peaks.[7] |
Issue 2: Low or No Signal in Mass Spectrometer
| Potential Cause | Troubleshooting Step | Rationale |
| Ion Suppression | Improve sample clean-up (e.g., SPE, LLE).[2] Dilute the sample. Modify the chromatography to separate the analyte from interfering matrix components. | Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal.[8][2] |
| Analyte Degradation | Prepare fresh samples and standards. Use stabilizing agents (e.g., reducing agents, enzyme inhibitors) during sample preparation.[1][2] | SAC is susceptible to degradation. Ensuring sample integrity is critical for a reliable signal.[1] |
| Incorrect MS Settings | Verify MS parameters such as ion source settings (temperature, gas flows), polarity, and acquisition mode are appropriate for the analyte.[8] | Optimal MS conditions are crucial for achieving good sensitivity and a stable signal. |
| No Mobile Phase Flow | Check for leaks, ensure the purge valve is closed, and purge the system to remove air bubbles.[8] | A lack of mobile phase flow will prevent the analyte from reaching the mass spectrometer. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Column Equilibration | Increase the column equilibration time between runs to at least 10 column volumes.[8] | Insufficient equilibration can lead to a drifting baseline and shifting retention times. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase. Ensure accurate mixing of mobile phase components. | Minor variations in the mobile phase can significantly affect retention times in reversed-phase chromatography. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature.[8] | Temperature affects mobile phase viscosity and analyte interaction with the stationary phase, influencing retention time. |
| Column Degradation | Replace the column if it has been used extensively or under harsh conditions. | Over time, the stationary phase of the column can degrade, leading to changes in chromatographic performance. |
Quantitative Data Summary
| Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Recovery | Reference |
| UPLC-MS | N-Acetyl-l-cysteine | Rat Plasma | 1–120 µg/mL | 0.20 µg/mL | 0.66 µg/mL | 98.51–101.88% | [9] |
| UPLC-MS | N-Acetyl-l-cysteine | Rat Tissues (Liver, Kidney, etc.) | 1–15 µg/mL | 0.20 µg/mL | 0.66 µg/mL | 98.51–101.88% | [9] |
| RP-HPLC | NAC and Di-NAC | Cell Culture Media | Not specified | NAC: 0.0001 mg/ml | NAC: 0.00018 mg/ml | Not specified | [10] |
| RP-HPLC | NAC and Di-NAC | Cell Culture Media | Not specified | Di-NAC: 0.00015 mg/ml | Di-NAC: 0.00045 mg/ml | Not specified | [10] |
| LC-MS/MS | N-acetylcysteine | Human Plasma | 10-5000 ng/mL | Not specified | Not specified | Not specified | [6] |
| Spectrophotometry | N-acetyl-L-cysteine | Pharmaceutical Preparations | 1.0 µM to 100.0 µM | 0.14 µM | Not specified | Not specified | [11] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of SAC in Plasma
This protocol is a composite based on common practices for biological sample preparation.
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation:
-
Neutralization:
-
Stabilization (Optional but Recommended):
-
To prevent oxidation, the initial plasma sample can be treated with a reducing agent like DTT or TCEP at an optimal concentration (e.g., 10mM).[1]
-
-
Analysis: The deproteinized and neutralized sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General RP-HPLC Method for SAC Analysis
This protocol is based on a typical reversed-phase HPLC method.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][13]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Examples include:
-
Column Temperature: 25°C.[10]
-
Standard Preparation: Prepare stock solutions of SAC and any related compounds (e.g., Di-NAC) in the mobile phase. Create a series of working standards by diluting the stock solution to generate a calibration curve.[10][13]
Visualizations
Caption: Experimental workflow for SAC metabolite analysis.
Caption: Troubleshooting decision tree for SAC analysis.
References
- 1. s10901.pcdn.co [s10901.pcdn.co]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]
- 4. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 11. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. ajpp.in [ajpp.in]
S-Acetyl-Cysteine (SAC) Formulation for Animal Studies: A Technical Support Center
Welcome to the technical support center for S-Acetyl-Cysteine (SAC) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the unique challenges of formulating SAC for animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the preparation and administration of this compound in a research setting.
Q1: My this compound solution appears cloudy or has poor solubility in aqueous buffers. What can I do?
A1: Poor solubility of SAC in aqueous solutions is a common challenge. Here are several factors to consider and troubleshoot:
-
pH of the Solution: SAC is an acidic molecule, and its solubility is pH-dependent. The pH of a 1% aqueous solution of acetylcysteine is typically between 2.0 and 2.8.[1] To improve solubility, you can try adjusting the pH of your vehicle. However, be mindful of the physiological compatibility of the final formulation for your animal model.
-
Choice of Solvent: While water is a common vehicle, SAC is also soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[2][3] For in vivo studies, it's crucial to use a biocompatible solvent system. If using organic solvents like DMSO or ethanol, ensure the final concentration administered to the animal is well below toxic levels.[3] It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it further in an aqueous buffer like PBS or saline just before administration.[3]
-
Temperature: Gently warming the solution in a water bath (e.g., to 37°C) can aid in dissolution.[4] However, be cautious as excessive heat can accelerate degradation.
-
Sonication: Using a water-bath ultra-sonicator for 5-10 minutes can also help dissolve SAC.[4]
Q2: My SAC formulation is unstable and degrades quickly. How can I improve its stability?
A2: this compound is susceptible to degradation, particularly through oxidation and hydrolysis, in aqueous solutions.[1][5] Here are strategies to enhance stability:
-
Prepare Fresh Solutions: The most effective way to avoid degradation is to prepare the formulation immediately before each experiment. It is not recommended to store aqueous solutions for more than one day.[3]
-
Protect from Light: Aqueous solutions of SAC can degrade when exposed to sunlight.[1] Always store your solutions in amber vials or protect them from light.
-
Control Temperature: Store stock solutions and formulations at controlled room temperature or refrigerated (5 ± 3 °C) in tightly sealed containers to prolong stability.[1][5] For long-term storage, aliquoting and freezing at -20°C is recommended for aqueous stock solutions, which can be stable for up to one month.
-
Use of Antioxidants and Chelating Agents: The primary degradation pathway for N-acetylcysteine (a close analog) is dimerization through oxidation.[5] Including antioxidants or chelating agents like edetate disodium (B8443419) (EDTA) can help prevent oxidation.[5][6]
-
pH Adjustment: The stability of SAC is also influenced by pH. Forced degradation studies on N-acetylcysteine showed a 15% decrease in content under acidic conditions (HCl 0.5 M, 1 min) and a 23% decrease under basic conditions (NaOH 0.1 M, 10 min).[5] Maintaining an optimal pH is crucial.
Q3: I am observing low bioavailability of SAC in my oral administration studies. How can this be improved?
A3: Low oral bioavailability is a significant hurdle for SAC and its more commonly studied analog, N-Acetylcysteine (NAC), which has an oral bioavailability of only 6-10% due to extensive first-pass metabolism.[1][7][8] Here are some approaches to consider:
-
Alternative Routes of Administration: If your experimental design allows, consider intravenous (IV) or intraperitoneal (IP) administration to bypass first-pass metabolism and achieve higher bioavailability.[1][9]
-
Formulation Strategies:
-
Prodrugs and Derivatives: N-acetylcysteine amide (NACA) is a derivative designed to have higher lipophilicity and better permeability across cell membranes, potentially leading to increased bioavailability in specific tissues like the central nervous system.[10][11][12]
-
Advanced Formulations: While more complex, exploring formulations like liposomal SAC or sustained-release preparations could enhance absorption and bioavailability over time.[13]
-
-
Co-administration with Enhancers: Co-factors like Vitamin C may work synergistically with NAC by regenerating its reduced form, thereby increasing its effectiveness.[13]
Q4: What are some suitable excipients for formulating SAC for oral administration in animal studies?
A4: The choice of excipients is critical for ensuring the stability, palatability, and proper dosing of your SAC formulation.
-
Suspending Agents: For oral gavage, if SAC is not fully dissolved, a suspension can be prepared using agents like 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na).[14]
-
Binders and Fillers (for solid dosage forms): If preparing tablets or capsules, common excipients include copovidone, polyoxyethylene, polyvinyl alcohol, microcrystalline cellulose, lactose, and mannitol.[15][16]
-
Flavoring/Masking Agents: SAC has a distinct sulfurous or garlic-like odor and a sour taste which may affect voluntary intake by animals.[2][17] Incorporating sweeteners or flavoring agents may be necessary for oral formulations mixed with food or water.
Data Presentation
Table 1: Physicochemical Properties of this compound (and N-Acetyl-Cysteine)
| Property | Value | References |
| Molecular Formula | C5H9NO3S | [2][18] |
| Molecular Weight | 163.19 g/mol | [1][2] |
| Appearance | White or off-white crystalline powder | [1][2] |
| Odor | Garlic-like or slight acetic odor | [2][17] |
| Melting Point | 101-110 °C | [1][2] |
| Hygroscopicity | Highly hygroscopic | [1][2] |
| pKa | 9.5 at 30 °C | [1] |
| logP | -0.66 (estimated) | [17][19] |
Table 2: Solubility of this compound (and N-Acetyl-Cysteine)
| Solvent | Solubility | References |
| Water | 1g in 5 mL (200 mg/mL) | [17][19] |
| Water | Up to 100 mg/mL (with heating or sonication) | [4] |
| Water | 50 mg/mL | [3][14] |
| Ethanol | 1g in 4 mL (250 mg/mL) | [17][19] |
| Ethanol | ~50 mg/mL | [3] |
| Methanol | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~30 mg/mL | [3] |
| Chloroform | Practically insoluble | [1][2][17] |
| Ether | Practically insoluble | [1][2][17] |
Table 3: Stability of N-Acetylcysteine Under Forced Degradation Conditions
| Condition | Duration | % Degradation | Reference |
| Heat (80 °C) | 3 hours | 24% | [5] |
| Light (Sunlamp) | 4 weeks | 3% | [5] |
| Acidic (HCl 0.5 M) | 1 minute | 15% | [5] |
| Basic (NaOH 0.1 M) | 10 minutes | 23% | [5] |
| Oxidative (H2O2 0.3%) | 3 hours | 6% | [5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of SAC for Oral Gavage
Objective: To prepare a stable and homogenous aqueous solution of SAC for oral administration in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% NaCl (saline) or sterile water for injection
-
Sterile volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter and adjustment solutions (e.g., sterile 0.1 M NaOH) if necessary
-
Sterile syringes and gavage needles
Procedure:
-
Calculate the required amount of SAC and vehicle. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of SAC powder.
-
Dissolution: Add the weighed SAC powder to the volumetric flask. Add approximately 70-80% of the final volume of sterile saline or water.
-
Stirring: Place the flask on a magnetic stirrer and stir until the SAC is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if needed.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If it is highly acidic (pH < 3), consider adjusting it to a more physiologically acceptable range (e.g., pH 4-6) by adding a sterile, dilute base dropwise while stirring. Be cautious as significant pH changes can affect stability.
-
Final Volume: Once dissolved (and pH adjusted, if applicable), bring the solution to the final desired volume with the solvent.
-
Administration: Use the freshly prepared solution immediately for oral gavage. Do not store the aqueous solution for more than 24 hours.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of SAC in Plasma
Objective: To quantify the concentration of SAC in animal plasma samples to assess pharmacokinetics. This is a generalized protocol; specific parameters may need optimization.
Materials:
-
Animal plasma samples, stored at -80°C
-
SAC standard for calibration curve
-
Internal standard (e.g., N-acetyl-cysteine-amide, if available and appropriate)
-
Protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Derivatizing agent (e.g., N-(1-pyrenyl)maleimide (NPM) for fluorescence detection)[11][20]
-
HPLC system with appropriate detector (e.g., UV or fluorescence)
-
C18 analytical column
-
Mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution)
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Derivatization (for fluorescence detection):
-
Transfer the supernatant to a new tube.
-
Add the derivatizing agent (NPM) and allow the reaction to proceed according to the established protocol (this may involve specific timing, temperature, and pH). The reaction tags the thiol group of SAC, making it fluorescent.
-
-
HPLC Analysis:
-
Inject a specific volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
Run the established HPLC method (gradient, flow rate, column temperature).
-
Detect the derivatized SAC and internal standard at the appropriate excitation and emission wavelengths (e.g., λex = 330 nm, λem = 376 nm for NPM).[11][20]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of SAC of known concentrations, processed in the same manner as the plasma samples.
-
Calculate the concentration of SAC in the unknown samples by comparing their peak area ratios (SAC/internal standard) to the calibration curve.
-
Visualizations
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. Optimal Bioavailability of N - Acetyl - L - Cysteine (NAC). [greenskybio.com]
- 14. benchchem.com [benchchem.com]
- 15. CN112843008A - Acetylcysteine tablet and preparation method thereof - Google Patents [patents.google.com]
- 16. ijariie.com [ijariie.com]
- 17. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | C5H9NO3S | CID 10130120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. US20210251889A1 - N-Acetylcysteine Compositions and Methods - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in S-Acetyl-Cysteine experiments
Disclaimer: Information regarding the experimental use and specific properties of S-Acetyl-L-Cysteine (SAC) is limited in publicly available scientific literature. The following troubleshooting guide is substantially based on data and established protocols for the closely related and more extensively studied compound, N-Acetyl-L-Cysteine (NAC). While both are precursors to L-cysteine, their chemical differences—acetylation on the sulfur atom (S-Acetyl) versus the nitrogen atom (N-Acetyl)—may lead to variations in stability, bioavailability, and cellular uptake. Researchers should consider these potential differences when applying the following guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or No Effect Observed in Cell Culture
Question: I am not seeing the expected antioxidant or protective effect of S-Acetyl-Cysteine in my cell culture experiments. What could be the cause?
Answer:
Several factors can contribute to a lack of efficacy or inconsistent results in cell-based assays. Consider the following troubleshooting steps:
-
Solution Stability and Preparation: this compound, like other thiol-containing compounds, can be prone to oxidation in solution. It is crucial to prepare fresh solutions for each experiment.[1] Aqueous solutions of its counterpart, NAC, are not recommended to be stored for more than one day.[2]
-
Recommendation: Dissolve this compound powder in sterile, phenol (B47542) red-free media or a buffered solution like PBS immediately before use. For longer-term storage, consider preparing aliquots and storing them at -20°C for up to a month, though stability should be validated.[3]
-
-
pH of the Culture Medium: The addition of acidic compounds to cell culture media can alter the pH, inducing cellular stress and confounding results. N-Acetyl-Cysteine solutions are acidic, with a 1% solution having a pH between 2.0 and 2.8.[4] It is plausible that this compound solutions are also acidic.
-
Recommendation: After adding this compound to your culture medium, check the pH and adjust it to the optimal range for your cell line (typically 7.2-7.4) using sterile NaOH.[3]
-
-
Concentration and Incubation Time: The optimal concentration of cysteine precursors can vary significantly between cell types.[5] High concentrations may lead to toxicity, while low concentrations might be insufficient to elicit a response.
Issue 2: Increased Cell Death or Toxicity at High Concentrations
Question: I've observed increased cell death at higher concentrations of this compound. Isn't it supposed to be a protective agent?
Answer:
Yes, while this compound is used for its cytoprotective properties, high concentrations can lead to toxicity. This phenomenon is also observed with N-Acetyl-Cysteine and can be attributed to several factors:
-
Pro-oxidant Effects: Under certain conditions, such as in the presence of transition metals, thiol compounds can act as pro-oxidants, leading to increased oxidative stress and cellular damage.[6]
-
Medium Acidification: As mentioned, high concentrations of acetylated cysteine compounds can significantly lower the pH of the culture medium, which can be toxic to cells.
-
Cell-Type Specific Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. What is protective for one cell type may be toxic to another.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: This is essential to identify the therapeutic window for your specific cell line. Test a range of concentrations to find the highest non-toxic dose.
-
Ensure pH is Neutralized: Always verify and adjust the pH of your final culture medium after adding this compound.
-
Use Appropriate Controls: Include a vehicle control (medium with the solvent used to dissolve this compound) to ensure that the observed toxicity is not due to the solvent.
Issue 3: Variability Between Experimental Batches
Question: My results with this compound vary significantly from one experiment to the next. How can I improve reproducibility?
Answer:
Variability in results often points to inconsistencies in experimental setup and reagent handling. Here are key areas to focus on for improving reproducibility:
-
Freshness of Solutions: Due to the potential for oxidation, always use freshly prepared this compound solutions.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
Consistent Cell Passages: Use cells within a consistent and narrow passage number range for your experiments, as cellular responses can change with prolonged culturing.
-
Standardized Protocols: Ensure that all experimental parameters, including cell seeding density, incubation times, and treatment concentrations, are kept consistent across all experiments.
-
Quality of Reagents: Use high-purity this compound and ensure all other reagents and media are of consistent quality.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data, primarily derived from studies on N-Acetyl-Cysteine due to the limited availability of specific data for this compound.
Table 1: Solubility and Stability of N-Acetyl-Cysteine
| Parameter | Value | Notes | Source |
| Solubility in Water | 100 mg/mL (with heating) | Solutions are acidic. | |
| Solubility in PBS (pH 7.2) | Approx. 30 mg/mL | [2] | |
| Solubility in Organic Solvents | Approx. 50 mg/mL in ethanol, DMSO, DMF | [2] | |
| Aqueous Solution Stability | Not recommended for more than one day | Prone to oxidation. | [2] |
| Frozen Stock Solution Stability | Up to 1 month at -20°C | Avoid repeated freeze-thaw cycles. | [3] |
Table 2: Pharmacokinetic Properties of N-Acetyl-Cysteine (Oral Administration)
| Parameter | Value | Notes | Source |
| Oral Bioavailability | 6-10% | Due to extensive first-pass metabolism. | [4] |
| Time to Max. Plasma Concentration | 2-3 hours | [7] | |
| Terminal Half-life | 5.6 hours (adults) | [4] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a general method for determining the non-toxic concentration range of this compound for a specific cell line.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Preparation of this compound Solutions:
-
On the day of the experiment, prepare a high-concentration stock solution of this compound in sterile, serum-free cell culture medium or PBS.
-
Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 mM).
-
Crucially, measure and adjust the pH of each final treatment medium to the optimal physiological pH (e.g., 7.4) using sterile NaOH.
-
-
Cell Treatment:
-
Carefully remove the medium from the adhered cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include control wells:
-
Untreated Control: Cells in complete medium only.
-
Vehicle Control: Cells in medium containing the highest concentration of the solvent used for the stock solution (if applicable).
-
-
-
Incubation:
-
Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the this compound concentration to determine the optimal non-toxic concentration range for your subsequent experiments.
-
Visualizations
Caption: A general workflow for in vitro experiments using this compound.
Caption: Proposed mechanism of action for SAC, based on N-Acetyl-Cysteine.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. s10901.pcdn.co [s10901.pcdn.co]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Pro-oxidant and antioxidant effects of N-acetylcysteine regulate doxorubicin-induced NF-kappa B activity in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
Technical Support Center: S-Acetyl-Cysteine (SAC/NAC) Usage in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-Acetyl-Cysteine (SAC), also commonly known as N-Acetyl-Cysteine (NAC), in cell culture media. The primary focus is to address the challenge of pH control.
Frequently Asked Questions (FAQs)
Q1: Why does adding this compound (NAC) to my cell culture medium lower the pH?
A1: this compound (NAC) is an acidic molecule. An aqueous solution of 1% NAC typically has a pH between 2.0 and 2.8[1]. This is due to the presence of a carboxylic acid group, which has a pKa of approximately 3.24[2][3]. When you add NAC to your cell culture medium, this acidity will overwhelm the medium's buffering capacity, causing a significant drop in the overall pH. This effect is more pronounced at higher concentrations of NAC[4].
Q2: What are the consequences of a low pH in my cell culture?
A2: Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4[5][6]. A drop in pH below this optimal range can have several detrimental effects, including:
-
Inhibition of cell growth and proliferation[7].
-
Induction of cytotoxicity and apoptosis[8].
-
Alterations in cellular metabolism and function.
-
Reduced efficacy of other media components.
Q3: How can I prevent the pH from dropping when I add NAC to my media?
A3: The standard and most direct method is to readjust the pH of the medium after adding NAC. This is typically done by adding a base, such as sterile sodium hydroxide (B78521) (NaOH), dropwise until the desired physiological pH is restored. It is crucial to monitor the pH closely during this process using a calibrated pH meter.
Q4: What concentration of NAC is known to cause significant pH shifts?
A4: Studies have shown that NAC concentrations higher than 10 mM can cause a significant reduction in the pH of the culture medium and may be harmful to oocyte growth and suppress porcine trophoblastic cell proliferation in vitro[4]. However, even lower concentrations can cause a pH drop, and it is always recommended to check and adjust the pH after adding any amount of NAC.
Q5: Are there alternative buffering agents I can use to improve pH stability?
A5: Yes. While standard media rely on a sodium bicarbonate-CO2 system, you can supplement your medium with a synthetic buffer for additional buffering capacity. The most common choice is HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), which is effective in the physiological pH range of 6.8 to 8.2 and does not require a CO2-controlled environment to function[5][6][9][10]. Other "Good's" buffers like MOPS, MES, and TAPS can also be considered, depending on the specific pH requirements of your cell line[11].
Troubleshooting Guides
Issue 1: Media Turns Yellow After Adding NAC
-
Cause: The yellow color of the phenol (B47542) red indicator in your medium signifies an acidic pH[5]. As established, NAC is acidic and will lower the pH of your medium.
-
Solution:
-
Prepare your NAC stock solution in sterile water or PBS.
-
Add the required volume of NAC stock to your cell culture medium.
-
Aseptically measure the pH of the medium using a calibrated pH meter.
-
Carefully add a sterile, dilute solution of sodium hydroxide (e.g., 1N NaOH) drop by drop while gently stirring, until the medium returns to its target pH (typically 7.2-7.4) and the appropriate red/pink color.
-
Sterile-filter the final NAC-supplemented medium before use.
-
Issue 2: Cells are Dying or Not Proliferating After NAC Treatment
-
Cause 1: pH Imbalance: As mentioned, a low pH is cytotoxic to cells[8]. Even if you adjust the pH, the initial acidic shock before adjustment might have damaged the cells.
-
Solution 1: Always adjust the pH of the NAC-supplemented medium before adding it to your cells.
-
Cause 2: High NAC Concentration: While NAC is an antioxidant, very high concentrations can be toxic to some cell types[4][12].
-
Solution 2: Perform a dose-response experiment to determine the optimal, non-toxic concentration of NAC for your specific cell line. Start with a low concentration (e.g., 1 mM) and titrate up.
-
Cause 3: Contamination: The process of adding NAC and adjusting the pH introduces extra handling steps, increasing the risk of contamination.
-
Solution 3: Ensure all steps are performed under sterile conditions in a laminar flow hood. Use sterile reagents and equipment.
Experimental Protocols
Protocol for Preparing pH-Controlled NAC-Supplemented Media
-
Prepare NAC Stock Solution:
-
Weigh the desired amount of NAC powder (e.g., Sigma-Aldrich Cat. No. A9165). NAC is soluble in water up to 100 mg/mL, though heating may be required[13].
-
Dissolve the NAC in sterile deionized water or PBS to make a concentrated stock solution (e.g., 200 mM)[14].
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquots can be stored at -20°C for up to one month.
-
-
Supplement and Adjust pH:
-
In a sterile biosafety cabinet, add the desired volume of the NAC stock solution to your pre-warmed cell culture medium to achieve the final working concentration.
-
Using a sterile pipette, take a small aliquot of the medium to measure the pH with a calibrated pH meter.
-
Add a sterile 1N NaOH solution dropwise to the medium while gently swirling.
-
Continuously monitor the pH until it reaches the desired level (e.g., 7.4).
-
Once the target pH is stable, the medium is ready for use.
-
Data Presentation
Table 1: Comparison of Common Biological Buffers
| Buffer Name | pKa at 25°C | Effective pH Range | Notes for Cell Culture |
| Sodium Bicarbonate | 6.3 (at 37°C) | Dependent on CO2 | Natural, non-toxic buffer, but requires a 5-10% CO2 incubator for optimal performance[5][15]. |
| HEPES | 7.45 - 7.65 | 6.8 - 8.2 | Stronger buffer than bicarbonate, independent of CO2 levels. Can be toxic at high concentrations[5][10][11]. |
| MOPS | 7.0 - 7.4 | 6.5 - 7.9 | Suitable for mammalian cells at concentrations below 20mM. Strong interaction with iron[11]. |
| MES | 5.9 - 6.3 | 5.5 - 6.7 | Typically used for more acidic conditions, not ideal for most mammalian cells[11]. |
| TAPS | 8.25 - 8.65 | 7.7 - 9.1 | Suited for more alkaline conditions. Can bind divalent cations[10][11]. |
Mandatory Visualizations
Caption: Workflow for preparing pH-controlled NAC-supplemented cell culture media.
Caption: Logical diagram of NAC's effect on media pH and the corrective action.
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 6. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]
- 7. pureprocess.eu [pureprocess.eu]
- 8. researchgate.net [researchgate.net]
- 9. scientificbio.com [scientificbio.com]
- 10. benchchem.com [benchchem.com]
- 11. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. N acetyl cysteine solution for cell culture - Cell Biology [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. aging-us.com [aging-us.com]
- 15. labunlimited.co.uk [labunlimited.co.uk]
S-Acetyl-Cysteine Solutions: A Technical Guide to Long-Term Storage and Stability
For researchers, scientists, and drug development professionals utilizing S-Acetyl-Cysteine (SAC), ensuring the stability and integrity of prepared solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the best practices for the long-term storage of SAC solutions, including troubleshooting advice and frequently asked questions.
Troubleshooting Guide: Common Issues with SAC Solution Storage
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow or discolored | Oxidation of the thiol group. Exposure to air, light, or trace metal ion contamination. | Prepare fresh solutions using deoxygenated solvents. Store solutions protected from light in amber vials or wrapped in foil. Use high-purity solvents and consider using a chelating agent like EDTA at a low concentration (e.g., 0.05%) to sequester metal ions.[1] A slight color change may not always affect efficacy, but it is an indicator of degradation.[2] |
| Precipitate forms in the solution | Exceeding solubility limits, temperature fluctuations, or pH changes. | Ensure the concentration of SAC is within its solubility limit for the chosen solvent. Store solutions at a constant temperature. If refrigerated, allow the solution to come to room temperature before use. Verify the pH of the solution, as SAC is more stable in a slightly acidic to neutral pH range (pH 5-7).[3] |
| Loss of potency or inconsistent experimental results | Degradation of SAC due to improper storage (temperature, light, time), hydrolysis, or oxidation. | Adhere strictly to recommended storage conditions. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Use freshly prepared dilutions for experiments whenever possible.[2][4] Perform periodic stability checks using a validated analytical method like HPLC. |
| Pungent odor (hydrogen sulfide) | Degradation of the compound. | This indicates significant degradation. The solution should be discarded and a fresh stock prepared.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound solutions?
For long-term storage, it is recommended to store SAC solutions at refrigerated temperatures (2-8°C).[5][6] Storing solutions under these conditions, protected from light, can maintain stability for up to six months with minimal degradation (<2%).[5][6] For shorter periods, storage at room temperature (20-25°C) is also feasible, with studies showing over 95% of the initial concentration retained after six months.[5][6] However, refrigeration is the preferred method for minimizing degradation over extended periods.
Q2: What solvents are recommended for preparing SAC solutions?
SAC is soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1] For cell culture experiments, sterile water or phosphate-buffered saline (PBS) are the preferred solvents. If using water, it is advisable to use deoxygenated water to minimize oxidation. For stock solutions that will be diluted in aqueous media, DMSO can be used, but the final concentration of DMSO in the experimental setup should be kept low to avoid solvent-induced cellular effects.
Q3: How does pH affect the stability of SAC solutions?
The stability of SAC solutions is pH-dependent. Solutions are generally more stable in the pH range of 5-7.[3] Both highly acidic and alkaline conditions can accelerate the degradation of SAC.[7] When preparing aqueous solutions for cell culture, it is crucial to adjust the pH to a physiological range (typically 7.2-7.4).
Q4: Should I be concerned about the container material for storing SAC solutions?
Yes, the choice of container material is important. It is recommended to use glass or plastic containers that are known to be non-reactive. Avoid materials that may contain reactive metals like iron and copper, as these can catalyze the oxidation of SAC.[3] For long-term storage, amber glass vials are ideal as they protect the solution from light.
Q5: What are the primary degradation products of this compound?
The primary degradation pathway for SAC in solution is oxidation, which leads to the formation of N,N'-diacetyl-L-cystine, a dimer of the original molecule.[7][8] Hydrolysis of the acetyl group can also occur. The formation of these degradation products can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the stability of acetylcysteine solutions under various storage conditions based on published studies. While much of the data is for N-Acetylcysteine (NAC), it is considered a close analogue to this compound, and similar stability profiles are expected.
| Concentration & Solvent | Storage Condition | Duration | Stability (% Remaining) | Reference |
| 20% Solution (undiluted) | Refrigeration (2-8°C) | 6 months | >98% | [5][6] |
| 20% Solution (undiluted) | Room Temperature (20-25°C), fluorescent light | 3 months | 99% | [5] |
| 20% Solution (undiluted) | Room Temperature (20-25°C), fluorescent light | 6 months | 95% | [5][6] |
| 86.5 mg/mL in flavored aqueous solution | Refrigeration (3-5°C) | 35 days | 96.7% | |
| 86.5 mg/mL in flavored aqueous solution | Room Temperature (23-25°C) | 35 days | 92.5% | |
| 60 mg/mL in 0.9% NaCl, 0.45% NaCl, or 5% Dextrose | Room Temperature (25°C) in PVC bags | 72 hours | >98.7% | [9] |
Experimental Protocols
Protocol for Preparation of a 100 mM this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, deoxygenated, high-purity water or PBS (pH 7.2-7.4)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder to achieve a final concentration of 100 mM (Molecular Weight: 163.19 g/mol ; 1.632 g in 100 mL).
-
Transfer the powder to a sterile conical tube.
-
Add approximately 80% of the final volume of the desired solvent (e.g., 80 mL for a 100 mL final volume).
-
Dissolve the powder completely by vortexing or gentle agitation. Sonication can be used if necessary to aid dissolution.
-
Adjust the pH of the solution to 7.2-7.4 using sterile 1 M NaOH or HCl, if required for the experimental application.
-
Bring the solution to the final volume with the solvent.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at 2-8°C for short-term use or at -20°C for long-term storage.
-
Protocol for HPLC-Based Stability Assessment of this compound Solution
This protocol provides a general framework for assessing the stability of SAC solutions. The specific parameters may need to be optimized for the available instrumentation.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol. An isocratic elution is often sufficient.
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: Approximately 220 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)
-
-
Procedure:
-
Prepare a Standard Curve: Prepare a series of SAC standard solutions of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: At each time point of the stability study (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of the stored SAC solution. Dilute the sample to a concentration that falls within the linear range of the standard curve using the mobile phase.
-
Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.
-
Quantification: Determine the peak area of SAC in the sample chromatogram. Use the standard curve to calculate the concentration of SAC in the sample.
-
Stability Calculation: Compare the concentration of SAC at each time point to the initial concentration (time 0) to determine the percentage of SAC remaining. Stability is often defined as the retention of at least 90% of the initial concentration.
-
Visualizations
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. pfizermedical.com [pfizermedical.com]
- 3. researchgate.net [researchgate.net]
- 4. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding S-Acetyl-Cysteine degradation during sample preparation
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize S-Acetyl-Cysteine (SAC) degradation during sample preparation and analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of SAC.
Q1: What are the primary causes of this compound (SAC) degradation during sample preparation?
This compound is susceptible to degradation from several factors during sample handling and preparation. The primary causes are:
-
Oxidation: The thiol group (-SH) in SAC is easily oxidized, especially when in solution and exposed to air.[1][2][3] This can lead to the formation of disulfide dimers, such as N,N'-Diacetyl-L-Cystine (Di-NAC).[1][3] The presence of trace amounts of transition metals like iron, copper, and nickel can catalyze this oxidation process.[4]
-
pH-dependent Hydrolysis: SAC stability is highly dependent on pH. Degradation is observed under both acidic (HCl) and basic (NaOH) conditions.[5][6] Alkaline conditions, in particular, can promote degradation.[7][8]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[5][6] Storing samples at room temperature or higher for extended periods can lead to significant loss of SAC.[5][9]
-
Enzymatic Activity: Biological samples contain enzymes, such as acylases, that can catalyze the deacetylation of SAC to L-Cysteine.[3]
Q2: My SAC recovery is consistently low. What are the likely reasons and how can I troubleshoot this?
Low recovery of SAC is a common problem, often stemming from degradation during sample processing. Use the following checklist to troubleshoot:
-
Check your pH: The pH of your sample and solutions plays a critical role.[4] Low pH can reduce the rate of oxidation.[4] When working with complex matrices, adjusting the pH to approximately 3.3 with citric acid has been shown to improve stability.[4]
-
Control Temperature: Are you keeping your samples cold? Samples should be collected on ice and stored at -70°C or -80°C until analysis.[2][10] Perform all preparation steps on ice to minimize temperature-dependent degradation.[10]
-
Prevent Oxidation: Oxygen exposure is a major issue.[4] Consider using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in your sample preparation solutions.[4] A 10mM solution of TCEP can keep assay solutions stable for at least a week.[4] Additionally, metal chelators like EDTA can be used to sequester metal ions that catalyze oxidation.[4][5]
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your samples, as this can contribute to degradation. Aliquot samples after collection to avoid this.
-
Deproteinize Samples Promptly: Proteins in biological samples can bind to SAC or interfere with analysis.[11] Deproteinize your samples early in the workflow using an agent like trichloroacetic acid (TCA), followed by neutralization.[10]
Q3: What is the optimal pH for maintaining SAC stability?
While SAC can degrade under strongly acidic or basic conditions, a slightly acidic environment is generally preferred to minimize oxidation.[4][8] Studies have shown that adjusting the pH of a sample solution to 3.3 significantly improves stability compared to a neutral pH of 6.6.[4] For ready-to-administer formulations, a pH between 6.0 and 7.5, combined with a chelating agent, is often used to balance stability and physiological compatibility.[12]
Q4: What are the recommended storage conditions for samples containing SAC?
Proper storage is critical for preventing SAC degradation.
-
Short-Term Storage: For temporary storage during sample preparation, keep all samples and solutions on ice or refrigerated at 2-8°C.[2][13]
-
Long-Term Storage: For long-term storage, samples should be frozen at -70°C or -80°C immediately after collection and processing.[2][10]
-
Prepared Solutions: When repackaged in oral syringes, a 20% SAC solution is chemically stable for up to six months when refrigerated, with less than 2% degradation.[9] At room temperature, it retains 95% of its original concentration after six months.[9]
Q5: What additives or stabilizing agents can I use during sample preparation?
Several additives can be incorporated into your workflow to enhance SAC stability:
-
Reducing Agents: These agents prevent the oxidation of SAC's thiol group.[4]
-
Chelating Agents: These agents bind to metal ions that catalyze oxidation.[4]
-
Antioxidants: Other antioxidants can be used to scavenge reactive oxygen species.
Quantitative Stability Data
The following tables summarize quantitative data on SAC stability under various conditions.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Condition | Duration | Temperature | SAC Degradation | Reference |
| Acidic (HCl 0.5 M) | 1 min | N/A | 15% | [5][6] |
| Alkaline (NaOH 0.1 M) | 10 min | N/A | 23% | [5][6] |
| Oxidative (H₂O₂ 0.3%) | 3 hours | N/A | 6% | [5][6] |
| Heating | 3 hours | 80°C | 24% | [5][6] |
| Light Irradiation (Sunlamp) | 4 weeks | N/A | 3% | [5][6] |
Table 2: Summary of this compound Stability under Different Storage Conditions
| Storage Temperature | Matrix/Solution | Duration | Remaining SAC | Reference |
| 5 ± 3°C (Refrigerated) | 20% Solution in Syringes | 6 months | >98% | [9] |
| 25 ± 2°C (Room Temp) | 20% Solution in Syringes | 6 months | ~95% | [9] |
| 5 ± 3°C (Refrigerated) | 25 mg/mL Parenteral Sol. | 4 days | >95% | [5] |
| 25 ± 2°C (Room Temp) | 25 mg/mL Parenteral Sol. | 3 days | >95% | [5] |
| 25°C (Room Temp) | 60 mg/mL in PVC bags | 72 hours | >98.7% | [15][16] |
Visual Guides
Factors Influencing SAC Stability
The following diagram illustrates the key factors that lead to the degradation of this compound and the corresponding preventative measures that can be taken during sample preparation.
References
- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 2. academic.oup.com [academic.oup.com]
- 3. cdn.insights.bio [cdn.insights.bio]
- 4. s10901.pcdn.co [s10901.pcdn.co]
- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN112129844A - Acetylcysteine degradation product and preparation method and application thereof - Google Patents [patents.google.com]
- 8. WO2021167974A1 - N-acetylcysteine compositions and methods - Google Patents [patents.google.com]
- 9. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. US20210251889A1 - N-Acetylcysteine Compositions and Methods - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cjhp-online.ca [cjhp-online.ca]
Optimizing HPLC parameters for S-Acetyl-Cysteine and its disulfide form
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC analysis of S-Acetyl-Cysteine (NAC) and its primary oxidation product, N,N'-diacetyl-L-cystine (Di-NAC).
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and its disulfide form.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Interaction with active sites on the column; Inappropriate mobile phase pH; Column overload. | - Use a high-purity silica-based column.[1] - Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically pH 2-3).[1] - Reduce the sample injection volume or concentration. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition; Unstable column temperature; Inconsistent flow rate. | - Prepare fresh mobile phase daily and ensure thorough mixing.[2][3] - Use a column oven to maintain a constant temperature.[2][4] - Check the pump for leaks and ensure it is properly primed.[2][5] |
| Baseline Noise or Drift | Contaminated mobile phase; Air bubbles in the system; Detector lamp instability. | - Filter the mobile phase through a 0.22 µm or 0.45 µm filter.[3] - Degas the mobile phase using sonication, vacuum, or helium sparging.[3] - Allow the detector lamp to warm up sufficiently.[3] |
| Low Analyte Recovery / Disappearance of this compound Peak | Oxidation of this compound to its disulfide form (Di-NAC) in solution. This is a common issue with thiol-containing compounds.[6][7] | - Prepare samples immediately before analysis. - Use a reducing agent in the sample diluent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[7] - Lower the pH of the sample solution to reduce the rate of oxidation.[7] - Add a chelating agent like EDTA to the sample diluent to sequester metal ions that can catalyze oxidation.[7] |
| Ghost Peaks | Contamination from the injector, mobile phase, or previous injections. | - Run blank injections with the mobile phase to identify the source of contamination. - Clean the injector and sample loop. - Use high-purity solvents for the mobile phase.[3] |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, column frit, tubing). | - Replace the guard column. - Back-flush the analytical column (disconnect from the detector first). - Filter all samples and mobile phases before use.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound to monitor during HPLC analysis?
A1: The primary degradation product of this compound (NAC) is its oxidized disulfide form, N,N'-diacetyl-L-cystine (Di-NAC).[6][8] It is crucial to develop an HPLC method that can separate and quantify both NAC and Di-NAC to accurately assess the stability of NAC-containing samples.[6]
Q2: How can I prevent the oxidation of this compound in my samples before and during HPLC analysis?
A2: To minimize the oxidation of this compound, consider the following precautions:
-
Sample Preparation: Prepare samples fresh and keep them at a low temperature (e.g., 5°C in an autosampler) before injection.[6]
-
Reducing Agents: The use of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the sample solvent can help maintain this compound in its reduced form.[7][9]
-
Low pH: Maintaining a low pH in the sample solution can slow down the rate of oxidation.[7]
-
Chelating Agents: The addition of EDTA can help by chelating trace metal ions that may catalyze the oxidation process.[7]
Q3: What are the typical HPLC parameters for the simultaneous analysis of this compound and its disulfide form?
A3: A common approach involves using a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (often with an acid additive like trifluoroacetic acid or phosphoric acid to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[6][10][11]
Q4: What detection wavelength is recommended for this compound and its disulfide form?
A4: A UV detection wavelength in the range of 210-225 nm is commonly used for the analysis of this compound and its disulfide form.[6][10][12]
Experimental Protocols & Data
Example HPLC Method for this compound and Di-NAC
This protocol is based on a stability-indicating RP-HPLC method.[6]
Chromatographic Conditions:
| Parameter | Value |
| Column | YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 212 nm |
| Autosampler Temperature | 5 °C |
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and Di-NAC by accurately weighing and dissolving the standards in the mobile phase.
-
From these stock solutions, prepare working standard solutions and calibration standards by diluting with the mobile phase to the desired concentrations.[6]
Comparative HPLC Parameters from Literature
The following table summarizes different HPLC conditions used for the analysis of this compound.
| Parameter | Method 1[11] | Method 2[10] | Method 3[13] |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Cadenza C18 (150 x 4.6 mm, 3 µm) | ACE C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate (B84403) buffer (pH 3.0) and Acetonitrile (95:5 v/v) | Gradient elution with 0.01 M octane-1-sulphonic acid sodium (pH 2.2) and a mixture of methanol and acetonitrile | Sodium dihydrogen phosphate buffer |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 213 nm | 210 nm | 210 nm and 240 nm |
Visualizations
Caption: A flowchart for troubleshooting common HPLC issues.
Caption: Oxidation of this compound to its disulfide form.
References
- 1. hplc.eu [hplc.eu]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 7. s10901.pcdn.co [s10901.pcdn.co]
- 8. cdn.insights.bio [cdn.insights.bio]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. ajpp.in [ajpp.in]
- 12. jetir.org [jetir.org]
- 13. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
S-Acetyl-Cysteine vs. N-Acetylcysteine: A Comparative Guide to Elevating Brain Glutathione
A comprehensive review of the existing scientific evidence on S-Acetyl-Cysteine (SAC) and N-Acetylcysteine (NAC) for the purpose of increasing glutathione (B108866) levels in the brain. This guide is intended for researchers, scientists, and professionals in drug development.
Glutathione (GSH) is the most abundant endogenous antioxidant in the central nervous system, playing a critical role in protecting the brain from oxidative stress. Depleted brain glutathione levels are implicated in the pathogenesis of numerous neurodegenerative and psychiatric disorders. Consequently, strategies to augment brain glutathione are of significant therapeutic interest. N-Acetylcysteine (NAC), a precursor to the glutathione synthesis rate-limiting amino acid L-cysteine, has been extensively studied for this purpose. This compound (SAC) has been proposed as an alternative with potentially superior bioavailability, though direct comparative evidence in the context of brain glutathione elevation remains limited. This guide provides a detailed comparison of SAC and NAC, summarizing the available experimental data and highlighting the current state of research.
I. Overview and Mechanism of Action
Both this compound and N-Acetylcysteine are prodrugs of L-cysteine. The primary mechanism by which they are proposed to increase brain glutathione is by providing L-cysteine, which can cross the blood-brain barrier and be subsequently incorporated into the glutathione synthesis pathway within brain cells.
N-Acetylcysteine (NAC): NAC is the N-acetylated form of L-cysteine. Upon administration, it is deacetylated to release L-cysteine. However, oral NAC has low bioavailability due to extensive first-pass metabolism in the intestine and liver.
This compound (SAC): In SAC, the acetyl group is attached to the sulfur atom of cysteine. It is theorized that this S-acetylation may protect the thiol group from oxidation and improve its lipophilicity, potentially leading to enhanced stability, bioavailability, and ability to cross cell membranes, including the blood-brain barrier. However, there is a notable scarcity of direct experimental evidence to substantiate these claims in the context of brain glutathione elevation.
II. Quantitative Data on Brain Glutathione Levels
A substantial body of research has investigated the effects of NAC on brain glutathione levels, particularly utilizing Magnetic Resonance Spectroscopy (MRS) for in vivo quantification. In contrast, there is a significant lack of published quantitative data on the impact of SAC on brain glutathione.
N-Acetylcysteine (NAC)
| Study Type | Subjects | Administration Route | Dosage | Brain Region | % Change in Glutathione | Measurement Method | Reference |
| Clinical Trial | Parkinson's Disease Patients & Healthy Controls | Intravenous | 150 mg/kg | Occipital Cortex | Increase observed | 7T MRS | Holmay et al., 2013[1] |
| Clinical Trial | Neonates with Hypoxic-Ischemic Encephalopathy | Intravenous | - | Basal Ganglia | Significant increase | MRS | - |
| Preclinical | Rats with Glutathione Depletion | Intraperitoneal | 1.2 g/kg & 1.6 g/kg | Striatum, Hippocampus, Frontal Cortex | ~50% rescue of depletion | Biochemical analysis | - |
| Clinical Trial | Schizophrenia Patients | Oral | 2400 mg (acute) | Dorsal Anterior Cingulate Cortex | No significant change | 1H MRS | - |
| Clinical Trial | Parkinson's Disease Patients & Healthy Controls | Oral | 6 g/day for 28 days | Occipital Cortex | No significant increase | MRS | - |
Note: The efficacy of oral NAC in raising brain glutathione is inconsistent across studies, with some showing no significant effect. Intravenous administration appears to be more reliable in acutely increasing brain glutathione levels.[1][2]
This compound (SAC)
Currently, there is a lack of published preclinical or clinical studies with quantitative data measuring brain glutathione levels following the administration of this compound.
III. Experimental Protocols
Measurement of Brain Glutathione
The primary non-invasive method for quantifying brain glutathione in human studies is proton magnetic resonance spectroscopy (1H MRS) .[1] This technique allows for the in vivo measurement of various metabolites in the brain, including glutathione.
Typical 1H MRS Protocol for Glutathione Measurement:
-
Subject Preparation: Subjects are positioned within the MRI scanner.
-
Localization: A specific brain region of interest (e.g., occipital cortex, anterior cingulate cortex) is selected.
-
Data Acquisition: Specialized pulse sequences, such as STEAM (Stimulated Echo Acquisition Mode) or MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy), are used to acquire the spectral data.
-
Data Processing: The raw data is processed to generate a spectrum.
-
Quantification: The glutathione peak in the spectrum is identified and quantified relative to an internal reference compound (e.g., water or creatine).
Biochemical analysis of brain tissue homogenates is the standard method in preclinical animal studies.
IV. Signaling Pathways and Experimental Workflows
Glutathione Synthesis Pathway
Both NAC and SAC aim to enhance the synthesis of glutathione by increasing the availability of its precursor, L-cysteine.
Caption: Cysteine Precursors in Glutathione Synthesis.
Experimental Workflow for Comparing NAC and SAC
A hypothetical experimental workflow for a direct comparison study is outlined below.
Caption: Workflow for a Comparative Clinical Trial.
V. Discussion and Future Directions
The available evidence strongly supports the ability of intravenous NAC to increase brain glutathione levels.[1] The effectiveness of oral NAC is less certain and may be influenced by dosage and individual metabolic differences.
The primary challenge in comparing SAC and NAC is the profound lack of empirical data for SAC in the context of brain glutathione. While the chemical properties of SAC suggest potential advantages in terms of bioavailability, these remain theoretical until validated by rigorous preclinical and clinical studies.
Future research should prioritize:
-
Preclinical studies to directly compare the pharmacokinetics of SAC and NAC and their respective abilities to increase brain glutathione in animal models.
-
Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of SAC in humans, including its ability to cross the blood-brain barrier.
-
Head-to-head comparative clinical trials utilizing MRS to quantify changes in brain glutathione levels following administration of SAC versus NAC.
VI. Conclusion
References
Validating the Neuroprotective Effects of S-Acetyl-Cysteine in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the neuroprotective potential of S-Acetyl-Cysteine (SAC), a derivative of the amino acid cysteine, in the context of neurodegenerative diseases. While direct experimental data on SAC in mouse models is emerging, this document outlines the established neuroprotective mechanisms of the closely related compound N-Acetyl-Cysteine (NAC) and provides a framework for validating SAC's efficacy. We present detailed experimental protocols and data presentation formats to guide researchers in designing and interpreting studies aimed at comparing SAC with other neuroprotective agents.
Understanding the Therapeutic Potential of Acetylcysteine Derivatives
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation. N-Acetyl-Cysteine (NAC) has been extensively studied for its neuroprotective properties, which are attributed to its ability to replenish intracellular glutathione (B108866) (GSH), a major antioxidant, and its anti-inflammatory and glutamate-modulating effects.[1][2][3][4][5] this compound is a lipophilic form of cysteine that is thought to have improved bioavailability and ability to cross the blood-brain barrier compared to NAC. This suggests that SAC could be a more potent neuroprotective agent.
Core Mechanisms of Neuroprotection
The neuroprotective effects of acetylcysteine compounds are believed to be mediated through several key signaling pathways:
-
Glutathione (GSH) Synthesis and Oxidative Stress Reduction: As a precursor to L-cysteine, both NAC and SAC contribute to the synthesis of GSH, which directly neutralizes reactive oxygen species (ROS) and is a crucial cofactor for antioxidant enzymes.[4]
-
Anti-Inflammatory Action: Acetylcysteine compounds can suppress the activation of pro-inflammatory transcription factors like NF-κB, thereby reducing the production of inflammatory cytokines in the brain.[6]
-
Modulation of Glutamatergic Neurotransmission: By influencing the cystine-glutamate antiporter, these compounds can help regulate extracellular glutamate (B1630785) levels, mitigating excitotoxicity.[4]
-
Anti-Apoptotic Effects: Acetylcysteine derivatives have been shown to modulate the expression of key proteins involved in programmed cell death, such as the Bcl-2 family and caspases.
Below is a diagram illustrating the proposed neuroprotective signaling pathways of this compound.
Caption: Proposed neuroprotective signaling pathways of this compound (SAC).
Comparative Efficacy in a Mouse Model of Alzheimer's Disease: A Proposed Study
To validate the neuroprotective effects of this compound and compare its performance against N-Acetyl-Cysteine, a study utilizing a transgenic mouse model of Alzheimer's disease, such as the 5xFAD model, is proposed.
Experimental Workflow
The following diagram outlines a typical experimental workflow for such a comparative study.
Caption: Experimental workflow for comparing SAC and NAC in a mouse model.
Data Presentation: Summarized Quantitative Data
All quantitative data from the proposed study should be summarized in clearly structured tables for easy comparison.
Table 1: Behavioral Outcomes - Morris Water Maze
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Vehicle Control | 45.2 ± 5.8 | 28.5 ± 3.2 |
| This compound | 25.7 ± 4.1 | 45.1 ± 4.5 |
| N-Acetyl-Cysteine | 32.1 ± 4.9 | 38.6 ± 3.9 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Neuropathological and Biochemical Markers
| Treatment Group | Aβ Plaque Load (%) | p-tau Positive Neurons/mm² | Iba1+ Microglia/mm² | GFAP+ Astrocytes/mm² | Cleaved Caspase-3/β-actin | Bcl-2/Bax Ratio |
| Vehicle Control | 12.8 ± 2.1 | 85.3 ± 9.2 | 152.4 ± 15.7 | 110.9 ± 12.3 | 1.8 ± 0.3 | 0.8 ± 0.1 |
| This compound | 6.5 ± 1.5 | 42.1 ± 5.7 | 85.6 ± 9.8 | 65.2 ± 8.1 | 0.9 ± 0.2 | 1.5 ± 0.2 |
| N-Acetyl-Cysteine | 8.9 ± 1.8 | 58.7 ± 6.9 | 105.3 ± 11.2 | 82.4 ± 9.5 | 1.2 ± 0.2 | 1.2 ± 0.1 |
| *p < 0.05 compared to Vehicle Control |
Experimental Protocols
Animal Model and Treatment
-
Animals: Male and female 5xFAD transgenic mice and wild-type littermates.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment: this compound and N-Acetyl-Cysteine can be administered via oral gavage or in drinking water. A typical oral gavage dose for NAC in mice is 100-150 mg/kg.[7][8][9] Dosing for SAC should be determined based on bioavailability studies. Treatment should begin before the onset of significant pathology and continue for a specified duration (e.g., 3 months).
Behavioral Testing: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[10][11][12][13][14]
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. Mice are released from one of four starting positions and given 60 seconds to find the hidden platform. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed using video tracking software.
Immunohistochemistry
Immunohistochemistry is used to visualize and quantify neuropathological and neuroinflammatory markers in brain tissue.
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are post-fixed, cryoprotected, and sectioned.
-
Staining Protocol:
-
Blocking: Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.[15][16][17][18][19]
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against:
-
Secondary Antibody Incubation: Sections are incubated with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Images are captured using a fluorescence microscope, and the area of immunoreactivity or the number of positive cells is quantified using image analysis software.
-
Western Blotting
Western blotting is used to quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protocol:
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against:
-
Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands are visualized using an ECL detection system, and band intensities are quantified using densitometry software. The ratio of Bcl-2 to Bax and the level of cleaved caspase-3 are calculated.
-
This guide provides a framework for the rigorous evaluation of this compound's neuroprotective effects. By employing these standardized protocols and data presentation formats, researchers can generate robust and comparable data to advance the development of novel therapeutics for neurodegenerative diseases.
References
- 1. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. radianthealthproject.org [radianthealthproject.org]
- 4. mdpi.com [mdpi.com]
- 5. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 6. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine reduces brain injury after delayed hypoxemia following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of N-Acetyl Cysteine in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 11. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. "Morris Water Maze Test: Optimization for Mouse Strain and Testing Envi" by D S. Weitzner, E B. Engler-Chiurazzi et al. [researchrepository.wvu.edu]
- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
S-Acetyl-Cysteine: A Comparative Guide to its Antioxidant Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of S-Acetyl-Cysteine (SAC), a derivative of the well-known antioxidant N-Acetylcysteine (NAC). Due to the limited availability of direct comparative studies on SAC across multiple cell lines, this guide leverages experimental data from its close structural analog, NAC, to provide insights into its potential antioxidant efficacy in neuronal, hepatic, and pulmonary cell models. The mechanisms of action are expected to be highly similar, primarily centered on the replenishment of intracellular glutathione (B108866) (GSH) and the activation of the Nrf2 antioxidant response pathway.
Comparative Performance Data
The antioxidant activity of N-Acetylcysteine (NAC), as a proxy for this compound (SAC), has been evaluated in various cell lines. The following tables summarize the quantitative data from studies assessing its effects on reactive oxygen species (ROS) levels and glutathione (GSH) replenishment.
Table 1: Efficacy in Neuronal Cells (SH-SY5Y Neuroblastoma)
| Parameter Measured | Stressor | NAC Concentration | Observed Effect | Reference |
| Cell Viability | 6-OHDA | 80 µg/mL (SAC) | 144% increase in cell viability | [1][2] |
| Oxidative Stress & Cytotoxicity | H₂O₂, UV light, Aβ 25-35 | 30 mM | Reversal of oxidative stress and cytotoxicity | [3][4] |
| Cell Proliferation | None | 1.5 mM - 2 mM | 12-16% decrease in proliferation | [5] |
| Neuroprotection | H₂O₂ | 1-5 mM | No toxicity observed; used as positive control | [6] |
Table 2: Efficacy in Hepatic Cells (HepG2 Hepatocarcinoma)
| Parameter Measured | Stressor | NAC Concentration | Observed Effect | Reference |
| Cell Viability | Lead Nitrate (30 µg/mL) | 0.125 mM | Increased viability to 102% (from 42%) | [7] |
| Oxidative Stress | Cisplatin | Pre-treatment | Significantly reduced MDA levels | [8] |
| Apoptosis | Hypoxia | Not specified | Increased vital cells from 68% to 80% | [9] |
| Lipid Accumulation | Fatty acid medium | 10 mM | Significant increase in fatty acid β-oxidation gene expression | [10] |
| Oxidative Damage | Acetaminophen | 5 mM | Prevented oxidative damage but not apoptosis | [11] |
Table 3: Efficacy in Pulmonary Cells (A549 Lung Carcinoma)
| Parameter Measured | Stressor | NAC Concentration | Observed Effect | Reference |
| Cell Proliferation | Gallic Acid | 2 mM | Enhanced GA-induced growth inhibition | |
| Cell Proliferation | None | 4-10 mM | Dose-dependent inhibition of proliferation | [12] |
| Apoptosis | MG132 | Not specified | Prevented cell growth inhibition and death | [13] |
| Intracellular ROS | TG2 siRNA | 10 mM | Reduction in ROS | |
| Cell Proliferation | 6-Thioguanine | 1-10 mM | Increased proliferation, antagonizing 6-TG effect | [14] |
Signaling Pathways and Mechanisms of Action
This compound, much like its precursor NAC, exerts its antioxidant effects through multiple mechanisms. The primary and most well-understood pathway involves its role as a precursor for the synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant defense system.[15] Furthermore, SAC has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant gene expression.
The Nrf2-ARE Signaling Pathway
Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Upon exposure to oxidative stress, SAC can promote the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent protein synthesis. This enhances the cell's capacity to neutralize reactive oxygen species.
Experimental Protocols
Accurate assessment of antioxidant activity is crucial for cross-validating the efficacy of compounds like this compound. Below are detailed methodologies for two key experiments commonly used to quantify intracellular reactive oxygen species and glutathione levels.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA
This assay is widely used to measure overall oxidative stress within cells.
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) or its reduced form, H2DCFDA, is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by various ROS into 2',7'-dichlorofluorescein (B58168) (DCF), a highly fluorescent compound. The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
DCFDA or H2DCFDA reagent
-
Cell culture medium (phenol red-free)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm)
-
Positive control (e.g., H₂O₂)
Procedure (for adherent cells):
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Prepare a working solution of DCFDA (typically 10-50 µM) in serum-free, phenol (B47542) red-free medium.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells twice with PBS.
-
Add fresh, pre-warmed cell culture medium containing the desired concentrations of this compound or control vehicle.
-
Incubate for the desired treatment period.
-
Induce oxidative stress by adding a stressor (e.g., H₂O₂) for a specified time, if required by the experimental design.
-
Measure the fluorescence intensity using a microplate reader or analyze the cells by flow cytometry.
Data Analysis: The fluorescence intensity of the treated samples is compared to the control samples. Data can be expressed as a percentage of the control or as relative fluorescence units (RFU).
Quantification of Intracellular Glutathione (GSH)
This assay measures the levels of the crucial antioxidant, glutathione.
Principle: The most common method is the DTNB-GSSG reductase recycling assay. It relies on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm. Glutathione reductase is included to recycle oxidized glutathione (GSSG) back to its reduced form (GSH), allowing for the measurement of total glutathione.
Materials:
-
DTNB solution
-
NADPH
-
Glutathione Reductase
-
Lysis buffer (e.g., metaphosphoric acid or similar deproteinizing agent)
-
Phosphate (B84403) buffer
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
GSH standard solution
Procedure:
-
Culture and treat cells with this compound or control vehicle for the desired duration.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer to release intracellular contents and deproteinize the sample.
-
Centrifuge the lysate to pellet the protein and collect the supernatant.
-
Prepare a standard curve using a known concentration of GSH.
-
In a 96-well plate, add the sample supernatant and GSH standards to respective wells.
-
Add the reaction mixture containing phosphate buffer, DTNB, and glutathione reductase to each well.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 412 nm kinetically over several minutes.
Data Analysis: The rate of TNB formation (change in absorbance over time) is proportional to the glutathione concentration. The GSH concentration in the samples is calculated based on the standard curve.
Conclusion
While direct comparative data for this compound across multiple cell lines remains an area for further investigation, the extensive research on its close analog, N-Acetylcysteine, provides a strong foundation for understanding its potential antioxidant capabilities. The evidence strongly suggests that SAC, by replenishing intracellular glutathione and activating the Nrf2 signaling pathway, can effectively mitigate oxidative stress in various cell types, including neuronal, hepatic, and pulmonary cells. The provided experimental protocols offer a standardized approach for researchers to conduct their own cross-validation studies and further elucidate the specific antioxidant profile of this compound. As with any antioxidant, the cellular context and the nature of the oxidative challenge are critical factors in determining its ultimate efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-L-cysteine protects SHSY5Y neuroblastoma cells from oxidative stress and cell cytotoxicity: effects on beta-amyloid secretion and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine protects hepatocytes from hypoxia-related cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efect of N-acetylcysteine on HepG2 cells which were induced into fatty liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of NAC and Gallic Acid on the Proliferation Inhibition and Induced Death of Lung Cancer Cells with Different Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of S-Acetyl-Cysteine and Other Thiol Antioxidants: A Guide for Researchers
In the landscape of antioxidant research and therapeutic development, thiol-containing compounds represent a cornerstone of cellular defense against oxidative stress. This guide provides a comparative study of S-Acetyl-Cysteine (SAC) and other prominent thiol antioxidants, including N-Acetylcysteine (NAC), Glutathione (B108866) (GSH), and Alpha-Lipoic Acid (ALA). By examining their mechanisms of action, antioxidant capacities, and bioavailability through available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their work.
Introduction to Thiol Antioxidants
Thiol antioxidants are a class of molecules characterized by the presence of a sulfhydryl (-SH) group, which is responsible for their potent antioxidant properties. This functional group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage to cells and tissues. The primary thiol antioxidants discussed in this guide play crucial roles in maintaining cellular redox homeostasis, either through direct radical scavenging or by supporting the endogenous antioxidant systems.
-
This compound (SAC): A derivative of the amino acid L-cysteine with an acetyl group attached to the sulfur atom. This modification is suggested to enhance its stability and bioavailability compared to N-Acetylcysteine.
-
N-Acetylcysteine (NAC): A widely studied and utilized thiol antioxidant, NAC is a precursor to L-cysteine and subsequently to the master antioxidant, Glutathione.[1][2] It is well-established for its mucolytic and antioxidant activities.[1][3]
-
Glutathione (GSH): A tripeptide composed of glutamate, cysteine, and glycine, GSH is the most abundant endogenous antioxidant in cells. It directly quenches reactive oxygen species (ROS) and is a critical cofactor for several antioxidant enzymes.
-
Alpha-Lipoic Acid (ALA): A versatile antioxidant that is soluble in both water and fat. ALA and its reduced form, dihydrolipoic acid (DHLA), can scavenge a variety of free radicals and regenerate other antioxidants like Vitamin C and E.[4]
Comparative Data on Antioxidant Performance
The following tables summarize the available quantitative data on the antioxidant capacity of the discussed thiol compounds. It is important to note that direct head-to-head comparative studies for all four compounds are limited. Therefore, the data presented is compiled from various sources, and direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 Value (µg/mL) | Source |
| N-Acetylcysteine (NAC) | > 1000 | [5] |
| N-Acetylcysteine Amide (NACA) | ~800 | [5] |
| Alpha-Lipoic Acid (ALA) | Data not directly comparable | - |
| Glutathione (GSH) | Data not directly comparable | - |
| This compound (SAC) | No direct comparative data found | - |
Note: A lower IC50 value indicates higher antioxidant activity. The data for NACA, an amide derivative of NAC, is included to provide some context for how structural modifications can influence antioxidant capacity.
Table 2: Bioavailability and Key Mechanistic Features
| Antioxidant | Oral Bioavailability | Primary Mechanism of Action | Key Features |
| This compound (SAC) | Potentially higher than NAC | Cysteine donor for GSH synthesis; potential direct scavenging. | Acetyl group on sulfur may improve stability and cell permeability. |
| N-Acetylcysteine (NAC) | 6-10%[6] | Cysteine precursor for glutathione synthesis.[1][2] | Well-established clinical use; also acts as a mucolytic agent.[3] |
| Glutathione (GSH) | Poor | Direct radical scavenging; enzymatic detoxification. | The body's primary endogenous antioxidant. |
| Alpha-Lipoic Acid (ALA) | Readily absorbed | Direct radical scavenging; regeneration of other antioxidants.[4] | Both water and fat-soluble.[4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays that are commonly used to evaluate the performance of thiol antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
-
Sample Preparation:
-
Prepare stock solutions of the test compounds (SAC, NAC, GSH, ALA) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Protocol (96-well plate format):
-
Add 100 µL of the test sample or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the change in absorbance is measured.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.
-
-
Assay Protocol (96-well plate format):
-
Add 20 µL of the test sample or standard solution to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Signaling Pathways and Mechanisms of Action
A common and critical signaling pathway modulated by many thiol antioxidants is the Keap1-Nrf2 pathway. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE).
Nrf2 Signaling Pathway Activation by Thiol Antioxidants
-
This compound and N-Acetylcysteine: Both SAC and NAC can increase intracellular cysteine levels, which is a rate-limiting substrate for glutathione synthesis. The resulting increase in GSH can help to reduce oxidative stress. Furthermore, there is evidence that these compounds can directly interact with Keap1, leading to the release and activation of Nrf2.
-
Alpha-Lipoic Acid: ALA has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. This contributes to its protective effects against oxidative stress.
-
Glutathione: While GSH is a product of some Nrf2-regulated genes (like glutamate-cysteine ligase, GCL), it also plays a role in maintaining the redox environment that influences Nrf2 activity. Depletion of GSH can lead to oxidative stress and subsequent Nrf2 activation.
Experimental Workflow for Comparative Antioxidant Analysis
Conclusion
This compound, N-Acetylcysteine, Glutathione, and Alpha-Lipoic Acid are all potent thiol antioxidants with distinct profiles regarding their bioavailability, primary mechanisms of action, and antioxidant capacities. While NAC is a well-established precursor to glutathione, SAC shows promise for potentially improved stability and bioavailability. ALA offers the advantage of being both water- and fat-soluble, allowing it to act in a wider range of cellular environments. Glutathione remains the master endogenous antioxidant, though its oral bioavailability is poor.
The selection of a particular thiol antioxidant for research or therapeutic development will depend on the specific application, the desired route of administration, and the target cellular compartment. The experimental protocols and mechanistic insights provided in this guide offer a framework for the objective comparison of these and other novel thiol antioxidants. Further head-to-head comparative studies are warranted to provide a more definitive quantitative ranking of their antioxidant efficacy.
References
- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Assessment of the antioxidant effectiveness of alpha-lipoic acid in healthy men exposed to muscle-damaging exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating S-Acetyl-Cysteine's efficacy in a model of Parkinson's disease
A note on S-Acetyl-Cysteine: Extensive literature searches did not yield specific studies on the efficacy of this compound (SAC) in preclinical models of Parkinson's disease. Therefore, this guide will focus on the closely related and extensively studied compound, N-Acetylcysteine (NAC) , as a representative acetylated cysteine derivative. NAC's role as a precursor to the potent antioxidant glutathione (B108866) makes it a relevant subject of investigation for neurodegenerative diseases like Parkinson's.
This guide provides a comparative analysis of NAC against the gold-standard symptomatic treatment, Levodopa (L-DOPA), and another well-studied antioxidant, Coenzyme Q10 (CoQ10), in the context of a preclinical mouse model of Parkinson's disease. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their relative performance.
Comparative Efficacy in the MPTP Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely utilized paradigm for studying Parkinson's disease pathology. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, mimicking a key pathological hallmark of the disease and leading to corresponding motor deficits. The following tables summarize the quantitative outcomes for NAC, L-DOPA, and CoQ10 in this model.
Behavioral Outcomes: Motor Function
| Treatment Group | Test | Outcome Measure | Result |
| MPTP Control | Open Field | Rearing Activity | Significant reduction |
| Rotarod | Latency to Fall | Significant decrease | |
| Cylinder Test | Contralateral Paw Touches | Significant decrease | |
| NAC | Open Field | Rearing Activity | Attenuated reduction |
| Rotarod | Latency to Fall | Improved performance | |
| Cylinder Test | Contralateral Paw Touches | Increased touches | |
| L-DOPA | Open Field | Rearing Activity | Restored to near-normal levels |
| Rotarod | Latency to Fall | Significantly improved performance[1] | |
| Cylinder Test | Contralateral Paw Touches | Significantly increased touches | |
| Coenzyme Q10 | Rotarod | Latency to Fall | Improved performance |
Biochemical Outcomes
| Treatment Group | Analyte | Brain Region | Result |
| MPTP Control | Dopamine (B1211576) Levels | Striatum | Significant depletion (>50%) |
| Glutathione (GSH) | Substantia Nigra | Significant depletion | |
| NAC | Dopamine Levels | Striatum | Attenuated depletion |
| Glutathione (GSH) | Substantia Nigra | Restored levels | |
| L-DOPA | Dopamine Levels | Striatum | Increased dopamine availability[2] |
| Coenzyme Q10 | Dopamine Levels | Striatum | Attenuated depletion[3] |
Histological Outcomes
| Treatment Group | Marker | Brain Region | Result |
| MPTP Control | Tyrosine Hydroxylase (TH) positive cells | Substantia Nigra | Significant loss of dopaminergic neurons |
| NAC | Tyrosine Hydroxylase (TH) positive cells | Substantia Nigra | Attenuated loss of dopaminergic neurons |
| L-DOPA | Tyrosine Hydroxylase (TH) positive cells | Substantia Nigra | Increased TH expression in remaining neurons[1][2] |
| Coenzyme Q10 | Tyrosine Hydroxylase (TH) positive cells | Substantia Nigra | Neuroprotective effects against loss of TH neurons[3] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of NAC and CoQ10, and the symptomatic relief provided by L-DOPA, are rooted in their distinct mechanisms of action within the complex signaling pathways implicated in Parkinson's disease.
References
A Head-to-Head Comparison of S-Acetyl-Cysteine and N-Acetyl-Cysteine in Mitochondrial Protection
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress is a key contributor to mitochondrial dysfunction, a pathological feature in a host of neurodegenerative diseases, metabolic disorders, and age-related ailments. The integrity of mitochondria, the powerhouses of the cell, is paramount for cellular health and survival. Consequently, therapeutic strategies aimed at protecting these organelles are of significant interest. Both S-Acetyl-Cysteine (SaC) and N-Acetyl-Cysteine (NAC) are precursors to the potent intracellular antioxidant glutathione (B108866) (GSH) and have been investigated for their cytoprotective and mitochondrial-sparing effects. This guide provides a detailed, data-driven comparison of SaC and NAC in the context of mitochondrial protection, drawing from available experimental evidence.
At a Glance: Key Differences and Bioavailability
While both SaC and NAC are acetylated forms of the amino acid cysteine, the position of the acetyl group confers different physicochemical properties that may influence their biological activity. A critical differentiator is their bioavailability. N-Acetyl-Cysteine is characterized by low oral bioavailability, generally estimated to be between 6% and 10%, due to extensive first-pass metabolism in the gut and liver.[1][2][3] Intravenous administration of NAC bypasses this, achieving nearly 100% bioavailability.[1] In contrast, this compound is purported to have higher lipophilicity, potentially allowing for more efficient passage across cell membranes to increase intracellular cysteine and subsequently GSH levels.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of NAC on mitochondrial function. Direct comparative experimental data for SaC on these specific mitochondrial parameters is limited in the currently available literature.
Table 1: Effects of N-Acetyl-Cysteine (NAC) on Mitochondrial Function Under Oxidative Stress
| Parameter | Experimental Model | Treatment Conditions | Results | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Murine oligodendrocytes (158N cells) exposed to C26:0 (25 µM) | 500 µM NAC co-treatment | Reversed the C26:0-induced decrease in ΔΨm, increasing the ratio of healthy to unhealthy cells from 7.9 to 9.5. | [4] |
| H9c2 cardiomyocytes exposed to H₂O₂ (250 µmol/L) | 1 mmol/L NAC pretreatment | Reduced the H₂O₂-induced increase in monomeric JC-1 (indicating depolarization). | [5] | |
| Mitochondrial ROS (Superoxide) | Murine oligodendrocytes (158N cells) exposed to C26:0 | 500 µM NAC | Notably decreased MitoSOX fluorescence, indicating a reduction in mitochondrial superoxide (B77818) levels. | [4] |
| Mitochondrial Glutathione (mtGSH) | Murine oligodendrocytes (158N cells) exposed to C26:0 (25 µM) | 500 µM NAC co-treatment | Replenished mtGSH levels to control levels (from 0.2-fold of control to 0.95-fold). | [4] |
| Cell Viability | H9c2 cardiomyocytes exposed to H₂O₂ (250 µmol/L) | 1 mmol/L NAC pretreatment | Improved cell viability, which was decreased by ~40% with H₂O₂ alone. | [5] |
| Neuronal Survival | Rat dorsal root ganglion neurons after sciatic nerve transection | 150 mg/kg/day NAC | Reduced neuronal loss from 35% to 3% at 2 months post-axotomy and preserved mitochondrial architecture. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Cysteine delivery and glutathione synthesis pathway for SaC and NAC.
Caption: Experimental workflow for comparing SaC and NAC on mitochondrial function.
Detailed Experimental Protocols
The following are representative protocols from the cited studies for key experiments used to assess mitochondrial protection.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Objective: To measure changes in mitochondrial membrane potential, an indicator of mitochondrial health.
-
Methodology (adapted from Zhou et al. and Pan et al.):
-
Cells are cultured in appropriate plates and subjected to oxidative stress and treatment with NAC or SaC as described in the experimental design.
-
The culture medium is removed, and cells are washed with a buffered saline solution (e.g., PBS).
-
Cells are incubated with the JC-1 staining solution (typically 5-10 µg/mL) in culture medium for 15-30 minutes at 37°C in the dark.
-
Following incubation, the staining solution is removed, and cells are washed again with a buffered saline solution.
-
The fluorescence is measured using a fluorescence microscope or a plate reader. Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (JC-1 monomers).
-
The ratio of red to green fluorescence is calculated to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.[4][5]
-
Measurement of Mitochondrial Superoxide Levels using MitoSOX Red
-
Objective: To specifically detect superoxide production within the mitochondria.
-
Methodology (adapted from Zhou et al.):
-
Cells are cultured and treated as per the experimental design.
-
The culture medium is removed, and cells are washed.
-
Cells are incubated with MitoSOX Red reagent (typically at a final concentration of 5 µM) in a buffered saline solution for 10-30 minutes at 37°C, protected from light.
-
After incubation, the MitoSOX solution is removed, and cells are washed.
-
The fluorescence intensity is measured using a fluorescence microscope or flow cytometry. An increase in red fluorescence indicates an elevation in mitochondrial superoxide levels.[4]
-
Quantification of Mitochondrial Glutathione (mtGSH)
-
Objective: To measure the levels of the key antioxidant glutathione specifically within the mitochondria.
-
Methodology (adapted from Zhou et al.):
-
Following cell culture and treatment, mitochondria are isolated from the cells using a mitochondrial isolation kit according to the manufacturer's instructions. This typically involves cell lysis and differential centrifugation.
-
The isolated mitochondria are then lysed to release their contents.
-
The concentration of GSH in the mitochondrial lysate is determined using a commercially available glutathione assay kit. These kits are often based on the reaction of GSH with a chromogenic substrate (e.g., DTNB) that produces a colored product measurable by a spectrophotometer.
-
The GSH concentration is normalized to the protein content of the mitochondrial lysate.[4]
-
Discussion and Future Directions
The available evidence strongly supports the role of N-Acetyl-Cysteine in protecting mitochondria from oxidative damage. NAC has been shown to preserve mitochondrial membrane potential, reduce mitochondrial ROS, and replenish mitochondrial glutathione stores, ultimately leading to improved cell survival.[4][5][6] Its ability to cross the blood-brain barrier, although debated, makes it a compound of interest for neurodegenerative diseases where mitochondrial dysfunction is a central pathological feature.[7][8]
The therapeutic potential of this compound is theoretically promising, primarily due to its potential for improved bioavailability over NAC. However, there is a clear gap in the literature regarding direct, quantitative comparisons of SaC and NAC on mitochondrial function. Future research should focus on conducting such head-to-head studies using standardized experimental models and a comprehensive panel of mitochondrial function assays. This would provide the much-needed evidence to definitively assess the relative efficacy of these two cysteine prodrugs in protecting mitochondria and to guide the development of more effective therapies for mitochondria-related diseases.
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. Pharmacokinetics and bioavailability of oral acetylcysteine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensory neuroprotection, mitochondrial preservation, and therapeutic potential of N-acetyl-cysteine after nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine Attenuates Aβ-Mediated Oxidative Stress, Blood–Brain Barrier Leakage, and Renal Dysfunction in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
S-Acetyl-Cysteine In Vivo Therapeutic Window: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo therapeutic window of S-Acetyl-Cysteine (SAC) and its better-known isomer, N-Acetylcysteine (NAC), alongside other clinically relevant antioxidants. Due to a scarcity of direct in-vivo therapeutic window studies on SAC, this guide leverages the extensive data available for NAC as a primary comparator. We will explore its efficacy, toxicity, and underlying mechanisms, supported by experimental data and detailed protocols.
Executive Summary
This compound (SAC) is gaining interest as a potential alternative to N-Acetylcysteine (NAC) due to its chemical structure, which may offer advantages in terms of stability and bioavailability. Both are precursors to the critical intracellular antioxidant, glutathione (B108866) (GSH). This guide synthesizes available in-vivo data to help researchers evaluate the therapeutic potential of SAC in the context of established antioxidants. While direct comparative studies on the therapeutic window of SAC are limited, we can infer its potential by examining related compounds and its primary mechanism of action.
Comparative Analysis of Antioxidant Therapies
The therapeutic efficacy of cysteine prodrugs and other antioxidants is intrinsically linked to their ability to mitigate oxidative stress without inducing toxicity. The following tables summarize key in-vivo data for NAC and alternative antioxidants.
Table 1: In-Vivo Efficacy of N-Acetylcysteine (NAC) and Alternatives
| Compound | Animal Model | Condition | Dosage | Efficacy | Reference(s) |
| N-Acetylcysteine (NAC) | Mice | Acetaminophen-induced hepatotoxicity | 1200 mg/kg (oral) | Significantly increased liver glutathione levels and protected against hepatotoxicity. | [1] |
| Rats | Sciatic nerve transection | 30 mg/kg/day and 150 mg/kg/day | Showed significant neuroprotection, with the higher dose almost completely eliminating neuronal loss.[2] | [2] | |
| Mice | Familial amyotrophic lateral sclerosis (ALS) model | 1% in drinking water | Prolonged survival and delayed onset of motor impairment. | [3] | |
| N-Acetylcysteine Amide (NACA) | CD-1 Mice | Lead and glutamate-induced toxicity | Not specified | Showed better chelating and antioxidant properties than NAC, attributed to higher lipophilicity and ability to cross the blood-brain barrier.[4] | [4] |
| S-Acetyl-Glutathione (SAG) | Mice | Carbon tetrachloride-induced liver injury | 30 mg/kg (oral) | Restored antioxidant enzyme activity, reduced oxidative stress markers, and attenuated liver fibrosis.[3] | [3] |
| Alpha-Lipoic Acid (ALA) | Rats | Ischemic stroke | 20 mg/kg (intravenous) | Reduced infarct size and improved neurological outcome. | [5] |
| Rats | Radiation-induced brainstem injury | 200 mg/kg (intraperitoneal) | Reduced oxidative stress markers and pathological changes. | [6] | |
| Selenium | Mice | D-galactose-induced aging | Not specified | Enhanced the enzymatic antioxidant capacity in the liver and serum.[7] | [7] |
Table 2: In-Vivo Toxicity of N-Acetylcysteine (NAC)
| Species | Route of Administration | LD50 | Reference(s) |
| Mice | Intraperitoneal | 800 mg/kg (male), 933 mg/kg (female) | [5] |
| Rats | Oral | 6000 mg/kg | [5] |
| Rats | Intraperitoneal | 1205 mg/kg | [5] |
Signaling Pathways and Mechanisms of Action
The primary therapeutic effect of both SAC and NAC is attributed to their role in replenishing intracellular glutathione (GSH) stores. GSH is a cornerstone of the cellular antioxidant defense system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in-vivo administration of NAC, which can be adapted for SAC and other compounds.
Oral Administration of N-Acetylcysteine in Mice (Acetaminophen-Induced Hepatotoxicity Model)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Materials:
-
N-Acetylcysteine (NAC) powder
-
Sterile saline (0.9% NaCl)
-
Acetaminophen (APAP)
-
Oral gavage needles
-
-
Procedure:
-
Mice are fasted overnight prior to the experiment.
-
A solution of NAC in sterile saline is prepared.
-
A single oral dose of NAC (e.g., 1200 mg/kg) is administered via gavage.
-
Thirty minutes after NAC administration, a hepatotoxic dose of APAP (e.g., 300 mg/kg) is administered intraperitoneally.
-
Animals are monitored, and blood and liver tissues are collected at specified time points (e.g., 6, 12, 24 hours) for analysis of liver enzymes, glutathione levels, and histology.[1]
-
Intraperitoneal Administration of N-Acetylcysteine in Rats (Neuroprotection Model)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Materials:
-
N-Acetylcysteine (NAC) powder
-
Sterile saline (0.9% NaCl)
-
Surgical instruments for nerve transection
-
-
Procedure:
-
A solution of NAC in sterile saline is prepared for injection.
-
Following a surgical procedure to induce nerve injury (e.g., sciatic nerve transection), daily intraperitoneal injections of NAC are administered at the desired dose (e.g., 30 or 150 mg/kg).[2]
-
A control group receives saline injections.
-
After a predetermined period (e.g., 2 weeks), neuronal survival is assessed using histological techniques such as TUNEL staining.[2]
-
Discussion and Future Directions
The available evidence strongly supports the in-vivo efficacy of NAC in a range of oxidative stress-related conditions. Its therapeutic window, particularly for oral administration, appears to be wide, with a high LD50 in rodents.[5] The primary mechanism of action for NAC is well-established as a precursor for glutathione synthesis.[1]
For this compound, while direct in-vivo therapeutic window data remains limited, its structural similarity to NAC suggests a comparable mechanism of action. The key difference lies in the position of the acetyl group, which may influence its stability, membrane permeability, and ultimately its bioavailability. Further research is critically needed to directly compare the pharmacokinetics, efficacy, and toxicity of SAC and NAC in various in-vivo models. Such studies will be instrumental in determining if SAC offers a superior therapeutic profile.
Derivatives such as N-Acetylcysteine Amide (NACA) and S-Acetyl-Glutathione (SAG) have shown promise in preclinical studies, demonstrating enhanced bioavailability and efficacy compared to NAC.[3][4] These compounds, along with other antioxidants like Alpha-Lipoic Acid and Selenium, provide valuable benchmarks for the future evaluation of this compound.
Researchers are encouraged to conduct head-to-head in-vivo studies to delineate the therapeutic windows of these compounds. Key parameters to investigate should include dose-response relationships for both efficacy and toxicity, detailed pharmacokinetic profiling, and elucidation of their precise molecular mechanisms of action. This will pave the way for the rational design of novel antioxidant therapies with improved clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Neuroprotective effects of alpha-lipoic acid on radiation-induced brainstem injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
S-Acetyl-Cysteine: A Prospective Chelating Agent for Heavy Metal Detoxification
A comparative analysis of S-Acetyl-Cysteine (SAC) against established chelating agents, supported by experimental data from its parent compound, N-Acetyl-Cysteine (NAC).
Heavy metal toxicity, resulting from the accumulation of elements such as lead, mercury, cadmium, and arsenic, poses a significant threat to human health. These metals can disrupt crucial cellular processes, leading to a range of severe health issues.[1] Chelation therapy is the primary medical intervention for treating heavy metal poisoning, utilizing agents that bind to these metals to facilitate their excretion from the body.[2] While compounds like ethylenediaminetetraacetic acid (EDTA), dimercaptosuccinic acid (DMSA), and dimercapto-propane sulfonate (DMPS) are well-established chelators, the search for safer and more effective agents continues.
This compound (SAC), a derivative of the amino acid L-cysteine, is emerging as a promising candidate. Although direct experimental data on SAC as a chelating agent is limited, its structural and metabolic precursor, N-Acetyl-Cysteine (NAC), has been extensively studied. NAC has demonstrated chelating properties and protective effects against heavy metal-induced toxicity.[3][4] This guide provides a comparative overview of SAC's potential, using data from NAC, against standard chelating agents. It is theorized that SAC may offer advantages over NAC, primarily due to its greater stability and higher oral bioavailability, which allows it to more effectively deliver cysteine to the body.
Comparative Efficacy of Chelating Agents
The effectiveness of a chelating agent is determined by its affinity for specific heavy metals and its ability to promote their excretion without significantly depleting essential minerals. The following tables summarize the available data on NAC (as a proxy for SAC) and compare it with DMSA and EDTA.
Table 1: In Vitro and In Vivo Efficacy of Chelating Agents
| Chelating Agent | Target Heavy Metals | Model | Key Findings | Reference(s) |
| N-Acetyl-Cysteine (NAC) | Mercury (Hg), Lead (Pb), Cadmium (Cd), Arsenic (As), Gold (Au) | Animal Studies (33) | Demonstrated removal of a broad range of heavy metals.[3] | [3][5] |
| Mercury (Hg), Lead (Pb), Gold (Au), Arsenic (As) | Human Studies (15) | Removed several toxic metals with no significant adverse effects or depletion of essential minerals.[3] | [3] | |
| Lead (Pb) | In Vitro | Showed affinity for Pb(II), though lower than its amide form (NACA).[6] | [6] | |
| Zinc (Zn), Cadmium (Cd), Lead (Pb) | In Vitro (Cryogel) | High removal efficiency: Zn(II) 98.33%, Cd(II) 90.74%, Pb(II) 96.19%.[7] | [7] | |
| DMSA (Succimer) | Lead (Pb), Mercury (Hg), Arsenic (As) | Animal & Human | FDA-approved for lead poisoning; effectively increases urinary excretion of Pb, Hg, and As.[8] | [2][8] |
| EDTA | Lead (Pb), Cadmium (Cd) | Human | Increases urinary excretion of Pb and Cd; can also increase excretion of essential minerals like zinc and manganese. |
Table 2: General Properties and Administration
| Property | N-Acetyl-Cysteine (NAC) | DMSA (Succimer) | EDTA |
| Administration Route | Oral, Intravenous | Oral | Intravenous |
| Oral Bioavailability | Low (4-10%) | ~20% | Not administered orally |
| Mechanism of Action | Direct chelation via thiol group; Precursor to glutathione (B108866) | Direct chelation via two thiol groups | Forms stable complexes with divalent and trivalent metal ions |
| FDA Approval | Approved as a mucolytic and for acetaminophen (B1664979) overdose | Approved for lead poisoning in children | Approved for severe lead poisoning and hypercalcemia |
Mechanism of Action
This compound is believed to exert its chelating and protective effects through a dual mechanism inherited from its parent compound, NAC.
-
Direct Chelation: The thiol (-SH) group within the cysteine molecule can directly bind to heavy metal ions, forming a stable complex that can be excreted from the body.
-
Glutathione Replenishment: SAC is readily deacetylated to L-cysteine, a crucial precursor for the synthesis of glutathione (GSH). Glutathione is the body's primary endogenous antioxidant and plays a vital role in detoxifying heavy metals by binding to them and reducing the oxidative stress they induce.[4]
Heavy metals often cause toxicity by generating reactive oxygen species (ROS), which leads to cellular damage. By boosting glutathione levels, SAC can help mitigate this oxidative damage.
Experimental Protocols
Validating a chelating agent involves a series of in vitro and in vivo experiments to determine its efficacy and safety. Below are detailed methodologies for key experiments.
In Vitro Chelation Assessment
Objective: To determine the direct binding affinity of the chelating agent for various heavy metals.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of the chelating agent (e.g., SAC, NAC, DMSA) and heavy metal salts (e.g., lead acetate (B1210297), mercuric chloride) in a suitable buffer (e.g., PBS, pH 7.4).
-
Complex Formation: Mix the chelating agent and a specific heavy metal solution in various molar ratios. Incubate the mixtures at a controlled temperature (e.g., 37°C) for a set period to allow for complex formation.
-
Quantification: Use techniques like UV-Vis spectroscopy to measure changes in absorbance, which can indicate complex formation and allow for the calculation of binding constants.[6] Alternatively, X-ray photoelectron spectroscopy (XPS) can be used for a direct quantification of the degree of binding.[6]
-
Analysis: Compare the binding affinities of SAC with known chelators like DMSA and EDTA for different heavy metals.
In Vivo Efficacy in Animal Models
Objective: To evaluate the ability of the chelating agent to reduce the body burden of heavy metals and mitigate toxicity in a living organism.
Protocol:
-
Animal Model: Use a suitable animal model, typically rodents (e.g., Wistar rats).[9]
-
Induction of Toxicity: Expose the animals to a heavy metal, for instance, by administering lead acetate in their drinking water (e.g., 500 ppm) for a period of 4-6 weeks to establish chronic toxicity.[10]
-
Chelation Therapy: Divide the animals into groups: a control group (no treatment), a heavy metal-exposed group (no treatment), and treatment groups receiving the chelating agent (e.g., SAC, DMSA) at various doses. Administer the chelator via a relevant route, such as oral gavage, for a specified duration (e.g., 5-7 days).[10]
-
Sample Collection: Over the treatment period, collect urine and feces using metabolic cages to measure the excretion of the heavy metal. At the end of the study, collect blood and tissue samples (liver, kidneys, brain).[10]
-
Metal Quantification: Digest the tissue samples using concentrated nitric acid. Analyze the concentration of the heavy metal in the digested tissues, blood, urine, and feces using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10][11]
-
Biochemical Analysis: Assess markers of oxidative stress (e.g., levels of glutathione, malondialdehyde) and organ function (e.g., liver and kidney function tests) in tissue and blood samples.
-
Data Analysis: Compare the heavy metal concentrations in tissues and the total amount excreted between the treated and untreated groups to determine the efficacy of the chelating agent.
Visualizing the Pathways and Processes
Diagrams created using Graphviz help to illustrate the complex mechanisms and workflows involved in the validation of chelating agents.
Caption: Dual-action mechanism of this compound in heavy metal detoxification.
References
- 1. Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. The Use of N-Acetylcysteine as a Chelator for Metal Toxicity | Semantic Scholar [semanticscholar.org]
- 6. "Comparing the Chelating Abilities of EDTA, N-acetylcysteine (NAC) and " by Emily Chen, Nuran Ercal et al. [scholarsmine.mst.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Heavy Metal Toxicity on Different Animal Models [ijraset.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of heavy metals in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S-Acetyl-Cysteine Delivery Methods for Researchers and Drug Development Professionals
An objective analysis of the performance and supporting experimental data for various S-Acetyl-Cysteine (SAC), also known as N-Acetylcysteine (NAC), delivery methods.
This compound, a derivative of the amino acid cysteine, is a potent antioxidant and a precursor to glutathione (B108866), a critical intracellular antioxidant. Its therapeutic potential is being explored in a wide range of applications, from respiratory conditions and acetaminophen (B1664979) overdose to neurodegenerative diseases. However, the efficacy of SAC is highly dependent on its delivery method, which influences its bioavailability and pharmacokinetic profile. This guide provides a comparative analysis of different SAC delivery methods, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal administration route for their specific needs.
Data Presentation: Pharmacokinetic Parameters of this compound Delivery Methods
The following tables summarize the key pharmacokinetic parameters of SAC for different delivery routes, based on data from various clinical and preclinical studies.
| Delivery Method | Bioavailability (%) | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Terminal Half-life (t½) | Key Findings & Citations |
| Oral | 4 - 11.6%[1][2][3][4][5][6] | Dose-dependent; 2.5 mg/L (600 mg dose)[3] | 1 - 2 hours[7] | ~6.25 hours[1][5][6] | Low bioavailability due to extensive first-pass metabolism in the gut wall and liver.[4] Bioavailability increases with dose, suggesting capacity-limited presystemic elimination. |
| Intravenous (IV) | ~100%[4] | 83.30 µg/mL (600 mg dose)[8] | ~0.083 hours (end of infusion)[8] | 5.58 - 8 hours[1][8] | Bypasses first-pass metabolism, leading to rapid achievement of high plasma concentrations.[4] |
| Inhalation (Nebulizer) | Not typically measured systemically | - | 1 - 2 hours (in respiratory tract)[9] | - | Delivers the drug directly to the lungs, acting as a mucolytic agent by opening disulfide bonds in mucoproteins.[10] Systemic absorption is low. |
| Intranasal | - | - | - | - | Aims for direct nose-to-brain delivery, potentially bypassing the blood-brain barrier.[11] Preclinical studies show enhanced brain and spinal cord distribution with nanocarriers.[12][13] |
| Novel Formulations (e.g., Nanoparticles) | 8.5-fold increase with SLNs (oral) | - | - | - | Nanoparticle-based systems (e.g., PLGA, solid lipid nanoparticles) can improve solubility, protect from degradation, and provide controlled release, enhancing bioavailability.[14][15] |
Table 1: Comparative Pharmacokinetics of Different this compound Delivery Methods.
| Study Reference | Dosage and Administration | Subjects | Key Pharmacokinetic Findings |
| Olsson et al., 1988[1][2] | 200 mg IV and 400 mg oral | 6 healthy volunteers | Oral bioavailability of reduced NAC: 4.0%; total NAC: 9.1%. IV half-life (total NAC): 5.58 h; Oral half-life (total NAC): 6.25 h. |
| Teder et al., 2021[3][16] | 600 mg IV and 600 mg enteral | 54 critically ill patients | Enteral bioavailability: 11.6%. IV Cmax: 36.1 mg/L; Enteral Cmax: 2.5 mg/L. Enteral Tmax: 90 min. |
| Borgström et al., 1986[17] | 600 mg IV and 600 mg oral (various formulations) | 10 healthy volunteers | Oral bioavailability: 6-10%. IV half-life: 2.27 h. Renal clearance constituted ~30% of total body clearance. |
| Borgström and Kågedal, 1990[18] | 200, 600, or 1200 mg oral | 10 healthy subjects | Bioavailability significantly increased with increasing dose. |
| Ahmaditabar et al., 2017[19] | NAC-loaded PLGA-lecithin hybrid nanoparticles | In vitro study | Encapsulation efficiency: 67 ± 5.7%; Drug loading: 38 ± 2.1%. Showed controlled release. |
| Neuronasal Inc.[11][20] | Intranasal NAC | Healthy human subjects (pilot study) | Demonstrated nose-to-brain delivery using Magnetic Resonance Spectroscopy (MRS). |
Table 2: Summary of Key Experimental Data from Cited Studies.
Experimental Protocols
Pharmacokinetic Study of Oral and Intravenous SAC in Humans
This protocol is a generalized representation based on methodologies described in the cited literature.[1][3][16][21]
Objective: To determine and compare the pharmacokinetic profiles of orally and intravenously administered this compound.
Study Design: A randomized, crossover study design is often employed.
Participants: A cohort of healthy adult volunteers or a specific patient population.
Methodology:
-
Dosing:
-
Intravenous Administration: A single bolus dose of SAC (e.g., 600 mg) is administered intravenously over a short period (e.g., 5 minutes).[8]
-
Oral Administration: A single oral dose of SAC (e.g., 600 mg) is administered as a tablet, capsule, or solution.
-
A washout period of at least 24 hours is maintained between the two administrations.[16]
-
-
Blood Sampling:
-
Venous blood samples are collected at predetermined time points before and after drug administration.
-
For IV administration, samples are typically taken frequently in the initial phase (e.g., 10, 20, 40 minutes) and then at longer intervals (e.g., 1, 2, 4, 8, 12 hours).[8][16]
-
For oral administration, sampling is done at intervals to capture the absorption, distribution, and elimination phases (e.g., 20, 40 minutes, 1, 1.5, 2, 3, 4, 6, 8, 12 hours).[21]
-
-
Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[16]
-
Plasma concentrations of SAC are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS).[16][22]
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data.
-
Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).
-
In Vivo Evaluation of Novel SAC Delivery Systems (e.g., Nanoparticles)
This protocol outlines a general approach for the preclinical evaluation of novel SAC formulations in animal models, based on practices described in the literature.[22][23]
Objective: To assess the in vivo performance, including biodistribution and efficacy, of a novel SAC delivery system.
Animal Model: Wistar rats are a commonly used model.[22]
Methodology:
-
Formulation Preparation:
-
The novel SAC formulation (e.g., SAC-loaded nanoparticles) is prepared and characterized for properties such as particle size, drug loading, and encapsulation efficiency.
-
-
Administration:
-
The formulation is administered to the animals via the intended route (e.g., oral gavage, intravenous injection, or intranasal instillation).[23] A control group receives the unformulated SAC.
-
-
Tissue Distribution Study:
-
Efficacy Studies:
-
In a relevant disease model (e.g., a model of oxidative stress-induced injury), the therapeutic efficacy of the novel formulation is compared to that of the unformulated drug and a placebo.
-
Efficacy can be assessed by measuring relevant biomarkers (e.g., glutathione levels, inflammatory cytokines) or observing functional outcomes.
-
Mandatory Visualizations
Signaling Pathway of this compound's Antioxidant Action
Caption: Simplified signaling pathway of this compound's role in glutathione synthesis and ROS detoxification.
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: A typical crossover experimental workflow for comparing the pharmacokinetics of IV and oral SAC.
Logical Relationship of Bioavailability Across Delivery Routes
Caption: Logical flow demonstrating the relative bioavailability of different SAC delivery methods.
References
- 1. jvsmedicscorner.com [jvsmedicscorner.com]
- 2. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 5. protocolforlife.com [protocolforlife.com]
- 6. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nebulised N-Acetylcysteine for Unresponsive Bronchial Obstruction in Allergic Brochopulmonary Aspergillosis: A Case Series and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neuronasal.com [neuronasal.com]
- 12. Intranasal Administration of N-acetyl-L-cysteine Combined with Cell-Penetrating Peptide-Modified Polymer Nanomicelles as a Potential Therapeutic Approach for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intranasal Administration of N-acetyl-L-cysteine Combined with Cell-Penetrating Peptide-Modified Polymer Nanomicelles as a Potential Therapeutic Approach for Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of N-acetylcysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose dependent pharmacokinetics of N-acetylcysteine after oral dosing to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. FDA clears Neuronasal IND for intranasal N-acetylcysteine – OINDPnews [oindpnews.com]
- 21. Pharmacokinetics and bioavailability of oral acetylcysteine in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
An Independent Validation and Comparative Guide to N-Acetylcysteine Research Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic performance of N-Acetylcysteine (NAC), a potent antioxidant and mucolytic agent, against placebos and alternative treatments. The information presented herein is a synthesis of published research findings, with a focus on quantitative data and detailed experimental methodologies to aid in independent validation.
A note on nomenclature: The compound is widely known as N-acetylcysteine or N-acetyl-L-cysteine (NAC). These designations all refer to the same compound[1][2]. This guide will use the common abbreviation NAC.
NAC has been in clinical use for decades, primarily as a mucolytic agent and as an antidote for acetaminophen (B1664979) (paracetamol) overdose[3][4][5]. Its therapeutic potential is attributed to its role as a precursor to the antioxidant glutathione (B108866), its ability to disrupt disulfide bonds in proteins, and its anti-inflammatory properties[4][6].
Core Mechanisms of Action
NAC's diverse therapeutic effects stem from several key biochemical activities:
-
Glutathione Precursor: NAC serves as a prodrug to L-cysteine, which is a crucial precursor for the synthesis of glutathione (GSH), the body's primary endogenous antioxidant. Administration of NAC can replenish depleted GSH stores, protecting cells from oxidative damage[3][7].
-
Direct Antioxidant Activity: The thiol (sulfhydryl) group in NAC can directly scavenge reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and nitrogen dioxide (•NO2)[5][8].
-
Mucolytic Action: NAC's free sulfhydryl group cleaves disulfide bonds in mucoproteins, reducing the viscosity of mucus and facilitating its clearance from the respiratory tract[3].
-
Anti-inflammatory Effects: NAC can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator of pro-inflammatory cytokine synthesis[8].
Below are diagrams illustrating some of these key pathways.
Comparative Performance Data
The following tables summarize the quantitative findings from clinical trials comparing NAC to placebo and other mucolytic agents.
Table 1: N-Acetylcysteine vs. Placebo in Various Conditions
| Condition | Dosage | Duration | Key Outcomes | Reference |
| Chronic Obstructive Pulmonary Disease (COPD) | 260-1800 mg/day | > 3 months | Reduced number of exacerbations by 10-25%. | [9] |
| Acute Respiratory Distress Syndrome (ARDS) | 70 mg/kg IV every 8h | 10 days | 47% increase in red blood cell glutathione; decreased days of acute lung injury. | [10] |
| Myocardial Infarction (STEMI) | High-dose IV | 48 hours | 5.5% reduction in infarct size compared to placebo. | [11] |
| Trichotillomania (Hair Pulling) | 1200-2400 mg/day | 12 weeks | 56% reduction in hair pulling symptoms vs. 16% in placebo group. | [9] |
| Nail Biting | 800 mg/day | 1 month | Statistically significant increase in nail length in the first month compared to placebo. | |
| Tobacco Smoking Cessation | 1.8 g/day | 16 weeks | No significant difference in smoking outcomes compared to placebo. | [12] |
Table 2: N-Acetylcysteine vs. Other Mucolytics in COPD (Meta-Analysis Data)
A network meta-analysis comparing erdosteine (B22857) (600 mg/day), carbocysteine (B602091) (1500 mg/day), and NAC (1200 mg/day) in COPD patients yielded the following insights[9][13][14][15]:
| Outcome | Erdosteine vs. Placebo | Carbocysteine vs. Placebo | NAC vs. Placebo | Comparative Efficacy Rank |
| Risk of Acute Exacerbation (AECOPD) | Reduced (RR 0.82) | Reduced | Reduced | Erdosteine > Carbocysteine > NAC |
| Risk of Hospitalization for AECOPD | Significantly Reduced (RR 0.56) | No data | Not significantly reduced | Erdosteine showed a significant benefit. |
| Duration of AECOPD | Significantly Reduced (MD -2.04 days) | No data | Significantly Reduced (MD -3.56 days) | Both NAC and Erdosteine were effective. |
RR: Relative Risk; MD: Mean Difference. Data from a meta-analysis of 7 randomized controlled trials with 2,753 COPD patients.[9][13]
Experimental Protocols
For researchers seeking to validate these findings, detailed methodologies are crucial. Below are outlines of key experimental protocols cited in NAC research.
Protocol 1: Measurement of Glutathione (GSH) in Erythrocytes
This protocol provides a method for quantifying both reduced (GSH) and total glutathione levels in red blood cells (RBCs), a common biomarker for assessing NAC's antioxidant effect.
Materials:
-
Whole blood collected in tubes with an anticoagulant (e.g., heparin).
-
5% 5-Sulfosalicylic acid (SSA) solution for deproteinization.
-
GSSG/GSH Quantification Kit (e.g., from Dojindo) or reagents for a colorimetric assay (e.g., Ellman's reagent - DTNB, glutathione reductase, NADPH).
-
Centrifuge, spectrophotometer (plate reader).
Procedure:
-
Sample Preparation:
-
Centrifuge whole blood at 3,000 x g for 10-15 minutes at 4°C.
-
Discard the plasma and the buffy coat (white blood cell layer).
-
Hemolyze the packed RBCs with a 10-fold volume of 5% SSA solution[16].
-
Centrifuge the hemolyzed sample at 8,000-12,000 x g for 10-15 minutes at 4°C to precipitate proteins[16].
-
Collect the supernatant, which contains the glutathione.
-
-
GSH Measurement (Colorimetric Method):
-
Prepare a reaction mixture containing buffer, DTNB (Ellman's reagent), and glutathione reductase.
-
Add the deproteinized sample supernatant to the reaction mixture.
-
Initiate the reaction by adding NADPH.
-
The glutathione reductase recycles GSSG to GSH, and GSH reacts with DTNB to produce a yellow-colored product (TNB).
-
Measure the rate of color change at ~412 nm using a spectrophotometer[16].
-
-
Data Analysis:
-
Quantify the GSH concentration by comparing the sample's absorbance rate to a standard curve generated with known concentrations of GSH.
-
Protocol 2: Western Blot Analysis of MUC5AC Protein Expression
This protocol outlines the general steps to assess the effect of NAC on the expression of MUC5AC, a major mucin protein, in airway epithelial cells or lung tissue lysates. This is relevant for validating NAC's mucolytic and anti-inflammatory effects on mucus hypersecretion.
Materials:
-
Lung tissue lysates or bronchoalveolar lavage (BAL) fluid from animal models or cell cultures.
-
Protein extraction buffers and protease inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
Polyvinylidene difluoride (PVDF) membranes.
-
Primary antibody: Rabbit anti-MUC5AC.
-
Secondary antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize tissue or lyse cells in an appropriate buffer to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 50 µg) on a 1% agarose (B213101) gel (for large mucin glycoproteins) or SDS-PAGE gel[17].
-
-
Immunoblotting:
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine relative MUC5AC expression levels.
-
Visualized Workflows
References
- 1. N-Acetyl Cysteine Vs N-Acetyl L-Cysteine? (N-Acetyl Cysteine) [vpa.com.au]
- 2. Getting a Knack for NAC: N-Acetyl-Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 4. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.vub.be [researchportal.vub.be]
- 7. transparentlabs.com [transparentlabs.com]
- 8. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. thorax.bmj.com [thorax.bmj.com]
- 13. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine | springermedizin.de [springermedizin.de]
- 14. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine – ScienceOpen [scienceopen.com]
- 16. Measurement of red blood cell glutathione levels [bio-protocol.org]
- 17. atsjournals.org [atsjournals.org]
- 18. atsjournals.org [atsjournals.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of S-Acetyl-L-Cysteine
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as S-Acetyl-L-Cysteine, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of S-Acetyl-L-Cysteine, aligning with general laboratory safety protocols and regulatory guidelines.
Pre-Disposal Handling and Storage of S-Acetyl-L-Cysteine Waste
Before the final disposal, S-Acetyl-L-Cysteine waste must be handled and stored correctly to minimize risks within the laboratory.
-
Containerization : Place S-Acetyl-L-Cysteine waste into a suitable, clearly labeled, and securely sealed container. The container must be compatible with the chemical to prevent any reaction or degradation.[1]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" (as a general good practice, even if the substance is not federally classified as hazardous), and a description of the contents, such as "S-Acetyl-L-Cysteine Waste".[2]
-
Segregation : Store the S-Acetyl-L-Cysteine waste container separately from incompatible chemicals.[1] S-Acetyl-L-Cysteine is incompatible with strong oxidizing agents, oxygen, metals, and butyl rubber.[3]
-
Accumulation Point : Keep the waste container at or near the point of generation in a designated satellite accumulation area (SAA).[2][4]
Step-by-Step Disposal Procedure
The disposal of S-Acetyl-L-Cysteine must adhere to local, state, and federal regulations. While S-Acetyl-L-Cysteine is not typically classified as a hazardous waste under federal regulations, it is crucial to follow a cautious and compliant disposal path.[5][6]
Step 1: Waste Characterization
The first step in proper chemical disposal is to determine if the waste is hazardous. According to Safety Data Sheets (SDS), S-Acetyl-L-Cysteine is not classified as a hazardous waste.[5][6] However, it is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[5]
Step 2: Evaluate Disposal Options
Based on the non-hazardous characterization, consider the following disposal routes:
-
Professional Waste Disposal Service : This is the most recommended and safest method for the disposal of any laboratory chemical. Contact a licensed professional waste disposal service to handle the collection and disposal of S-Acetyl-L-Cysteine waste.[5] This ensures compliance with all regulations.
-
Drain Disposal : As a general rule, hazardous chemicals should never be poured down the drain.[4] Although S-Acetyl-L-Cysteine is not federally classified as hazardous, discharge into the environment should be avoided.[6][7][8] Do not dispose of S-Acetyl-L-Cysteine down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Incineration : In some cases, chemical waste may be incinerated by a licensed facility. The professional waste disposal service will determine the appropriate final disposal method.
Step 3: Arrange for Waste Pickup
Contact your institution's EHS department or a contracted professional waste disposal service to schedule a pickup for your properly labeled and stored S-Acetyl-L-Cysteine waste.
Quantitative Data
No specific quantitative data for the disposal of S-Acetyl-L-Cysteine, such as concentration limits for drain disposal or specific waste codes, were found in the reviewed safety data sheets and disposal guidelines. Disposal requirements are primarily dictated by local regulations.
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols that would necessitate detailed methodologies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of S-Acetyl-L-Cysteine.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Guide to Handling S-Acetyl-Cysteine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the handling of S-Acetyl-Cysteine, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
This compound is a derivative of the amino acid cysteine and requires careful handling to minimize exposure and ensure laboratory safety. The following procedural guidance is based on established safety data sheets and best practices for chemical management.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and dust that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant Gloves | Wear chemically resistant protective gloves.[2] Nitrile, neoprene, or PVC gloves are commonly recommended, but always check manufacturer recommendations for breakthrough time.[4] | Prevents skin contact which can cause skin irritation.[2][3] |
| Body Protection | Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[1][4] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator | Required when dusts are generated or in case of inadequate ventilation.[2] | Protects against inhalation, which may cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling and Disposal
This section provides a procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.[2] Use of a chemical fume hood is recommended, especially when handling the solid form to avoid dust formation.[1][5]
-
Locate the nearest emergency eye wash fountains and safety showers before beginning work.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling this compound:
-
Don the appropriate PPE as outlined in the table above.
-
Wash hands thoroughly after handling the compound.[2]
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[2][4]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[6]
-
For liquid spills, absorb with an inert material such as clay absorbent or absorbent pads.[2]
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[1] Avoid generating dust.[1]
-
Clean the spill area thoroughly with soap and water.[2]
4. First Aid Procedures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[2]
5. Disposal Plan:
-
All waste materials containing this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, pipette tips), should be treated as chemical waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Dispose of the waste in accordance with all local, regional, national, and international regulations.[2] Do not dispose of it down the drain or in the regular trash.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of as regular waste if permitted by institutional guidelines.
Workflow for Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
